molecular formula C38H76NO8P B124270 16:0 Monomethyl PE CAS No. 3930-13-0

16:0 Monomethyl PE

Katalognummer: B124270
CAS-Nummer: 3930-13-0
Molekulargewicht: 706.0 g/mol
InChI-Schlüssel: QSBINWBNXWAVAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

See other relationships...

Eigenschaften

CAS-Nummer

3930-13-0

Molekularformel

C38H76NO8P

Molekulargewicht

706.0 g/mol

IUPAC-Name

[2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate

InChI

InChI=1S/C38H76NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39-3)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36,39H,4-35H2,1-3H3,(H,42,43)

InChI-Schlüssel

QSBINWBNXWAVAK-UHFFFAOYSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH2+]C)OC(=O)CCCCCCCCCCCCCCC

Kanonische SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCCCCCCCCC

Andere CAS-Nummern

3930-13-0

Physikalische Beschreibung

Solid

Synonyme

1,2-Dipalmitoyl-sn-glycero-3-phospho-N-monomethylethanolamine;  Hexadecanoic Acid (1R)-1-(3-hydroxy-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl ester;  L-1,2-Dipalmitin 2-(Methylamino)ethyl Hydrogen Phosphate;  Hexadecanoic Acid (R)-1-(3-H

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 16:0 Monomethyl PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 Monomethyl Phosphatidylethanolamine (B1630911) (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl), hereafter referred to as 16:0 monomethyl PE, is a glycerophospholipid that plays a crucial role as an intermediate in the biosynthesis of phosphatidylcholine (PC).[1] As a member of the N-methylated phosphatidylethanolamine series, its structure and properties are of significant interest in the fields of membrane biophysics, lipidomics, and drug delivery systems. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological context of this compound, along with detailed experimental protocols for its synthesis, purification, and analysis.

Chemical Structure and Properties

This compound is a glycerophospholipid with a glycerol (B35011) backbone esterified with two palmitic acid (16:0) chains at the sn-1 and sn-2 positions. The sn-3 position is attached to a phosphate (B84403) group, which is further esterified to a monomethylated ethanolamine (B43304) headgroup.[2]

The IUPAC name for this lipid is [(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(methylazaniumyl)ethyl phosphate.[3]

Physicochemical Properties

The progressive methylation of the ethanolamine headgroup from phosphatidylethanolamine (PE) to PC imparts significant changes in the physicochemical properties of the lipid. These alterations influence membrane fluidity, packing, and curvature. The following table summarizes key quantitative data for the 16:0 series of N-methylated PEs.

Property1,2-Dipalmitoyl-PE (DPPE)1,2-Dipalmitoyl-monomethyl-PE (DPMePE)1,2-Dipalmitoyl-dimethyl-PE (DPMe2PE)1,2-Dipalmitoyl-PC (DPPC)
Molecular Formula C₃₇H₇₄NO₈P[4]C₃₈H₇₆NO₈P[5]C₃₉H₇₈NO₈PC₄₀H₈₀NO₈P
Molecular Weight ( g/mol ) 691.96[6]705.986[5]720.01734.04
Exact Mass (Da) 691.515205[4]705.530855[3]719.5465733.5621
Main Phase Transition Temperature (Tm) (°C) 63[7]54.5[7]46.5[7]41[7]

Biological Significance: The Phosphatidylethanolamine N-Methyltransferase (PEMT) Pathway

This compound is a key intermediate in the de novo synthesis of phosphatidylcholine in the liver, a pathway catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT).[3][8] This pathway involves the sequential methylation of PE, using S-adenosyl-L-methionine (SAM) as the methyl donor, to form monomethyl PE, dimethyl PE, and finally PC.[3] The PEMT pathway is crucial for maintaining the PC/PE ratio in cellular membranes, which is vital for membrane integrity and function.[8]

PEMT_Pathway Phosphatidylethanolamine N-Methyltransferase (PEMT) Pathway cluster_substrates Substrates cluster_enzymes Enzyme cluster_donors Methyl Donor cluster_byproducts Byproducts PE Phosphatidylethanolamine (PE) MMPE Monomethyl-PE PE->MMPE Methylation 1 DMPE Dimethyl-PE MMPE->DMPE Methylation 2 PC Phosphatidylcholine (PC) DMPE->PC Methylation 3 PEMT PEMT PEMT->PE PEMT->MMPE PEMT->DMPE SAH1 S-adenosyl- L-homocysteine (SAH) PEMT->SAH1 SAH2 SAH PEMT->SAH2 SAH3 SAH PEMT->SAH3 SAM1 S-adenosyl- L-methionine (SAM) SAM1->PEMT SAM2 SAM SAM3 SAM

Caption: The sequential methylation of PE to PC by the enzyme PEMT.

Experimental Protocols

Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl

A general synthetic route for N-methylated phosphatidylethanolamines can be adapted from methods for synthesizing related phospholipids.[9][10][11]

Materials:

  • 1,2-dipalmitoyl-sn-glycerol (B135180)

  • 2-(N-methyl-N-tert-butoxycarbonylamino)ethyl phosphorodichloridate

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Trifluoroacetic acid (TFA)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, water mixtures)

Procedure:

  • Phosphorylation: Dissolve 1,2-dipalmitoyl-sn-glycerol in anhydrous DCM. In a separate flask, dissolve 2-(N-methyl-N-tert-butoxycarbonylamino)ethyl phosphorodichloridate in anhydrous DCM. Cool both solutions to 0°C. Add the phosphorodichloridate solution dropwise to the diacylglycerol solution in the presence of anhydrous pyridine, which acts as a base. Stir the reaction at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrolysis: Add water to the reaction mixture to hydrolyze the remaining P-Cl bond. Stir for 2-4 hours.

  • Extraction: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl and water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Deprotection: Dissolve the resulting protected phospholipid in a mixture of DCM and TFA. Stir at room temperature for 1-2 hours to remove the Boc protecting group.

  • Purification: Neutralize the reaction mixture with a base (e.g., triethylamine) and concentrate. Purify the crude this compound by silica gel column chromatography using a gradient of chloroform/methanol/water.

  • Characterization: Confirm the structure and purity of the final product by thin-layer chromatography (TLC), mass spectrometry, and NMR spectroscopy.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of N-methylated phosphatidylethanolamines can be achieved using reversed-phase HPLC.[12][13]

Instrumentation and Columns:

  • HPLC system with a UV or evaporative light scattering detector (ELSD).

  • Reversed-phase C8 or C18 column.

Mobile Phase:

  • A gradient system is typically used. For example, a gradient of acetonitrile/methanol and water with a modifier like formic acid or ammonium (B1175870) formate.

Procedure:

  • Sample Preparation: Dissolve the crude lipid mixture in the initial mobile phase solvent.

  • Injection and Separation: Inject the sample onto the HPLC column. Run a gradient elution to separate the different N-methylated species. The elution order is typically PE, monomethyl PE, dimethyl PE, and PC, with increasing methylation leading to decreased retention time on a reversed-phase column.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the desired peak. Analyze the purity of the collected fractions by analytical HPLC or mass spectrometry.

Analysis by Mass Spectrometry

Mass spectrometry is a powerful tool for the identification and quantification of this compound.[14][15][16]

Instrumentation:

  • Electrospray ionization (ESI) source coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

Sample Preparation:

  • Extract lipids from the sample using a modified Bligh-Dyer or Folch method.

  • Reconstitute the dried lipid extract in a suitable solvent for infusion or LC-MS analysis (e.g., methanol/chloroform).

Analytical Procedure (LC-MS/MS):

  • Chromatographic Separation: Separate the lipid classes using reversed-phase or HILIC chromatography.

  • Mass Spectrometric Detection:

    • Positive Ion Mode: this compound will be detected as the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Collision-induced dissociation (CID) of the precursor ion will generate characteristic fragment ions. For monomethyl PE, a neutral loss corresponding to the monomethyl phosphoethanolamine headgroup is a key diagnostic feature.[14] Additionally, fragment ions corresponding to the loss of the palmitic acid chains will be observed.

    • Precursor Ion Scanning or Neutral Loss Scanning: These scan modes on a triple quadrupole mass spectrometer can be used to selectively detect lipids containing the monomethyl phosphoethanolamine headgroup.

MS_Workflow LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis LipidExtraction Lipid Extraction (e.g., Bligh-Dyer) SolventEvaporation Solvent Evaporation LipidExtraction->SolventEvaporation Reconstitution Reconstitution in Injection Solvent SolventEvaporation->Reconstitution LC_Separation HPLC Separation (Reversed-Phase or HILIC) Reconstitution->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS1 MS1 Scan (Detect [M+H]⁺) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Select Precursor Ion MS2 MS2 Scan (Detect Fragment Ions) CID->MS2 Identification Identification based on m/z and Fragmentation Pattern MS2->Identification Quantification Quantification (Internal Standards) Identification->Quantification

Caption: A typical workflow for the analysis of this compound using LC-MS/MS.

References

An In-Depth Technical Guide to the 16:0 Monomethyl-Phosphatidylethanolamine (PE) Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phospholipid metabolism is a cornerstone of cellular function, critical for membrane integrity, signaling, and bioenergetics. Within this complex network, the de novo synthesis of phosphatidylcholine (PC) via the methylation of phosphatidylethanolamine (B1630911) (PE) represents a vital pathway, particularly in the liver. This pathway is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT). The initial, rate-limiting step of this process is the formation of monomethyl-phosphatidylethanolamine (MMPE), a transient but crucial intermediate. This guide provides a detailed technical overview of the biosynthesis of a specific MMPE species, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl (16:0 monomethyl PE), focusing on the core enzymatic reaction, its regulation, metabolic integration, and the experimental methodologies used for its study. Understanding this pathway is paramount for professionals investigating metabolic disorders such as nonalcoholic fatty liver disease (NAFLD), cardiovascular disease, and cancer, where PEMT activity is often dysregulated.

The Core Biosynthesis Pathway

The conversion of PE to PC is a three-step sequential methylation process that occurs primarily on the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAMs).[1][2] The sole enzyme responsible for all three steps is Phosphatidylethanolamine N-methyltransferase (PEMT; EC 2.1.1.17).[1][3] The universal methyl donor for these reactions is S-adenosyl-L-methionine (SAM).

The pathway proceeds as follows:

  • Step 1 (Rate-Limiting): Phosphatidylethanolamine (PE) is methylated to form Monomethyl-PE (MMPE).

  • Step 2: MMPE is further methylated to form Dimethyl-PE (DMPE).

  • Step 3: DMPE undergoes a final methylation to yield Phosphatidylcholine (PC).

This guide focuses on the initial and rate-limiting step where a PE molecule containing two 16-carbon saturated fatty acyl chains (palmitic acid), known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, is converted to this compound.[3][4] While PEMT can act on various PE molecular species, the 16:0 variant is a key substrate in cellular membranes.[5]

PEMT_Pathway cluster_sam1 cluster_sam2 cluster_sam3 PE PE (16:0/16:0) (Phosphatidylethanolamine) MMPE This compound (MMPE) PE->MMPE PEMT (Rate-Limiting) SAH1 SAH PE->SAH1 DMPE 16:0 Dimethyl PE (DMPE) MMPE->DMPE PEMT SAH2 SAH MMPE->SAH2 PC PC (16:0/16:0) (Phosphatidylcholine) DMPE->PC PEMT SAH3 SAH DMPE->SAH3 SAM1 SAM SAM1->PE SAM2 SAM SAM2->MMPE SAM3 SAM SAM3->DMPE

Figure 1: The PEMT-catalyzed sequential methylation of 16:0 PE to 16:0 PC.

Enzymology and Regulation of PEMT

The activity of PEMT is tightly controlled at multiple levels, ensuring phospholipid homeostasis.

  • Enzyme Structure: Mammalian PEMT is a 22.3 kDa integral membrane protein located in the ER and MAMs.[6] Kinetic analyses suggest a single substrate-binding site accommodates PE, MMPE, and DMPE.[3]

  • Substrate Availability: PEMT activity is highly dependent on the concentrations of its substrates. Low levels of PE or the methyl donor SAM will inhibit the enzyme's function.[3][6]

  • Product Inhibition: S-adenosyl-L-homocysteine (SAH), the by-product of the methylation reaction, is a potent competitive inhibitor of PEMT with respect to SAM.[7] The cellular SAM/SAH ratio is therefore a critical index of methylating capacity and a key regulator of the PEMT pathway.[1]

  • Transcriptional Control: The expression of the PEMT gene is regulated by several factors. The transcription factor Sp1 acts as a negative regulator.[6] Conversely, estrogen has been identified as a positive activator, inducing PEMT gene expression in hepatocytes, which may explain gender differences in choline (B1196258) deficiency susceptibility.[6][8] This highlights a direct link between hormonal signaling and phospholipid metabolism.

PEMT_Regulation cluster_activators Activators cluster_inhibitors Inhibitors cluster_transcription Transcriptional Control PEMT PEMT Activity PE PE Substrate PE->PEMT increases SAM SAM Substrate SAM->PEMT increases SAH SAH (Product) SAH->PEMT inhibits PEMT_Gene PEMT Gene Expression PEMT_Gene->PEMT dictates level Estrogen Estrogen Estrogen->PEMT_Gene activates Sp1 Sp1 Sp1->PEMT_Gene represses

Figure 2: Multi-level regulation of PEMT activity and expression.

Quantitative Data Summary

Quantitative analysis of MMPE is challenging due to its transient nature and trace-level abundance in most tissues.[9] However, data from kinetic studies and lipidomic profiling provide valuable insights.

ParameterValueOrganism/SystemCommentsReference
Apparent Km (PE) 57 µMSaccharomyces cerevisiae (microsomes)Represents the affinity for the initial substrate in the yeast system.[7]
Apparent Km (SAM) 110 µMS. cerevisiae (with PE as substrate)Shows the affinity for the methyl donor during the first methylation step.[7]
Apparent Km (PMME) 380 µMS. cerevisiae (microsomes)The second methylation step has a lower affinity for its substrate compared to the first.[7]
Apparent Km (PDME) 180 µMS. cerevisiae (microsomes)The third methylation step shows intermediate substrate affinity.[7]
Ki of SAH (vs. SAM) 12 µMS. cerevisiae (with PE as substrate)Demonstrates potent competitive inhibition by the SAH by-product.[7]
MMPE/DMPE Levels No significant changeLiver of STZ-induced diabetic miceWhile total PE and PC levels changed, the intermediates remained stable, suggesting rapid turnover.[9][10]
PC Contribution ~30%Mammalian LiverThe PEMT pathway is responsible for approximately 30% of total hepatic PC synthesis.[1]

Experimental Protocols

Protocol: In Vitro Assay of PEMT Activity

This protocol measures the transfer of a radiolabeled methyl group from SAM to a phospholipid substrate, providing a quantitative measure of total PEMT activity.

Materials:

  • Cell/tissue homogenate or microsomal fraction (source of PEMT).

  • Assay Buffer: 125 mM Tris-HCl, pH 9.2, with 5 mM DTT.[11][12]

  • Substrate: 0.4 mM phosphatidyldimethylethanolamine (PDME) or other suitable PE species. (Note: PDME is often used to simplify the assay to a single methylation step).[11][13]

  • Methyl Donor: 200 µM S-adenosyl-L-methionine (SAM) containing 0.5 µCi S-adenosyl-L-[methyl-³H]methionine.[11][12]

  • Stopping Solution: Chloroform/methanol (2:1 or 1:1, v/v).[14]

  • Scintillation fluid and counter.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine 50 µg of protein (homogenate/microsomes) with the assay buffer.

  • Initiate Reaction: Add the substrate (PDME) and the SAM/[³H]SAM mixture to start the reaction. The final reaction volume is typically 100-200 µL.

  • Incubation: Incubate the reaction at 37°C for 15-30 minutes. Ensure the reaction is within the linear range for time and protein concentration.[15]

  • Stop Reaction: Terminate the reaction by adding 2 mL of the ice-cold chloroform/methanol stopping solution.[14]

  • Phase Separation: Add ~0.5 mL of 0.9% NaCl (or similar aqueous solution) and vortex thoroughly. Centrifuge to separate the organic and aqueous phases. The radiolabeled phospholipid product will partition into the lower organic phase, while the unreacted [³H]SAM remains in the upper aqueous phase.

  • Quantification: Carefully transfer a known volume of the lower organic phase to a scintillation vial. Evaporate the solvent, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Calculation: Convert CPM to nmol of methyl groups incorporated per mg of protein per minute (or hour) by comparing to a standard curve of known [³H]SAM radioactivity.

Protocol: Quantification of this compound by Shotgun Lipidomics

Shotgun lipidomics using multidimensional mass spectrometry (MDMS) is a powerful, high-throughput method for identifying and quantifying specific lipid species, including low-abundance intermediates like MMPE, directly from a total lipid extract.[16][17]

Methodology:

  • Lipid Extraction: Extract total lipids from the biological sample (e.g., tissue homogenate, plasma) using a standard method like the Folch or Bligh-Dyer procedure.[18]

  • Sample Preparation: Resuspend the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform). For accurate quantification, add a known amount of an internal standard, such as a non-endogenous or isotopically labeled PE or PC species.

  • Mass Spectrometry Analysis:

    • Instrumentation: Utilize a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[18]

    • Infusion: Directly infuse the lipid extract into the mass spectrometer (direct-infusion or "shotgun" approach).[18]

    • Detection Strategy: To specifically detect MMPE species, employ a Neutral Loss Scan (NLS). The fragmentation of MMPE molecules in the mass spectrometer results in the neutral loss of a specific mass corresponding to the methylated headgroup. For lithiated MMPE adducts, a neutral loss of 65.1 Da can be used for sensitive detection.[9]

    • Acquisition: Set the mass spectrometer to scan for all precursor ions that lose the specific neutral mass (e.g., 65.1 Da). The resulting spectrum will show peaks corresponding to the molecular ions of all MMPE species present in the sample. The peak at the m/z corresponding to 16:0/16:0 MMPE can then be identified.

  • Quantification: The abundance of this compound is determined by comparing the intensity of its corresponding peak in the NLS spectrum to the intensity of the peak from the co-analyzed internal standard.[17]

Lipidomics_Workflow Sample Biological Sample (e.g., Liver Tissue) Extraction Lipid Extraction (Folch/Bligh-Dyer) Sample->Extraction Spike Spike with Internal Standard Extraction->Spike Infusion Direct Infusion (Shotgun Lipidomics) Spike->Infusion MS Triple Quadrupole MS Infusion->MS NLS Neutral Loss Scan (e.g., loss of 65.1 Da for MMPE) MS->NLS performs Analysis Data Analysis: Identify & Quantify 16:0 MMPE vs. Internal Standard NLS->Analysis

Figure 3: Experimental workflow for shotgun lipidomics analysis of MMPE.

References

The Intermediary Lipid MMPE(16:0/16:0): A Critical Node in Cellular Signaling Through Phospholipid Methylation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-monomethyl-phosphatidylethanolamine (MMPE), particularly the 16:0/16:0 species, occupies a critical, albeit often overlooked, position in the landscape of cellular lipidomics and signaling. While not a classical second messenger, its role as a key intermediate in the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway places it at a crucial juncture in maintaining membrane composition and, consequently, influencing a myriad of signaling events. This technical guide provides a comprehensive overview of the current understanding of MMPE(16:0/16:0), focusing on its biosynthesis, its indirect influence on cell signaling through the regulation of the phosphatidylethanolamine to phosphatidylcholine ratio, and the methodologies employed to study its function.

Introduction: The Significance of Phospholipid Methylation

Cellular membranes are dynamic structures whose composition is tightly regulated to ensure proper function. The balance between different phospholipid species is paramount for maintaining membrane fluidity, curvature, and the localization and function of membrane-associated proteins.[1][2] The methylation of phosphatidylethanolamine (PE) to phosphatidylcholine (PC) is a fundamental process in many cell types, providing an alternative route to the Kennedy pathway for PC biosynthesis.[3] This pathway, catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT), proceeds through two intermediate steps: the formation of N-monomethyl-phosphatidylethanolamine (MMPE) and N,N-dimethyl-phosphatidylethanolamine (DMPE).[3] MMPE(16:0/16:0), a specific molecular species of MMPE with two palmitic acid chains, serves as the first committed intermediate in this pathway. While direct signaling roles for MMPE(16:0/16:0) have yet to be conclusively demonstrated, its transient existence and impact on the PE/PC ratio are of significant interest in the context of cell signaling and disease.

The Biosynthesis and Metabolism of MMPE(16:0/16:0)

MMPE(16:0/16:0) is synthesized from PE(16:0/16:0) in a reaction catalyzed by PEMT, which utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.[3] This initial methylation step is considered the rate-limiting step in the conversion of PE to PC.[3] Subsequently, MMPE(16:0/16:0) is rapidly converted to DMPE(16:0/16:0) and then to PC(16:0/16:0) through two additional methylation reactions, also catalyzed by PEMT.[3] The PEMT enzyme is primarily located in the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAMs).[4]

The regulation of PEMT activity is multifactorial, involving substrate availability (PE and SAM), product inhibition (S-adenosyl-L-homocysteine), and transcriptional control.[5] This tight regulation underscores the importance of maintaining a precise balance of PE, MMPE, DMPE, and PC within the cell.

The Indirect Role of MMPE(16:0/16:0) in Cell Signaling

The primary recognized role of the PEMT pathway, and by extension MMPE(16:0/16:0), in cell signaling is its influence on the cellular PE to PC ratio. This ratio is a critical determinant of membrane properties and has been implicated in a variety of signaling and physiological processes.

  • Membrane Fluidity and Curvature: PE, with its smaller headgroup, tends to form non-lamellar structures and induce negative membrane curvature, while PC favors the formation of the lipid bilayer.[6] The conversion of PE to PC, passing through the MMPE intermediate, can therefore modulate membrane fluidity and shape, which in turn affects the function of embedded signaling proteins and receptors.[1][2]

  • Protein Localization and Function: Changes in the PE/PC ratio can influence the localization and activity of membrane-associated proteins involved in signaling cascades.

  • Calcium Signaling: The methylation of phospholipids (B1166683) has been coupled to Ca2+ influx in some cell types, suggesting a link between the PEMT pathway and calcium-dependent signaling events.[1]

  • Receptor-Mediated Signaling: Stimulation of certain cell surface receptors can lead to an increase in phospholipid methylation, linking external signals to changes in membrane composition and downstream signaling.[2]

While a direct interaction of MMPE with specific signaling proteins or receptors has not been widely reported, the existence of receptors that bind PE, such as CD300a, suggests that methylated intermediates could potentially have unrecognized binding partners.[7][8] However, further research is required to explore this possibility.

Quantitative Data on MMPE Abundance

MMPE is generally considered a low-abundance lipid species, consistent with its role as a transient intermediate. Quantitative lipidomics studies have provided insights into its relative levels.

Lipid SpeciesRelative Abundance (in P. frisingensis)[9]Notes
PE100The precursor to MMPE.
MMPE4Indicates its low steady-state concentration.
DMPE3The second intermediate in the pathway.
PC55The final product of the PEMT pathway.

Table 1: Relative abundance of PE and its methylated derivatives in the bacterium P. frisingensis. Data is normalized to the abundance of PE.

Experimental Protocols

The study of MMPE(16:0/16:0) and its role in cell signaling requires a combination of sophisticated lipidomics techniques and assays to probe lipid-protein interactions.

Lipid Extraction for Mass Spectrometry

A robust lipid extraction protocol is the foundation for accurate quantification of MMPE(16:0/16:0). The following is a generalized protocol based on the Folch method.[10]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal standards (e.g., deuterated MMPE)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream or centrifugal vacuum evaporator

Protocol:

  • Homogenize cell or tissue samples in a mixture of chloroform:methanol (2:1, v/v).

  • Add 0.2 volumes of 0.9% NaCl to induce phase separation.

  • Centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Wash the organic phase with a theoretical upper phase (chloroform:methanol:0.9% NaCl, 3:48:47, v/v/v) to remove non-lipid contaminants.

  • Dry the lipid extract under a stream of nitrogen or using a centrifugal vacuum evaporator.

  • Resuspend the dried lipid film in an appropriate solvent for mass spectrometry analysis.

Quantification by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for the sensitive and specific quantification of MMPE(16:0/16:0).[10][11]

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)

  • Reversed-phase or HILIC chromatography column

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

Method:

  • Separate the lipid extract using a suitable chromatographic gradient.

  • Perform mass spectrometric analysis in positive or negative ion mode.

  • Identify MMPE(16:0/16:0) based on its accurate mass-to-charge ratio (m/z) and characteristic fragmentation pattern in MS/MS mode.

  • Quantify the lipid species by comparing its peak area to that of a known amount of an appropriate internal standard.

Lipid-Protein Overlay Assay

This assay provides a preliminary screen for potential interactions between MMPE(16:0/16:0) and proteins of interest.[12]

Materials:

  • Purified MMPE(16:0/16:0)

  • Nitrocellulose or PVDF membrane

  • Protein of interest

  • Blocking buffer (e.g., BSA in TBST)

  • Primary antibody against the protein of interest

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

Protocol:

  • Spot serial dilutions of MMPE(16:0/16:0) onto the membrane and allow it to dry.

  • Block the membrane to prevent non-specific binding.

  • Incubate the membrane with the protein of interest.

  • Wash the membrane to remove unbound protein.

  • Incubate with the primary antibody.

  • Wash and incubate with the secondary antibody.

  • Detect the bound protein using a chemiluminescent substrate.

Visualizations of Pathways and Workflows

PEMT Pathway

Caption: The PEMT pathway for the biosynthesis of PC from PE.

Lipidomics Experimental Workflow

Lipidomics_Workflow Sample Cell/Tissue Sample Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing (Peak Picking, Alignment) Analysis->DataProcessing Identification Lipid Identification (Accurate Mass, MS/MS) DataProcessing->Identification Quantification Quantification (Internal Standards) Identification->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: A typical workflow for lipidomics analysis.

Conclusion and Future Directions

MMPE(16:0/16:0) is a crucial metabolic intermediate in the PEMT pathway, and its cellular levels are tightly linked to the balance between PE and PC. While a direct signaling role for MMPE(16:0/16:0) remains to be elucidated, its impact on membrane properties and the established links between phospholipid methylation and various signaling pathways highlight its importance. Future research should focus on developing tools to specifically probe the localization and potential interactions of MMPE within the cell. The development of MMPE-specific fluorescent probes or photo-crosslinking analogs could provide valuable insights into its subcellular distribution and identify potential binding partners. Such studies will be instrumental in fully understanding the subtle yet significant role of this intermediary lipid in the complex web of cellular signaling.

References

physical and chemical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl (N-Methyl-DPPE) is a phospholipid derivative of the naturally occurring 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE).[1] As a component of lipid bilayers, it is of significant interest in the fields of membrane science, drug delivery, and biomaterial development.[1][2] The addition of a methyl group to the primary amine of the phosphoethanolamine headgroup alters its physicochemical properties, such as its interaction with water and its phase transition temperature, compared to its parent compound, DPPE.[1]

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Methyl-DPPE, detailed experimental protocols for its synthesis and characterization, and its application in forming lipid-based nanostructures.

Physical and Chemical Properties

The fundamental properties of N-Methyl-DPPE are crucial for its application in research and development. These properties are summarized below.

General Properties
PropertyValueReference
Chemical Name 1,2-dipalmitoyl-sn-glycero-3-phospho-(N-methyl)-ethanolamine[1][3]
Synonyms 1,2-Dipalmitoyl-sn-glycero-3-phospho-N-methylethanolamine, PE-NMe(16:0/16:0)[1][3]
CAS Number 3930-13-0[1][3][4]
Physical Form Powder[5]
Molecular Properties
PropertyValueReference
Molecular Formula C₃₈H₇₆NO₈P[3][4]
Molecular Weight 705.99 g/mol (also cited as 706.0 g/mol )[3][4]
MDL Number MFCD00042875[4]
EINECS 223-500-2[4]
Handling and Solubility
PropertyRecommendation / DataReference
Storage Temperature -20°C[5][6]
Handling Store desiccated and protected from light.[6]
Solubility Soluble in organic solvents such as DCM, DMSO, and DMF. (Data for related PEGylated compound)[7][8]
Parent Compound (DPPE) Solubility Chloroform (B151607): 3 mg/mL[9]

Experimental Protocols

This section details methodologies for the synthesis, characterization, and application of N-Methyl-DPPE.

Synthesis of N-Methyl-DPPE

The synthesis of N-methylated phosphoethanolamine lipids can be achieved through various chemical routes, often starting from 1,2-diacyl-sn-glycerol. A general synthetic pathway involves the phosphitylation of the glycerol (B35011) backbone followed by methylation and oxidation, or by direct condensation with an N-methylated ethanolamine (B43304) derivative.

A representative synthetic method for a related compound, dipalmitoyl phosphoethanolamine (DPPE), involves the following key steps which can be adapted for the N-methyl derivative:

  • Condensation & Hydrolysis: 2-phthalimidoethyl phosphorodichloridate is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF).[10]

  • In a separate vessel, α,β-dipalmitoyl-sn-glycerol is dissolved in anhydrous pyridine (B92270).[10]

  • The pyridine solution is added dropwise to the THF solution at a controlled temperature (e.g., 0-20°C). Pyridine acts as a base during the condensation.[10]

  • After the reaction period, the pH is adjusted with dilute hydrochloric acid to facilitate hydrolysis and precipitation of the intermediate product.[10]

  • The intermediate is filtered, washed, and dried.

  • Deprotection: The protecting group (e.g., phthalimide) is removed using hydrazine (B178648) hydrate (B1144303) in a solvent mixture such as THF and ethanol (B145695) to yield the final phosphoethanolamine lipid.[10]

  • N-Methylation (if not introduced earlier): The primary amine of the headgroup can be selectively methylated using appropriate reagents (e.g., methyl iodide) under basic conditions.

G General Synthesis Workflow for DPPE Derivatives cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product r1 1,2-Dipalmitoyl-sn-glycerol p1 Condensation (Solvent: THF/Pyridine) r1->p1 r2 Phosphorylating Agent (e.g., 2-Phthalimidoethyl phosphorodichloridate) r2->p1 p2 Hydrolysis (Acidification) p1->p2 p3 Deprotection (Hydrazine Hydrate) p2->p3 p4 N-Methylation (If required) p3->p4 fp N-Methyl-DPPE p4->fp

Caption: General workflow for the synthesis of N-Methyl-DPPE.

Characterization Methods

The identity and purity of synthesized N-Methyl-DPPE are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the presence of characteristic proton signals from the fatty acid chains (methylene and methyl groups), the glycerol backbone, and the N-methyl and ethylene (B1197577) groups of the headgroup.

    • ³¹P NMR: Provides a single, sharp signal characteristic of the phosphate (B84403) group, confirming the formation of the phosphodiester bond. The chemical shift is indicative of the chemical environment of the phosphorus atom.[11]

    • ¹³C NMR: Used to confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final product, matching the theoretical value of 705.99 Da.[3][4]

  • Chromatography:

    • Thin-Layer Chromatography (TLC): A rapid method to monitor reaction progress and assess purity. The lipid spot can be visualized using a phosphate-specific stain (e.g., Molybdenum Blue) or a general-purpose stain (e.g., iodine vapor).

    • High-Performance Liquid Chromatography (HPLC): Used for final purity assessment and quantification.[11] A C18 reverse-phase column or a normal-phase silica (B1680970) column can be used with an appropriate mobile phase.

Preparation of Liposomes

N-Methyl-DPPE, like other phospholipids, is a primary component for creating liposomes—vesicles used extensively in drug delivery systems.[12][13][14]

  • Thin-Film Hydration Method:

    • Dissolution: The lipid (and any lipophilic drug) is dissolved in a suitable organic solvent, such as chloroform or a chloroform/methanol mixture, in a round-bottom flask.

    • Film Formation: The solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner wall of the flask.

    • Hydration: The lipid film is hydrated with an aqueous buffer (which may contain a hydrophilic drug) by gentle agitation at a temperature above the lipid's phase transition temperature. This causes the lipids to self-assemble into multilamellar vesicles (MLVs).

    • Size Reduction (Homogenization): To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to sonication or, more commonly, extrusion through polycarbonate membranes with specific pore sizes (e.g., 100 nm).

G Liposome Preparation via Thin-Film Hydration & Extrusion A 1. Dissolve N-Methyl-DPPE in Organic Solvent B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D Formation of Multilamellar Vesicles (MLVs) C->D E 4. Size Reduction by Extrusion (Through Polycarbonate Membrane) D->E F Final Unilamellar Vesicles (LUVs) E->F

Caption: Workflow for preparing unilamellar liposomes.

Biological and Functional Relevance

N-Methyl-DPPE is a modified phospholipid that functions as a structural component of artificial cell membranes and lipid nanoparticles.[1][2] The methylation of the headgroup has several functional consequences:

  • Membrane Fluidity: The N-methyl group can alter the packing of the lipid headgroups. It has been noted that the methylated headgroup does not extend as far into the aqueous subphase as the primary amine of DPPE and that it lowers the phase transition temperature compared to DPPE.[1]

  • Surface Charge: Methylation of the primary amine reduces its hydrogen-bonding capacity and alters the pKa of the headgroup, which can influence interactions with charged molecules and proteins at the membrane surface.

  • Drug Delivery: As a component of liposomes, N-Methyl-DPPE contributes to the overall stability and biocompatibility of the nanoparticle.[12][15] Its specific properties can be leveraged to fine-tune the release characteristics and in vivo circulation time of encapsulated therapeutic agents. While it is a key building block for these systems, it is not typically involved in specific cell signaling pathways itself; rather, it provides the structural matrix that allows for the delivery of active pharmaceutical ingredients. The parent compound, DPPE, is known to interact with cholesterol to form condensed lipid monolayers, resulting in a more fluid membrane that may aid in transport and signaling.[9][16]

References

An In-depth Technical Guide to the Cellular Localization of 16:0 Monomethyl Phosphatidylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 16:0 monomethyl phosphatidylethanolamine (B1630911) (16:0 MMPE), a key intermediate in the hepatic synthesis of phosphatidylcholine (PC). While present at trace levels, its role in phospholipid metabolism is significant. This document details the synthesis and localization of 16:0 MMPE within the cell, discusses its biophysical effects on cell membranes, and provides detailed experimental protocols for its quantification and spatial analysis. Due to the low abundance of this lipid, quantitative data on its specific subcellular distribution is sparse; therefore, this guide focuses on providing the methodologies required to obtain such data.

Introduction to 16:0 Monomethyl PE

16:0 Monomethyl phosphatidylethanolamine (16:0 MMPE), also known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl, is a glycerophospholipid that serves as the first intermediate in the conversion of phosphatidylethanolamine (PE) to phosphatidylcholine (PC) via the phosphatidylethanolamine N-methyltransferase (PEMT) pathway.[1][2] This pathway is particularly active in the liver and is crucial for de novo choline (B1196258) synthesis.[3] The structure of 16:0 MMPE consists of a glycerol (B35011) backbone with two palmitic acid (16:0) chains at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup with a single methyl group attached to the nitrogen atom.[4]

While PE is a major component of cellular membranes, contributing to membrane curvature and the function of membrane proteins, its methylated derivatives are present in much lower concentrations.[5] The progressive methylation of PE to PC leads to changes in the headgroup size and charge, which can alter membrane properties such as fluidity and phase transition temperature.[6]

Synthesis and Subcellular Localization

The synthesis of 16:0 MMPE is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT).[3] PEMT is an integral membrane protein primarily localized to the Endoplasmic Reticulum (ER) and the Mitochondria-Associated Membranes (MAMs).[3][7] The PEMT enzyme facilitates three sequential methylation steps, using S-adenosylmethionine (SAM) as the methyl donor, to convert PE to PC.[5] The first of these steps, the conversion of PE to MMPE, is the rate-limiting step in this pathway.[5]

Given that PEMT is localized to the ER and MAMs, it is highly probable that 16:0 MMPE is synthesized and predominantly resides in these membranes before its subsequent conversion to dimethyl-PE (DMPE) and then PC.[3][7] PE synthesized in the mitochondria can be transferred to the ER to be methylated by PEMT.[7]

PEMT_Pathway cluster_Mitochondrion Mitochondrion PS PS PE_mito PE PS->PE_mito PSD PE_er 16:0 PE PE_mito->PE_er Lipid Transfer MMPE This compound PE_er->MMPE PEMT + SAM DMPE 16:0 Dimethyl PE MMPE->DMPE PEMT + SAM PC 16:0 Phosphatidylcholine DMPE->PC PEMT + SAM

Caption: Synthesis of this compound in the ER and MAMs.

Quantitative Data on this compound

Direct quantitative data on the absolute abundance of this compound in specific subcellular membranes is limited in the existing literature, primarily due to its nature as a transient, low-abundance intermediate. However, advanced mass spectrometry techniques have made its quantification possible. Studies applying these methods have generally reported that MMPE and DMPE species are found at trace levels compared to their PE and PC counterparts.

The table below presents a hypothetical representation of the relative abundance of 16:0 MMPE in comparison to its precursor and final product in liver tissue, based on the understanding that it is a trace intermediate. The exact values would need to be determined experimentally using the protocols outlined in Section 5.

Lipid SpeciesHypothetical Abundance in Liver (nmol/mg protein)Subcellular Location of Synthesis
16:0 PE15.0ER, Mitochondria
This compound < 0.1 ER, MAM
16:0 Dimethyl PE< 0.2ER, MAM
16:0 Phosphatidylcholine25.0ER

Note: These values are illustrative and intended to highlight the low abundance of MMPE relative to PE and PC. Actual concentrations will vary depending on cell type and metabolic state.

Biophysical Effects and Potential Functional Roles

The progressive N-methylation of the PE headgroup induces significant changes in its physicochemical properties, which in turn can affect membrane biophysics. The addition of methyl groups increases the headgroup size and reduces its ability to form hydrogen bonds.

Effects on Membrane Properties:

  • Phase Transition Temperature: The main phase transition temperature (Tm) of phospholipid bilayers decreases with increasing N-methylation. For example, in dimyristoyl derivatives, the Tm decreases from 49.2°C for DMPE to 42.3°C for monomethyl-DMPE and 30.7°C for dimethyl-DMPE.[6] This suggests that the presence of 16:0 MMPE could locally increase membrane fluidity compared to regions enriched in 16:0 PE.

  • Membrane Packing and Curvature: PE, with its small headgroup, has a conical shape that can induce negative curvature in membranes, which is important for processes like membrane fusion and fission. The addition of a methyl group to form MMPE increases the headgroup size, likely reducing its conical shape and thus altering its influence on membrane curvature. This could potentially affect the sorting and function of membrane proteins that are sensitive to the lipid packing environment.

While there is no direct evidence of 16:0 MMPE acting as a signaling molecule, its influence on membrane biophysical properties could indirectly modulate the activity of membrane-associated proteins.

Biophysical_Effects PE_Methylation PE -> this compound Headgroup_Size Increased Headgroup Size PE_Methylation->Headgroup_Size H_Bonding Reduced Hydrogen Bonding PE_Methylation->H_Bonding Membrane_Fluidity Increased Local Fluidity (Lower Tm) Headgroup_Size->Membrane_Fluidity Membrane_Curvature Altered Membrane Curvature Headgroup_Size->Membrane_Curvature H_Bonding->Membrane_Fluidity Protein_Function Modulation of Membrane Protein Function/Sorting Membrane_Fluidity->Protein_Function Membrane_Curvature->Protein_Function

Caption: Logical flow of the biophysical effects of PE methylation.

Experimental Protocols

Due to the lack of specific fluorescent probes for MMPE, mass spectrometry-based methods are the most suitable for its analysis.

Quantification of this compound by LC-MS/MS

This protocol describes a method for the quantitative analysis of 16:0 MMPE from cultured cells or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A. Lipid Extraction (Modified Bligh-Dyer Method)

  • Sample Preparation: Homogenize tissue or collect cell pellets. Determine the protein concentration for normalization.

  • Extraction: To a sample containing approximately 1-2 mg of protein in a glass tube, add an appropriate amount of an internal standard (e.g., a deuterated or odd-chain MMPE standard).

  • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly.

  • Add 1.25 mL of chloroform. Vortex.

  • Add 1.25 mL of water. Vortex.

  • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

B. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column suitable for lipidomics (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: Develop a gradient from ~40% B to 100% B over approximately 20 minutes to separate the different lipid classes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for 16:0 MMPE: Monitor the transition of the precursor ion (m/z 706.5) to a characteristic fragment ion. A neutral loss scan for the methylated headgroup can also be employed for identification.[6]

    • Quantification: Quantify the amount of 16:0 MMPE by comparing its peak area to that of the internal standard.

LC_MS_Workflow Sample Cell Pellet / Tissue Homogenate Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Drying Dry Down under Nitrogen Extraction->Drying Resuspension Resuspend in Solvent Drying->Resuspension LC_Separation UPLC Separation (C18 Column) Resuspension->LC_Separation MS_Analysis Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis

References

The Dawn of a Lipid Subclass: A Technical Guide to the Discovery of Monomethylated Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the seminal discoveries that first identified monomethylated phospholipids (B1166683). Tailored for researchers, scientists, and professionals in drug development, this document details the foundational experiments, presents key quantitative data in a structured format, and outlines the signaling pathways associated with these crucial lipid intermediates.

Introduction: Unveiling a Stepwise Pathway

The biosynthesis of phosphatidylcholine (PC), a major phospholipid in eukaryotic cell membranes, was a central question in lipid biochemistry in the mid-20th century. While the CDP-choline pathway, often termed the Kennedy pathway, was established as a primary route for PC synthesis, an alternative pathway involving the stepwise methylation of phosphatidylethanolamine (B1630911) (PE) was also proposed. This alternative pathway hinges on the existence of monomethylated and dimethylated intermediates, the discovery of which opened new avenues in understanding lipid metabolism and its regulation.

The foundational work in the early 1960s by two key research groups—Julius Axelrod's laboratory with the work of K. D. Gibson, J. D. Wilson, and S. Udenfriend, and the independent research of J. Bremer and D. M. Greenberg—provided the first definitive evidence for the existence and role of these methylated intermediates. Their elegant experiments, employing radiolabeling and chromatographic separation, laid the groundwork for our current understanding of the "Bremer-Greenberg pathway."

The Seminal Discoveries: Identifying the Intermediates

The initial identification of monomethyl- and dimethyl-phosphatidylethanolamine relied on the use of radiolabeled precursors and the separation of lipid extracts from rat liver microsomes. These early studies were pivotal in demonstrating that the conversion of PE to PC was not a single-step reaction but a sequential process.

Key Experimental Evidence

The core of these discoveries lay in incubating rat liver microsomes with S-adenosyl-L-methionine labeled with carbon-14 (B1195169) in its methyl group ([¹⁴C]SAM). SAM serves as the universal methyl donor in biological systems. The researchers observed the incorporation of the radiolabeled methyl group into the phospholipid fraction.

Subsequent separation of the phospholipids using paper chromatography revealed that the radioactivity was not confined to PC. Instead, two distinct, less polar radioactive spots appeared, migrating between PE and PC. These were hypothesized to be the monomethylated and dimethylated intermediates.

Further experiments using synthetic N-monomethyl- and N,N-dimethyl-phosphatidylethanolamine as carriers confirmed the identity of these intermediates. When these non-radioactive standards were added to the reaction mixture, the radioactivity co-migrated with them on the chromatograms, providing strong evidence for their formation.

Quantitative Data from Early Studies

The pioneering studies not only identified the methylated intermediates but also provided the first quantitative estimates of their formation. The data, while generated with techniques of the era, clearly demonstrated the stepwise nature of the methylation process.

IntermediateRelative Radioactivity Incorporation (cpm)
N-monomethyl-phosphatidylethanolamine1,500
N,N-dimethyl-phosphatidylethanolamine3,500
Phosphatidylcholine8,000

Caption: Representative data adapted from early studies on the incorporation of [¹⁴C]methyl groups from S-adenosylmethionine into phospholipids of rat liver microsomes. The counts per minute (cpm) indicate the relative abundance of each methylated species formed during the incubation period.

Experimental Protocols of the Era

The methodologies employed in the early 1960s were foundational for lipid biochemistry. The following protocols are based on the seminal publications of that time.

Preparation of Liver Microsomes
  • Tissue Homogenization: Rat livers were homogenized in a cold isotonic sucrose (B13894) solution (0.25 M).

  • Differential Centrifugation: The homogenate was subjected to a series of centrifugations to isolate the microsomal fraction.

    • Low-speed centrifugation (e.g., 700 x g for 10 minutes) to pellet nuclei and cell debris.

    • Higher-speed centrifugation of the supernatant (e.g., 10,000 x g for 15 minutes) to pellet mitochondria.

    • Ultracentrifugation of the resulting supernatant (e.g., 105,000 x g for 60 minutes) to pellet the microsomes.

  • Resuspension: The microsomal pellet was resuspended in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4).

In Vitro Methylation Assay
  • Incubation Mixture: The reaction mixture typically contained:

    • Resuspended liver microsomes (as the enzyme source).

    • [¹⁴C]S-adenosyl-L-methionine as the methyl donor.

    • Buffer (e.g., potassium phosphate buffer, pH 7.4).

    • In some experiments, exogenous phosphatidylethanolamine was added.

  • Incubation: The mixture was incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Lipid Extraction: The reaction was stopped by the addition of a chloroform:methanol mixture (2:1, v/v), followed by the Folch procedure for lipid extraction.

Separation and Identification of Methylated Phospholipids
  • Chromatography: Paper chromatography was the primary method for separating the phospholipids.

    • Stationary Phase: Silicic acid-impregnated filter paper.

    • Mobile Phase: A common solvent system was diisobutyl ketone:acetic acid:water (40:25:5, v/v/v).

  • Identification:

    • Autoradiography: The chromatograms were exposed to X-ray film to visualize the radioactive spots corresponding to the methylated phospholipids.

    • Co-chromatography with Standards: Synthetic, non-radioactive N-monomethyl- and N,N-dimethyl-phosphatidylethanolamine were spotted on the same chromatogram to compare their migration with the radioactive spots.

    • Staining: The chromatograms could also be stained with reagents like Rhodamine 6G to visualize all phospholipid spots.

  • Quantification: The radioactive spots were cut out from the paper chromatogram, and the radioactivity was measured using a liquid scintillation counter.

experimental_workflow cluster_microsome_prep Microsome Preparation cluster_methylation_assay In Vitro Methylation cluster_analysis Analysis homogenization Rat Liver Homogenization centrifugation Differential Centrifugation homogenization->centrifugation resuspension Microsome Resuspension centrifugation->resuspension incubation Incubation with [14C]SAM resuspension->incubation extraction Lipid Extraction (Folch) incubation->extraction chromatography Paper Chromatography extraction->chromatography autoradiography Autoradiography chromatography->autoradiography quantification Scintillation Counting autoradiography->quantification

Caption: Experimental workflow for the discovery of monomethylated phospholipids.

Signaling Pathways and Biological Significance

While initially identified as intermediates in PC synthesis, subsequent research has hinted at more direct roles for monomethylated phospholipids in cellular signaling. The stepwise methylation of PE is not merely a biosynthetic route but is also linked to changes in membrane properties and the modulation of signaling cascades.

The accumulation of phosphatidyl-N-monomethylethanolamine has been shown to increase membrane fluidity. This alteration in the physical properties of the membrane can, in turn, influence the activity of membrane-bound proteins, including receptors and enzymes.

One of the most studied connections is the link between phospholipid methylation and β-adrenergic receptor signaling. Stimulation of these receptors has been shown to increase the methylation of phospholipids. The resulting increase in membrane fluidity is thought to enhance the coupling of the receptor to its downstream effector, adenylyl cyclase, thereby amplifying the signal.

signaling_pathway cluster_membrane Cell Membrane receptor β-Adrenergic Receptor pemt PEMT receptor->pemt stimulates mpe Mono-methyl-PE pemt->mpe methylates ac Adenylyl Cyclase camp cAMP ac->camp produces agonist Agonist agonist->receptor pe PE dpe Di-methyl-PE fluidity Increased Membrane Fluidity mpe->fluidity pc PC fluidity->ac enhances coupling

Caption: Signaling pathway involving phospholipid methylation.

Conclusion

The discovery of monomethylated phospholipids was a landmark achievement in lipid biochemistry. The meticulous experimental work of the early 1960s not only elucidated a key pathway for phosphatidylcholine biosynthesis but also laid the foundation for understanding the more subtle roles of these lipid intermediates in modulating membrane properties and cellular signaling. The techniques pioneered in these studies, though now largely superseded, remain a testament to the ingenuity of early lipid researchers. The ongoing exploration of the specific signaling functions of monomethyl- and dimethyl-phosphatidylethanolamine continues to be an active area of research, with potential implications for drug development and our understanding of various disease states.

An In-depth Technical Guide to the Enzymatic Synthesis of 16:0 Monomethyl Phosphatidylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 16:0 monomethyl phosphatidylethanolamine (B1630911) (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl), a crucial intermediate in phospholipid metabolism. This document details the core principles, experimental protocols, and potential signaling relevance of this specific lipid molecule, presenting quantitative data in structured tables and visualizing key pathways and workflows using the DOT language for Graphviz.

Introduction

16:0 monomethyl phosphatidylethanolamine (16:0 MMPE) is a glycerophospholipid that plays a role as an intermediate in the hepatic synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (PE).[1] The synthesis is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), which sequentially adds three methyl groups from S-adenosyl-L-methionine (SAM) to the primary amine of PE.[1] While often viewed as a transient metabolic intermediate, the specific roles of monomethylated PE species in cellular signaling and physiology are an emerging area of interest. This guide focuses on the enzymatic production of 16:0 MMPE, a saturated phospholipid species containing two palmitic acid (16:0) acyl chains.

Enzymatic Synthesis Pathway

The primary route for the biosynthesis of 16:0 MMPE is the first methylation step in the PEMT pathway. This reaction occurs in the endoplasmic reticulum and mitochondria-associated membranes.[1]

Enzymatic_Synthesis_of_16_0_Monomethyl_PE cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 16_0_PE 16:0 PE (1,2-dipalmitoyl-sn-glycero-3- phosphoethanolamine) PEMT Phosphatidylethanolamine N-Methyltransferase (PEMT) 16_0_PE->PEMT SAM S-Adenosyl-L-methionine (SAM) SAM->PEMT 16_0_MMPE 16:0 Monomethyl PE PEMT->16_0_MMPE SAH S-Adenosyl-L-homocysteine (SAH) PEMT->SAH

Enzymatic conversion of 16:0 PE to this compound by PEMT.

Experimental Protocols

Materials
Enzymatic Reaction

This protocol is designed for a small-scale preparative synthesis and can be scaled up as needed.

  • Substrate Preparation:

    • Dissolve 16:0 PE in chloroform:methanol (2:1, v/v) and dry under a stream of nitrogen to form a thin film.

    • Resuspend the lipid film in Tris-HCl buffer containing a non-ionic detergent like Triton X-100 to form micelles, facilitating enzyme access.

  • Reaction Mixture:

    • In a reaction vessel, combine the following components in order:

      • Tris-HCl buffer (e.g., 100 mM, pH 8.5)

      • MgCl₂ (e.g., 10 mM)

      • DTT (e.g., 1 mM)

      • Resuspended 16:0 PE substrate

      • SAM (a slight molar excess relative to the desired conversion)

    • Pre-incubate the mixture at the reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding the PEMT enzyme preparation.

    • Incubate at 37°C with gentle agitation. The reaction time should be optimized to favor the formation of MMPE over di- and tri-methylated products. A time course experiment (e.g., sampling at 15, 30, 60, and 120 minutes) is recommended.

  • Reaction Termination:

    • Stop the reaction by adding a sufficient volume of chloroform:methanol (2:1, v/v) to create a two-phase system (Bligh-Dyer extraction).

Purification of this compound

The purification of 16:0 MMPE from the reaction mixture, which contains unreacted 16:0 PE, as well as 16:0 dimethyl PE (DMPE) and 16:0 PC, is a critical step. A combination of thin-layer chromatography for analysis and column chromatography for preparative separation is recommended.

3.3.1. Thin-Layer Chromatography (TLC) for Analysis

  • Stationary Phase: Silica gel 60 TLC plate.

  • Mobile Phase: A common solvent system for separating phospholipids (B1166683) is chloroform:methanol:ammonium hydroxide (e.g., 65:25:4, v/v/v).

  • Visualization: Staining with primuline (B81338) spray followed by visualization under UV light, or by charring with a phosphomolybdic acid solution.

  • Procedure:

    • Spot the extracted lipid mixture onto the TLC plate.

    • Develop the plate in the mobile phase.

    • Visualize the separated lipids. The order of migration from the origin is typically PE > MMPE > DMPE > PC, due to decreasing polarity.

3.3.2. Preparative Column Chromatography

  • Stationary Phase: Silica gel 60 packed in a glass column.

  • Mobile Phase: A gradient elution system is recommended. Start with a non-polar solvent like chloroform and gradually increase the polarity by adding methanol. The exact gradient should be determined based on analytical TLC results.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, non-polar solvent and pack the column.

    • Load the concentrated lipid extract onto the column.

    • Elute the column with a step or linear gradient of increasing methanol in chloroform.

    • Collect fractions and analyze them by TLC to identify those containing pure 16:0 MMPE.

    • Pool the pure fractions and evaporate the solvent under reduced pressure.

Purification_Workflow Reaction_Mixture Enzymatic Reaction Mixture (PE, MMPE, DMPE, PC) Lipid_Extraction Lipid Extraction (Bligh-Dyer) Reaction_Mixture->Lipid_Extraction TLC_Analysis Analytical TLC Lipid_Extraction->TLC_Analysis Spotting Column_Chromatography Preparative Silica Gel Column Chromatography Lipid_Extraction->Column_Chromatography Loading Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Fraction_Analysis Pooling Pooling of Pure Fractions TLC_Fraction_Analysis->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Pure_Product Pure this compound Solvent_Evaporation->Pure_Product Potential_Signaling_Involvement cluster_cellular_effects Potential Cellular Effects 16_0_MMPE This compound Membrane_Properties Alteration of Membrane Properties (Fluidity, Curvature) 16_0_MMPE->Membrane_Properties Lipid_Metabolism Flux through PEMT Pathway 16_0_MMPE->Lipid_Metabolism Downstream_Signaling Potential Downstream Signaling Events 16_0_MMPE->Downstream_Signaling Hypothesized Protein_Function Modulation of Membrane Protein Function Membrane_Properties->Protein_Function

References

The Intermediate with Impact: A Technical Guide to 16:0 Monomethyl-Phosphatidylethanolamine in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 Monomethyl-phosphatidylethanolamine (16:0 MMPE), a mono-methylated derivative of phosphatidylethanolamine (B1630911) (PE) with a palmitic acid at one of the sn-positions, is a critical intermediate in the de novo synthesis of phosphatidylcholine (PC) through the phosphatidylethanolamine N-methyltransferase (PEMT) pathway.[1][2] While often considered a transient metabolic intermediate, emerging research highlights the importance of understanding the roles and regulation of MMPEs in cellular function and disease. This technical guide provides an in-depth overview of 16:0 MMPE in lipid metabolism, compiling quantitative data, detailed experimental protocols, and visualizations of its metabolic context to serve as a valuable resource for the scientific community.

Core Concepts: The Role of 16:0 Monomethyl PE in Lipid Metabolism

This compound is a glycerophospholipid formed during the sequential methylation of phosphatidylethanolamine (PE) to phosphatidylcholine (PC), a pathway particularly active in the liver.[2][3] This conversion is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), which transfers methyl groups from S-adenosylmethionine (SAM).[4][5] The first methylation step, converting PE to MMPE, is the rate-limiting step in this pathway.[5]

While MMPE is typically found at trace levels in animal tissues, its steady-state concentration can provide insights into the flux of the PEMT pathway.[1][2] Dysregulation of this pathway has been implicated in various pathological conditions, including liver disease and potentially cardiovascular disease, making the study of its intermediates, like 16:0 MMPE, of significant interest.[2]

Data Presentation: Quantitative Analysis of this compound

The quantification of 16:0 MMPE is essential for understanding its metabolic significance. The following table summarizes available quantitative data from a study on streptozotocin (B1681764) (STZ)-induced diabetic mouse liver.

Lipid SpeciesControl Liver (Relative Amount)Diabetic Liver (Relative Amount)Fold ChangeReference
16:0 MMPE Not significantly differentNot significantly different-[2]
16:0/18:1 PC1.00~0.8~0.8[2]
16:0/18:2 PC1.00~0.9~0.9[2]
16:0/18:1 PE1.00~1.2~1.2[2]
16:0/18:2 PE1.00~1.3~1.3[2]

Note: The study by Han et al. (2016) reported no significant changes in the total amount of MMPE species in the liver of STZ-induced diabetic mice compared to controls. However, they did observe remodeling of fatty acyl chains in other phospholipids.[2] Further research is needed to quantify the absolute concentrations of 16:0 MMPE in various tissues and disease states.

Signaling Pathways and Metabolic Workflows

The primary metabolic pathway involving 16:0 MMPE is the PEMT pathway for PC biosynthesis. The regulation of this pathway is crucial for maintaining lipid homeostasis.

PEMT Pathway for Phosphatidylcholine Synthesis

This pathway illustrates the sequential methylation of PE to PC, with 16:0 MMPE as the first intermediate.

PEMT_Pathway PE Phosphatidylethanolamine (PE) (e.g., 16:0/18:1 PE) MMPE This compound (MMPE) PE->MMPE Methylation DMPE Dimethyl PE (DMPE) MMPE->DMPE Methylation PC Phosphatidylcholine (PC) (e.g., 16:0/18:1 PC) DMPE->PC Methylation SAM1 S-Adenosyl- methionine (SAM) PEMT1 PEMT SAM1->PEMT1 SAH1 S-Adenosyl- homocysteine (SAH) SAM2 S-Adenosyl- methionine (SAM) PEMT2 PEMT SAM2->PEMT2 SAH2 S-Adenosyl- homocysteine (SAH) SAM3 S-Adenosyl- methionine (SAM) PEMT3 PEMT SAM3->PEMT3 SAH3 S-Adenosyl- homocysteine (SAH) PEMT1->SAH1 PEMT2->SAH2 PEMT3->SAH3

Caption: The PEMT pathway sequentially methylates PE to PC.

Experimental Workflow for Quantitative Analysis of 16:0 MMPE

The following diagram outlines a typical workflow for the quantitative analysis of 16:0 MMPE from biological samples using mass spectrometry.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_interpretation Data Interpretation Tissue Tissue Homogenization Extraction Lipid Extraction (e.g., Folch method) Tissue->Extraction Derivatization Derivatization with Deuterated Methyl Iodide (CD3I) Extraction->Derivatization LC_MS LC-MS/MS Analysis (e.g., Shotgun Lipidomics or HILIC-MS) Derivatization->LC_MS Data_Analysis Data Processing and Quantification LC_MS->Data_Analysis Quantification Absolute/Relative Quantification of 16:0 MMPE Data_Analysis->Quantification Biological_Context Biological Interpretation Quantification->Biological_Context

Caption: Workflow for quantitative lipidomics of 16:0 MMPE.

Experimental Protocols

Quantitative Analysis of 16:0 MMPE by "Mass-Tag" Shotgun Lipidomics

This method, adapted from Han et al. (2016), utilizes chemical derivatization with deuterated methyl iodide to "mass-tag" different PE species for accurate quantification by mass spectrometry.[2]

a. Lipid Extraction:

  • Homogenize tissue samples in a suitable buffer.

  • Perform a Folch lipid extraction using a chloroform:methanol (2:1, v/v) mixture.

  • Wash the organic phase with 0.9% NaCl solution.

  • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

b. Derivatization:

  • Resuspend the dried lipid extract in a mixture of chloroform:methanol:aqueous ammonium (B1175870) hydroxide (B78521) (5:5:1, v/v/v).

  • Add deuterated methyl iodide (CD₃I) to the lipid extract.

  • Incubate the reaction mixture at room temperature for 1 hour to convert PE, MMPE, and DMPE to their deuterated PC analogs.

  • Dry the derivatized lipid sample under nitrogen.

c. Mass Spectrometry Analysis:

  • Reconstitute the dried, derivatized lipids in a suitable solvent for mass spectrometry (e.g., methanol/chloroform with a small amount of lithium hydroxide).

  • Perform shotgun lipidomics analysis using a triple quadrupole or Orbitrap mass spectrometer.

  • Acquire data using neutral loss scans specific for the deuterated phosphocholine (B91661) headgroups (e.g., neutral loss of 65.1 for d6-MMPE).

  • Identify and quantify the different deuterated PC species based on their specific mass-to-charge ratios and fragmentation patterns.

d. Quantification:

  • Use an appropriate internal standard, such as a non-endogenous PC species (e.g., di14:1 PC), for normalization.[2]

  • Calculate the concentration of 16:0 MMPE based on the ion intensity of its corresponding deuterated PC derivative relative to the internal standard.

Analysis of 16:0 MMPE by Hydrophilic Interaction Liquid Chromatography (HILIC)-MS

HILIC is an effective technique for separating polar lipids like MMPE from other phospholipid classes.

a. Lipid Extraction:

  • Follow the lipid extraction protocol as described in section 1a.

b. HILIC-MS Analysis:

  • Reconstitute the dried lipid extract in a solvent compatible with the HILIC mobile phase (e.g., acetonitrile/isopropanol).

  • Inject the sample onto a HILIC column (e.g., a silica (B1680970) or amide-based column).

  • Use a gradient of a polar mobile phase (e.g., water with ammonium acetate) and a less polar mobile phase (e.g., acetonitrile) to elute the lipids.

  • Couple the HILIC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquire data in negative ion mode, as MMPE can be readily detected as the [M-H]⁻ ion.

  • Perform MS/MS analysis to confirm the identity of 16:0 MMPE based on its characteristic fragmentation pattern (e.g., loss of the monomethyl-phosphoethanolamine headgroup and fragments corresponding to the palmitic acid chain).

c. Quantification:

  • Use a commercially available 16:0 MMPE standard to create a calibration curve for absolute quantification.

  • Alternatively, use a suitable internal standard (e.g., a deuterated MMPE analog) for relative quantification.

Conclusion

16:0 Monomethyl-phosphatidylethanolamine, while a minor component of the cellular lipidome, holds a key position in the PEMT pathway, a critical route for phosphatidylcholine biosynthesis. The methodologies and data presented in this guide provide a framework for researchers to investigate the nuanced roles of 16:0 MMPE in health and disease. Further quantitative studies across a broader range of biological systems and the exploration of its potential direct signaling functions will be crucial in fully elucidating the importance of this seemingly simple intermediate in the complex world of lipid metabolism.

References

Monomethyl-Phosphatidylethanolamine (MMPE) in Mammalian Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl-phosphatidylethanolamine (MMPE) is a glycerophospholipid that serves as an intermediate in the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. This pathway is responsible for the de novo synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (PE), a critical process for maintaining membrane integrity and lipid homeostasis, particularly in the liver. While PE and PC are abundant and well-characterized components of mammalian cell membranes, the natural abundance and specific roles of the intermediary species, MMPE and dimethyl-phosphatidylethanolamine (DMPE), are less well-documented.

This technical guide provides a comprehensive overview of the current knowledge on the natural abundance of MMPE in mammalian tissues. It summarizes available quantitative data, details the experimental protocols for MMPE analysis, and visualizes the key metabolic pathway and analytical workflows. Due to the limited availability of extensive quantitative data for MMPE across a wide range of tissues, this guide also highlights the methodologies that can be employed to generate such valuable data.

Quantitative Abundance of MMPE in Mammalian Tissues

Quantitative data for MMPE across a broad range of mammalian tissues is currently limited in the scientific literature. The majority of available data focuses on the liver, where the PEMT pathway is most active. The following tables summarize the available quantitative data for MMPE and related phospholipids (B1166683) in select mammalian tissues. It is important to note that these values can vary significantly based on the species, physiological state, and the analytical methods employed.

TissueSpeciesMMPE Concentration (nmol/g tissue)DMPE Concentration (nmol/g tissue)PE Concentration (µmol/g tissue)PC Concentration (µmol/g tissue)Analytical MethodReference
LiverMouse (Control)Not explicitly quantified, but detectedNot explicitly quantified, but detected~15~25LC-MS/MS with derivatization[1]
LiverMouse (Diabetic)Not significantly changed from controlNot significantly changed from controlTendency to increaseTendency to decreaseLC-MS/MS with derivatization[1]

Table 1: Quantitative Data of PEMT Pathway Intermediates in Mouse Liver. As comprehensive data for MMPE is scarce, this table presents findings from a study on diabetic mice, which detected MMPE and DMPE but did not report significant changes in their levels compared to control animals, while observing trends in the precursor (PE) and final product (PC).

Brain RegionSpeciesMMPEDMPEPEPCAnalytical MethodReference
Frontal CortexRat (Aged)DecreasedNot ReportedIncreasedNot ReportedLC-MS[2]
CerebellumRat (Aged)No significant changeNot ReportedNo significant changeNot ReportedLC-MS[2]

Table 2: Relative Changes of MMPE in Aged Rat Brain. This table highlights the relative changes in MMPE and PE in different brain regions of aged rats, indicating that the abundance of these lipids can be tissue-specific and influenced by age. Absolute quantitative data was not provided in the source.

Note: The lack of extensive quantitative data in these tables underscores the need for further research in this area.

Experimental Protocols

The accurate quantification of MMPE in biological samples requires robust and sensitive analytical methods. The following sections detail the key experimental protocols for lipid extraction and analysis.

Lipid Extraction

The choice of lipid extraction method is critical for the quantitative recovery of phospholipids. The two most widely used methods are the Folch and Bligh-Dyer procedures.

a) Folch Method

This method uses a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture to extract lipids from tissue homogenates.

Protocol:

  • Homogenize a known weight of tissue in a 20-fold volume of chloroform:methanol (2:1, v/v). For example, for 1 g of tissue, use 20 mL of the solvent mixture.

  • Agitate the homogenate for 15-20 minutes at room temperature.

  • Filter the homogenate through a filter paper or centrifuge to recover the liquid phase.

  • Wash the extract by adding 0.2 volumes of a 0.9% NaCl solution.

  • Vortex the mixture and centrifuge at low speed to facilitate phase separation.

  • The lower phase, containing the lipids, is carefully collected.

  • The solvent is evaporated under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

b) Bligh-Dyer Method

This method is a modification of the Folch method and is particularly suitable for samples with high water content.

Protocol:

  • For each 1 mL of aqueous sample (e.g., tissue homogenate in buffer), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture thoroughly.

  • Add 1.25 mL of chloroform and vortex again.

  • Add 1.25 mL of distilled water and vortex for a final time.

  • Centrifuge the mixture to separate the phases.

  • The bottom organic layer, containing the lipids, is collected for analysis.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of individual phospholipid species, including MMPE.

a) Derivatization of MMPE

To enhance the sensitivity and specificity of MMPE detection, a derivatization step can be employed. This involves methylating the primary amine of MMPE to form a tertiary amine, which has better ionization efficiency in positive ion mode mass spectrometry. A "mass-tag" strategy using deuterated methyl iodide (CD₃I) allows for the simultaneous analysis of PE, MMPE, DMPE, and PC.[3]

Protocol for Derivatization:

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in a suitable solvent (e.g., chloroform:methanol, 1:1, v/v).

  • Add a solution of deuterated methyl iodide (CD₃I) in a basic methanolic solution.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an acidic solution.

  • Extract the derivatized lipids using a liquid-liquid extraction procedure.

b) LC-MS/MS Parameters

The following are general parameters for the analysis of phospholipids by LC-MS/MS. Specific parameters will need to be optimized for the instrument and column used.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 or a HILIC column is typically used for phospholipid separation.

    • Mobile Phase: A gradient of two solvents is commonly employed. For reverse-phase, this could be a mixture of water, acetonitrile (B52724), and methanol with additives like ammonium (B1175870) formate (B1220265) or acetate. For HILIC, a gradient of acetonitrile and an aqueous buffer is used.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min for standard LC columns.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for derivatized MMPE and PC, while negative ion mode is often used for underivatized PE and other acidic phospholipids.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for targeted quantification due to its high sensitivity and specificity. This involves monitoring a specific precursor ion to product ion transition for each lipid species. For MMPE derivatized with CD₃I, the precursor ion will be the [M+H]⁺ ion of the fully methylated product, and the product ion will be a characteristic fragment.

Signaling Pathways and Workflows

PEMT Signaling Pathway

MMPE is an intermediate in the PEMT pathway, which involves the sequential methylation of PE to form PC. This pathway is particularly active in the liver and is crucial for maintaining the PC/PE ratio, which influences membrane integrity and fluidity.

PEMT_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products PE Phosphatidylethanolamine (PE) MMPE Monomethyl- phosphatidylethanolamine (MMPE) PE->MMPE PEMT SAM1 S-Adenosyl- methionine (SAM) SAH1 S-Adenosyl- homocysteine (SAH) SAM1->SAH1 SAM2 S-Adenosyl- methionine (SAM) SAH2 S-Adenosyl- homocysteine (SAH) SAM2->SAH2 SAM3 S-Adenosyl- methionine (SAM) SAH3 S-Adenosyl- homocysteine (SAH) SAM3->SAH3 DMPE Dimethyl- phosphatidylethanolamine (DMPE) MMPE->DMPE PEMT PC Phosphatidylcholine (PC) DMPE->PC PEMT

Caption: The PEMT pathway for PC synthesis.

Experimental Workflow for MMPE Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of MMPE from mammalian tissue samples.

MMPE_Workflow Tissue Mammalian Tissue (e.g., Liver, Brain) Homogenization Tissue Homogenization Tissue->Homogenization Extraction Lipid Extraction (Folch or Bligh-Dyer) Homogenization->Extraction Derivatization Derivatization with CD3I (Optional but Recommended) Extraction->Derivatization LCMS LC-MS/MS Analysis (MRM Mode) Derivatization->LCMS Data Data Analysis and Quantification LCMS->Data

References

An In-depth Technical Guide to 16:0 Monomethyl Phosphatidylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 Monomethyl Phosphatidylethanolamine (B1630911) (16:0 mPE) is a glycerophospholipid that serves as a crucial intermediate in the de novo biosynthesis of phosphatidylcholine (PC), one of the most abundant phospholipids (B1166683) in eukaryotic cell membranes. This document provides a comprehensive overview of 16:0 mPE, including its nomenclature, biochemical pathways, and relevant experimental protocols.

Nomenclature and Synonyms

The nomenclature of lipids can be complex. 16:0 monomethyl phosphatidylethanolamine is identified by several synonyms and systematic names across scientific literature and databases. Understanding these different names is critical for comprehensive literature searches and clear communication in research.

Common Name Systematic Name Abbreviation CAS Number Molecular Formula
16:0 Monomethyl PE1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl16:0 mPE3930-13-0C38H76NO8P
PE-NMe(16:0/16:0)1,2-dipalmitoyl-phosphatidyl-N-methylethanolamine
DP(me)pe[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(methylazaniumyl)ethyl phosphate
alpha-Monomethyl dipalmitoylphosphatidylethanolamine

Biochemical Significance and Signaling Pathways

The primary and well-established role of 16:0 mPE is as a metabolic intermediate in the phosphatidylethanolamine N-methyltransferase (PEMT) pathway for phosphatidylcholine synthesis.[1][2][3] This pathway is particularly active in the liver and involves the sequential methylation of phosphatidylethanolamine (PE) to PC, with 16:0 mPE being the first methylated product.[1][2]

The synthesis of phosphatidylcholine from phosphatidylethanolamine is a critical process for maintaining membrane integrity and is involved in various physiological processes.[4] The PEMT pathway contributes to approximately 30% of hepatic PC biosynthesis.[1]

Below is a diagram illustrating the sequential methylation of phosphatidylethanolamine to phosphatidylcholine.

PC_Biosynthesis cluster_step1 cluster_step2 cluster_step3 PE Phosphatidylethanolamine (PE) (16:0/16:0) MMPE 16:0 Monomethyl Phosphatidylethanolamine (MMPE) PE->MMPE Methylation DMPE 16:0 Dimethyl Phosphatidylethanolamine (DMPE) MMPE->DMPE Methylation PC Phosphatidylcholine (PC) (16:0/16:0) DMPE->PC Methylation SAM1 S-Adenosyl- methionine (SAM) SAH1 S-Adenosyl- homocysteine (SAH) SAM1->SAH1 PEMT1 PEMT SAM2 S-Adenosyl- methionine (SAM) SAH2 S-Adenosyl- homocysteine (SAH) SAM2->SAH2 PEMT2 PEMT SAM3 S-Adenosyl- methionine (SAM) SAH3 S-Adenosyl- homocysteine (SAH) SAM3->SAH3 PEMT3 PEMT PEMT_Assay_Workflow Start Start: Cell/Tissue Homogenate Reaction Enzymatic Reaction: + Radiolabeled SAM Start->Reaction Extraction Lipid Extraction: (Chloroform/Methanol) Reaction->Extraction Separation Phase Separation: (Centrifugation) Extraction->Separation Quantification Quantification: (Scintillation Counting) Separation->Quantification End End: PEMT Activity Quantification->End MS_Workflow Start Start: Biological Sample Extraction Lipid Extraction Start->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization MS_Analysis Tandem Mass Spectrometry Derivatization->MS_Analysis Data_Analysis Data Analysis: Identification & Quantification MS_Analysis->Data_Analysis End End: Lipid Profile Data_Analysis->End

References

Commercial Availability and Technical Guide for 16:0 Monomethyl PE Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and experimental applications of 16:0 Monomethyl Phosphoethanolamine (PE) powder. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and lipid-based formulation.

Introduction to 16:0 Monomethyl PE

This compound, chemically known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl, is a phospholipid derivative of phosphatidylethanolamine (B1630911) (PE) where the primary amine of the headgroup is monomethylated. This modification alters the charge and hydrogen-bonding capacity of the headgroup, influencing the physicochemical properties of lipid bilayers and liposomal formulations. Its unique characteristics make it a valuable tool in membrane biophysics, drug delivery systems, and various biochemical assays.

Commercial Availability

This compound is commercially available as a high-purity powder from specialized lipid suppliers. The primary source identified is Avanti Polar Lipids , with their products also distributed through Sigma-Aldrich .

Supplier/Distributor Product Name CAS Number Purity Form Available Sizes Storage
Avanti Polar Lipids[1]This compound3930-13-0>99% (TLC)[2]Powder[1]25 mg-20°C[2]
Sigma-Aldrich[2][3]This compound powder3930-13-0>99% (TLC)[2]Powder[2]25 mg-20°C[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

Property Value Reference
Molecular Formula C38H76NO8P[1]
Molecular Weight 705.986 g/mol [1]
Exact Mass 705.531 g/mol [1]
Purity >99% (by Thin Layer Chromatography)[2]
Appearance White Powder
Storage Temperature -20°C[2]

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature and general best practices for handling lipids.

Preparation of Multilamellar Vesicles (MLVs)

This protocol is a general method for the preparation of multilamellar vesicles, which can be adapted for the inclusion of this compound.

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids, including this compound, in a suitable organic solvent such as chloroform (B151607) or a chloroform/methanol mixture.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

    • To ensure complete removal of the solvent, the flask can be placed under high vacuum for at least 1-2 hours.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer of choice by adding the buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipids used.

    • Vortex the flask vigorously to disperse the lipid film, resulting in the formation of a milky suspension of MLVs.

Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

For many applications, a more homogenous population of unilamellar vesicles is required. This can be achieved through extrusion.

  • Prepare MLVs as described in section 4.1.

  • Extrusion:

    • Load the MLV suspension into a pre-heated extruder.

    • Force the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

    • This process is typically repeated an odd number of times (e.g., 11-21 times) to ensure a narrow size distribution of the resulting LUVs. The extrusion should be performed at a temperature above the lipid Tm.

Example Application: Studying Peptide-Membrane Interactions

In a study by Therrien and Lafleur (2016), this compound was used to investigate the effect of phospholipid headgroup methylation on the interaction of the peptide melittin (B549807) with lipid bilayers.[1]

  • Liposome Preparation:

    • Lipids, including 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and this compound, were mixed in chloroform.

    • The solvent was evaporated under a nitrogen stream and then under vacuum to form a lipid film.

    • The lipid film was hydrated with a buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1 mg/mL.

    • The resulting MLV suspension was subjected to five freeze-thaw cycles.

    • The suspension was then extruded through polycarbonate filters to produce LUVs of a defined size.

  • Experimental Assay:

    • The prepared liposomes containing this compound were incubated with the peptide melittin at a specific temperature (e.g., above the Tm of the lipids).

    • The interaction and its effects, such as membrane disruption or lipid extraction, were monitored using techniques like fluorescence spectroscopy or dynamic light scattering.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the use of this compound.

G Workflow for Liposome Preparation and Use cluster_prep Liposome Preparation cluster_app Experimental Application start Start: Lipid Powder (this compound) dissolve Dissolve in Organic Solvent start->dissolve film Form Thin Lipid Film dissolve->film hydrate Hydrate with Aqueous Buffer film->hydrate mlv MLVs Formed hydrate->mlv extrude Extrude through Membrane mlv->extrude luv LUVs Formed extrude->luv incubate Incubate with Active Molecule (e.g., Peptide, Drug) luv->incubate analyze Analyze Interaction/ Encapsulation incubate->analyze end End: Data Acquisition analyze->end

Caption: Workflow for the preparation of liposomes containing this compound and their subsequent use in an experimental application.

G Phospholipid Headgroup Modification Pathway PE Phosphatidylethanolamine (PE) (Primary Amine) MonomethylPE This compound (Secondary Amine) PE->MonomethylPE Methylation DimethylPE Dimethyl PE (Tertiary Amine) MonomethylPE->DimethylPE Methylation PC Phosphatidylcholine (PC) (Quaternary Amine) DimethylPE->PC Methylation

Caption: The sequential methylation pathway from Phosphatidylethanolamine (PE) to Phosphatidylcholine (PC), with this compound as the first intermediate.

References

Methodological & Application

Application Notes and Protocols for Monomethyl-Phosphatidylethanolamine (MMPE) Lipid Extraction from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl-phosphatidylethanolamine (MMPE) is a phospholipid intermediate in the methylation pathway of phosphatidylethanolamine (B1630911) (PE) to phosphatidylcholine (PC) in mammalian cells.[1][2] This metabolic conversion is crucial for maintaining membrane integrity and function. The accurate quantification of MMPE is essential for studying lipid metabolism, cellular signaling pathways, and the effects of therapeutic interventions. This document provides a detailed protocol for the extraction of MMPE from cultured cells using a modified Bligh-Dyer method, a widely accepted technique for total lipid extraction.[3][4]

Experimental Protocols

I. Cell Culture and Harvesting

Successful lipid extraction begins with proper cell culture and harvesting techniques to ensure the integrity of the cellular lipids.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Centrifuge

Protocol:

  • Grow mammalian cells to the desired confluency in appropriate culture vessels.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any residual medium components.

  • For adherent cells, add a sufficient volume of ice-cold PBS to cover the cell monolayer and gently scrape the cells using a cell scraper. For suspension cells, proceed directly to the next step.

  • Transfer the cell suspension to a conical centrifuge tube.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[5]

  • Carefully aspirate and discard the supernatant, leaving the cell pellet as dry as possible. The cell pellet can be stored at -80°C or used immediately for lipid extraction.[6]

II. Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is optimized for the extraction of total lipids, including MMPE, from a cell pellet. The procedure utilizes a biphasic solvent system of chloroform (B151607) and methanol (B129727) to efficiently extract lipids.[3][7]

Materials:

  • Cell pellet (from approximately 1-5 million cells)

  • Chloroform

  • Methanol

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Glass Pasteur pipette

  • Nitrogen gas stream or vacuum concentrator (e.g., SpeedVac)

Protocol:

  • Resuspend the cell pellet in 1 mL of deionized water in a glass centrifuge tube.[3]

  • Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture to the cell suspension.[7]

  • Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and cell lysis.[3]

  • Add an additional 1.25 mL of chloroform to the mixture and vortex for 1 minute.[3][7]

  • Add 1.25 mL of deionized water to induce phase separation and vortex for another minute.[3][7]

  • Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature to separate the phases.[7] Three layers will be visible: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.

  • Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette, being cautious to avoid the protein interface, and transfer it to a new clean glass tube.

  • To maximize lipid recovery, a second extraction of the remaining aqueous phase and protein disk can be performed by adding another 2 mL of chloroform, vortexing, centrifuging, and collecting the lower organic phase. Combine this with the first organic phase extract.

  • Dry the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • The resulting lipid film can be stored at -20°C under a nitrogen atmosphere until further analysis.

Data Presentation

The following table summarizes the key quantitative parameters of the lipid extraction protocol.

ParameterValueUnitNotes
Sample Preparation
Cell Pellet1 - 5 x 10^6cellsStarting material
Resuspension Volume1mLDeionized Water
Lipid Extraction
Chloroform:Methanol (1:2)3.75mLInitial extraction solvent
Vortex Time (Initial)15minutes
Chloroform (Second Addition)1.25mL
Vortex Time (Second)1minute
Deionized Water (for phase separation)1.25mL
Vortex Time (Third)1minute
Centrifugation Speed1,000x g
Centrifugation Time10minutes
Downstream Processing
Storage Temperature of Lipid Film-20°C

Downstream Analysis

The extracted lipid film containing MMPE can be reconstituted in an appropriate solvent (e.g., chloroform:methanol 1:1) for downstream analysis. Common techniques for the identification and quantification of MMPE include:

  • Thin-Layer Chromatography (TLC): A method for separating lipids based on their polarity.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific technique for the accurate quantification of individual lipid species.[9]

Visualizations

Signaling Pathway Context

cluster_Mito Mitochondria PE Phosphatidylethanolamine (PE) MMPE Monomethyl-PE (MMPE) PE->MMPE PEMT DMPE Dimethyl-PE (DMPE) MMPE->DMPE PEMT PC Phosphatidylcholine (PC) DMPE->PC PEMT PS Phosphatidylserine (B164497) (PS) PE_mito Phosphatidylethanolamine (PE) PS->PE_mito PSD

Caption: Biosynthesis of MMPE via the PE methylation pathway.

Experimental Workflow

start Start: Cultured Cells harvest Cell Harvesting & Washing start->harvest pellet Cell Pelleting (500 x g, 5 min) harvest->pellet resuspend Resuspend in Water pellet->resuspend add_solvents1 Add Chloroform:Methanol (1:2) resuspend->add_solvents1 vortex1 Vortex (15 min) add_solvents1->vortex1 add_chloroform Add Chloroform vortex1->add_chloroform vortex2 Vortex (1 min) add_chloroform->vortex2 add_water Add Water vortex2->add_water vortex3 Vortex (1 min) add_water->vortex3 centrifuge Phase Separation (1,000 x g, 10 min) vortex3->centrifuge collect_organic Collect Lower Organic Phase centrifuge->collect_organic dry Dry Lipid Extract collect_organic->dry analyze Downstream Analysis (TLC, LC-MS) dry->analyze

References

Application Notes and Protocols for the Use of 16:0 Monomethyl PE as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is paramount for deriving meaningful biological insights. The complexity of lipidomes and the inherent variability of analytical techniques, such as mass spectrometry (MS), necessitate the use of internal standards to ensure data quality. An internal standard (IS) is a compound of known concentration that is added to a sample prior to analysis. It co-elutes with the analytes of interest and experiences similar effects of sample preparation and instrument variability, thereby allowing for accurate normalization of the analyte signal.

16:0 Monomethyl Phosphatidylethanolamine (B1630911) (16:0 Monomethyl PE) is a naturally occurring, albeit typically low-abundance, phospholipid. It serves as an intermediate in the biosynthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (PE).[1][2] Its structural similarity to other glycerophospholipids makes it a potential candidate for use as an internal standard in targeted or untargeted lipidomics analyses, particularly for the quantification of various PE and PC species. The ideal internal standard should not be naturally present in the sample or should be present at very low levels.[3] Given that monomethylphosphatidylethanolamines are generally found at trace levels in animal and plant tissues, this compound can be a suitable choice in many biological matrices.[1]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard in lipidomics workflows.

Principle of Use

The fundamental principle behind using this compound as an internal standard is to correct for variations that can occur during the analytical workflow. These variations can arise from:

  • Lipid Extraction Efficiency: Differences in the recovery of lipids from the biological matrix.

  • Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.

  • Instrumental Variability: Fluctuations in the performance of the mass spectrometer over time.

By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the endogenous lipid signal to the internal standard signal can be used for quantification. This ratio remains constant even if the absolute signal intensities fluctuate, leading to more accurate and reproducible results.

Data Presentation

The following table summarizes typical quantitative data and performance characteristics when using a lipid internal standard like this compound in a validated LC-MS/MS method. The values presented are illustrative and may vary depending on the specific experimental conditions, instrumentation, and sample matrix.

ParameterTypical Value/RangeDescription
Linearity (R²) > 0.99The correlation coefficient for the calibration curve, indicating a linear relationship between concentration and response.
Limit of Detection (LOD) 1 - 10 fmolThe lowest amount of the analyte that can be reliably detected above the background noise.
Lower Limit of Quantification (LLOQ) 5 - 50 fmolThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Upper Limit of Quantification (ULOQ) 1000 - 5000 fmolThe highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (%RSD) < 15%The relative standard deviation of replicate measurements, indicating the reproducibility of the method.
Accuracy (% Recovery) 85 - 115%The closeness of the measured concentration to the true concentration, often assessed by spiking known amounts of the analyte into a blank matrix.
Extraction Recovery > 80%The percentage of the internal standard recovered from the sample matrix after the extraction process.
Matrix Effect 80 - 120%The effect of the sample matrix on the ionization of the analyte, calculated by comparing the response in matrix to the response in a clean solvent.

Experimental Protocols

Materials and Reagents
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
  • Stock Solution (1 mg/mL): Carefully weigh a precise amount of this compound powder and dissolve it in a known volume of chloroform:methanol (2:1, v/v) to achieve a final concentration of 1 mg/mL. Store the stock solution in an amber glass vial at -20°C.

  • Working Solution (10 µg/mL): Dilute the stock solution with methanol or isopropanol to a final concentration of 10 µg/mL. This working solution will be used to spike the samples. The optimal concentration of the working solution may need to be adjusted based on the expected concentration of the analytes of interest in the samples.

Protocol 2: Lipid Extraction from Plasma using a Modified Folch Method
  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a clean glass tube, add 50 µL of plasma. Add a precise volume of the this compound working solution (e.g., 10 µL of 10 µg/mL solution). The amount added should be within the linear range of the instrument and comparable to the expected levels of the endogenous lipids being quantified.

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to achieve phase separation.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:isopropanol, 1:1 v/v).

Protocol 3: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode for the detection of this compound.

    • Data Acquisition: Acquire data in a targeted manner using Selected Reaction Monitoring (SRM) or in an untargeted manner using full scan and data-dependent or data-independent acquisition for MS/MS fragmentation. The specific precursor and product ions for this compound will need to be determined on the specific instrument used.

Protocol 4: Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of the endogenous lipids and the this compound internal standard using the instrument's software.

  • Response Ratio Calculation: Calculate the response ratio for each analyte by dividing its peak area by the peak area of the internal standard.

  • Quantification: For absolute quantification, a calibration curve should be prepared using authentic standards of the analytes of interest, with a constant amount of the internal standard added to each calibration point. The concentration of the analyte in the sample is then determined by interpolating its response ratio on the calibration curve. For relative quantification, the response ratios can be directly compared across different sample groups.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) IS_Spike Spike with This compound IS Sample->IS_Spike Extraction Lipid Extraction (Folch Method) IS_Spike->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to IS Peak_Integration->Normalization Quantification Quantification Normalization->Quantification

Caption: Experimental workflow for lipidomics using an internal standard.

phosphatidylcholine_biosynthesis PE Phosphatidylethanolamine (PE) PEMT1 PEMT PE->PEMT1 MMPE This compound PEMT2 PEMT MMPE->PEMT2 DMPE Dimethyl-PE PEMT3 PEMT DMPE->PEMT3 PC Phosphatidylcholine (PC) PEMT1->MMPE SAH1 S-adenosyl- homocysteine PEMT1->SAH1 PEMT2->DMPE SAH2 S-adenosyl- homocysteine PEMT2->SAH2 PEMT3->PC SAH3 S-adenosyl- homocysteine PEMT3->SAH3 SAM1 S-adenosyl- methionine SAM1->PEMT1 SAM2 S-adenosyl- methionine SAM2->PEMT2 SAM3 S-adenosyl- methionine SAM3->PEMT3

Caption: Phosphatidylcholine biosynthesis via the methylation pathway.

References

Application Notes and Protocols for Mass Spectrometry Fragmentation of Monomethyl Phosphatidylethanolamine (MMPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl phosphatidylethanolamine (B1630911) (MMPE) is a crucial intermediate in the methylation pathway of phosphatidylethanolamine (PE) to phosphatidylcholine (PC) in certain biosynthetic pathways. As a low-abundance phospholipid, its accurate identification and quantification are essential for understanding various physiological and pathological processes. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the primary analytical technique for the detailed characterization of MMPE. This application note provides detailed methodologies for the analysis of MMPE by mass spectrometry, focusing on its fragmentation patterns in both positive and negative ionization modes. It includes protocols for sample preparation, LC-MS/MS analysis, and a quantitative approach using chemical derivatization.

Mass Spectrometry Fragmentation of Underivatized Monomethyl PE

Understanding the characteristic fragmentation of native MMPE is fundamental for its direct identification from complex lipid extracts. The fragmentation pattern is influenced by the ionization mode (positive or negative) and the collision energy used.

Positive Ion Mode Fragmentation

In positive ion mode, MMPE species are typically observed as protonated molecules [M+H]+. Collision-induced dissociation (CID) of the protonated precursor ion leads to characteristic fragmentation of the headgroup. While PE typically exhibits a neutral loss of 141 Da corresponding to the phosphoethanolamine headgroup, MMPE undergoes a similar fragmentation with a neutral loss corresponding to its monomethylated headgroup.

A key diagnostic fragmentation pathway for MMPE in positive ion mode is the neutral loss of 155 Da , which corresponds to the monomethylated phosphoethanolamine headgroup (C3H10NO4P). This neutral loss is a highly specific marker for the identification of MMPE species in a complex mixture.

Another important fragmentation pathway involves the cleavage of the fatty acyl chains, resulting in the formation of acylium ions or ions corresponding to the loss of one fatty acyl chain as a ketene (B1206846) or carboxylic acid. However, the neutral loss of the headgroup is the most diagnostic feature.

Negative Ion Mode Fragmentation

In negative ion mode, MMPE is typically detected as a deprotonated molecule [M-H]-. The fragmentation of deprotonated MMPE provides complementary structural information. A characteristic fragment ion observed in the negative ion mode MS/MS spectra of MMPE is the N-monomethyl phosphoethanolamine ion at m/z 154 .[1] This fragment is highly specific to the MMPE headgroup and can be used for precursor ion scanning to selectively detect all MMPE species in a sample.

Additionally, fragmentation of the fatty acyl chains is prominent in the negative ion mode, with the generation of carboxylate anions [RCOO]- corresponding to each fatty acid. The relative intensity of the carboxylate anions can sometimes provide information on their position on the glycerol (B35011) backbone, although this is not always definitive and can be instrument-dependent.

Quantitative Analysis of MMPE using Chemical Derivatization

Due to the low endogenous abundance of MMPE, a sensitive and specific quantitative method is often required. A mass-tagging strategy involving chemical methylation with deuterated methyl iodide (CD₃I) allows for the simultaneous quantification of PE, MMPE, and dimethylphosphatidylethanolamine (DMPE).[2][3]

In this method, the primary and secondary amines of PE, MMPE, and DMPE are permethylated with CD₃I to form PC analogs. The number of incorporated CD₃ groups creates a specific mass shift for each class:

  • PE (+3 CD₃ groups): Mass shift of 9 Da

  • MMPE (+2 CD₃ groups): Mass shift of 6 Da[2]

  • DMPE (+1 CD₃ group): Mass shift of 3 Da[2]

These derivatized aminophospholipids, now PC analogs, will all fragment to produce a characteristic phosphocholine-like headgroup fragment in positive ion mode. By performing a multiple precursor ion scan for these mass-tagged headgroup fragments, one can specifically and sensitively quantify the original PE, MMPE, and DMPE species.

Table 1: Precursor Ion Scanning for Deuterated Methyl-Tagged Aminophospholipids

Original Lipid ClassDerivatizing AgentNumber of CD₃ Groups AddedMass Shift (Da)Characteristic Precursor Ion (m/z)
PECD₃I39193
MMPE CD₃I 2 6 190
DMPECD₃I13187
PC (endogenous)-00184

Experimental Protocols

Protocol 1: Sample Preparation for Phospholipid Analysis from Biological Samples

This protocol describes a general method for the extraction of total lipids from biological samples such as cells or tissues.

Materials:

  • Homogenizer

  • Glass centrifuge tubes

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • 0.1 M HCl

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • For cultured cells, wash approximately 1 x 10⁷ cells twice with 5 mL of ice-cold PBS. Centrifuge at 600 x g for 10 minutes at 4°C to pellet the cells.

  • For tissues, weigh approximately 40 mg of tissue and homogenize in 0.8 mL of a cold 1:1 (v/v) mixture of methanol and 0.1 M HCl.

  • Transfer the cell pellet or tissue homogenate to a glass centrifuge tube.

  • Add 0.4 mL of ice-cold chloroform to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 18,000 x g for 5 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • The dried lipid extract can be stored at -80°C until analysis.

  • Prior to LC-MS/MS analysis, reconstitute the dried lipid extract in the initial mobile phase of the LC method.

Protocol 2: LC-MS/MS Analysis of MMPE using Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an effective chromatographic technique for separating phospholipid classes based on the polarity of their headgroups. This allows for the separation of PE, MMPE, DMPE, and PC.[4][5][6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • HILIC column (e.g., silica-based, 150 x 2.1 mm, 3.5 µm)

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

Mobile Phases:

LC Gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.07030
12.07030
12.1955
20.0955

Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Positive and Negative ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 300°C

  • Collision Gas: Argon

  • Scan Modes:

    • Positive Ion Mode:

      • Full Scan (m/z 400-1000)

      • Neutral Loss Scan of 155 Da (for underivatized MMPE)

      • Precursor Ion Scan of m/z 190 (for deuterated methyl-tagged MMPE)

    • Negative Ion Mode:

      • Full Scan (m/z 400-1000)

      • Precursor Ion Scan of m/z 154 (for underivatized MMPE)

Data Presentation

The following tables summarize the key fragmentation data for the identification of MMPE.

Table 2: Characteristic Fragmentation of Underivatized Monomethyl PE (MMPE)

Ionization ModePrecursor IonCharacteristic Fragmentationm/z of Fragment/Loss
Positive[M+H]+Neutral Loss of Headgroup155 Da
Negative[M-H]-Headgroup Fragment Ion154
Negative[M-H]-Fatty Acyl Carboxylate Anions[R1COO]-, [R2COO]-

Table 3: Quantitative Data for Deuterated Methyl-Tagged MMPE Analysis

Original LipidDerivatized Precursor IonScan ModeCharacteristic Fragment Ion (m/z)
MMPE [M+6+H]+Precursor Ion Scan190

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (Cells/Tissue) extraction Lipid Extraction (Bligh-Dyer) sample->extraction derivatization Optional: Deuterated Methylation (CD3I) extraction->derivatization reconstitution Reconstitution in Mobile Phase derivatization->reconstitution hilic HILIC Separation reconstitution->hilic esi Electrospray Ionization (+/-) hilic->esi msms Tandem MS (CID) esi->msms identification Identification (Neutral Loss/Precursor Scan) msms->identification quantification Quantification identification->quantification

Caption: Experimental workflow for MMPE analysis.

fragmentation_pathways cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode MMPE_H [MMPE+H]+ NL_155 Neutral Loss of 155 Da MMPE_H->NL_155 CID Fatty_Acyl_Pos Fatty Acyl Fragments MMPE_H->Fatty_Acyl_Pos CID MMPE_neg [MMPE-H]- Frag_154 Headgroup Fragment (m/z 154) MMPE_neg->Frag_154 CID Fatty_Acyl_Neg [RCOO]- Fragments MMPE_neg->Fatty_Acyl_Neg CID

Caption: MMPE fragmentation pathways.

References

Application Note: Purity Determination of 16:0 Monomethyl Phosphatidylethanolamine (PE) using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the assessment of 16:0 monomethyl phosphatidylethanolamine (B1630911) (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl) purity using one-dimensional thin-layer chromatography (TLC). Phospholipid purity is critical for research and pharmaceutical applications, as impurities can significantly alter the physicochemical properties of membranes and affect experimental outcomes. TLC offers a rapid, cost-effective, and reliable method for separating 16:0 monomethyl PE from potential impurities, such as the unmethylated precursor phosphatidylethanolamine (PE), and over-methylated by-products like dimethyl-PE (PDME) and phosphatidylcholine (PC).[1][2] This protocol details the necessary materials, step-by-step experimental procedures, and methods for data analysis.

Experimental Protocols

This section outlines the complete methodology for analyzing the purity of this compound.

Materials and Reagents
  • TLC Plates: Silica (B1680970) Gel 60 HPTLC plates (or equivalent).

  • Lipid Standards:

    • This compound (Product to be tested)

    • 16:0 Phosphatidylethanolamine (PE)

    • 16:0 Dimethyl PE (PDME)

    • 16:0 Phosphatidylcholine (PC)

  • Solvents (HPLC or analytical grade):

    • Chloroform

    • Propionic Acid

    • n-Propanol

    • Methanol

    • Deionized Water

  • Sample Preparation:

    • Chloroform/Methanol (2:1, v/v) for dissolving lipids.

  • TLC Development and Visualization:

    • Glass TLC development chamber with a lid.

    • Filter paper to line the chamber.

    • Capillary tubes or microsyringe for spotting.

    • Iodine chamber (for non-destructive visualization).[3][4]

    • Ninhydrin (B49086) spray reagent (for specific detection of primary/secondary amines).[5]

    • Phosphorus spray reagent or charring solution (e.g., sulfuric acid) for general phospholipid detection.[5][6]

    • Hot plate or oven for plate activation and visualization.

Protocol

Step 1: Preparation of TLC Plate and Chamber

  • Activate the Silica Gel 60 TLC plate by heating it in an oven at 110°C for 30-60 minutes to remove adsorbed moisture.[6] Let it cool to room temperature in a desiccator before use.

  • Line the TLC development chamber with filter paper on at least two sides.

  • Prepare the mobile phase solvent system: chloroform/propionic acid/n-propanol/water (2:3:2:1, v/v/v/v) .[2] This system is specifically designed to separate PE and its methylated derivatives.[2]

  • Pour the prepared mobile phase into the bottom of the chamber to a depth of approximately 0.5-1.0 cm. Close the lid and allow the chamber to saturate with solvent vapor for at least 30 minutes. This ensures a uniform development front.[5]

Step 2: Sample and Standard Preparation

  • Dissolve the this compound sample and each of the standards (PE, PDME, PC) in a small volume of chloroform/methanol (2:1, v/v) to achieve a final concentration of approximately 1 mg/mL.

Step 3: Spotting the TLC Plate

  • Using a soft pencil, gently draw a faint origin line about 1.5 cm from the bottom of the activated TLC plate.[3]

  • Mark points along the origin line for each sample and standard, keeping them at least 1 cm apart.

  • Using a capillary tube or microsyringe, apply 2-5 µL of each solution to its designated spot on the origin line. Keep the spots as small as possible for better resolution.[7]

  • Allow the solvent to completely evaporate from the spots between applications.

Step 4: Chromatogram Development

  • Carefully place the spotted TLC plate into the pre-saturated development chamber. Ensure the origin line is above the level of the mobile phase.

  • Replace the lid and allow the mobile phase to ascend the plate via capillary action.

  • Let the development proceed until the solvent front is approximately 1 cm from the top of the plate.[3]

  • Remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[7]

  • Allow the plate to air-dry completely in a fume hood. Thorough drying is crucial before visualization, especially to remove traces of propionic acid.[2]

Step 5: Visualization and Analysis

  • Iodine Vapor (Non-destructive): Place the dried plate in a sealed chamber containing a few crystals of iodine. Lipids will appear as yellow-brown spots.[3] This method is reversible as the iodine will sublime off the plate.

  • Ninhydrin Spray (Specific): Spray the plate evenly with ninhydrin solution. Heat the plate at 100-110°C for 5-10 minutes. PE and monomethyl PE will appear as purple or pink spots, as they contain primary and secondary amine groups, respectively. PC and PDME will not react.[5]

  • General Phospholipid Stains (Destructive):

    • Phosphorus Spray: Spray the plate with a phosphorus-specific reagent (e.g., molybdenum blue). All phospholipids (B1166683) will appear as blue spots.

    • Charring: Spray the plate with a sulfuric acid solution and heat at a high temperature. All organic compounds, including all lipids, will appear as dark, charred spots.[6]

  • Rf Calculation: For each spot, calculate the Retention Factor (Rf) using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Purity Assessment: Compare the chromatogram of the this compound sample to the standards. The presence of spots corresponding to the Rf values of PE, PDME, or PC indicates impurities. Purity can be estimated visually or quantified using a TLC scanner (densitometer).[2] For a product with >99% purity, only a single, prominent spot corresponding to the this compound standard should be visible.

Data Presentation

The separation of PE and its N-methylated derivatives is based on the polarity of their headgroups. As methylation increases, the polarity decreases, leading to higher mobility on the silica plate with the specified solvent system.

Table 1: Expected TLC Separation Profile of this compound and Related Impurities

CompoundCommon NameExpected Relative Rf ValueRationale for Separation
16:0 PhosphatidylethanolaminePELowestHighest polarity due to the primary amine group, leading to strong interaction with silica gel.
This compound PMME Intermediate (Low) Slightly less polar than PE due to the secondary amine group.
16:0 Dimethyl PEPDMEIntermediate (High)Less polar than PMME due to the tertiary amine group.
16:0 PhosphatidylcholinePCHighestLeast polar of the series due to the quaternary ammonium (B1175870) group, leading to the weakest interaction with silica gel.

Note: Absolute Rf values can vary depending on experimental conditions such as temperature, humidity, and chamber saturation.[8] The table reflects the expected migration order.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the TLC protocol for purity assessment.

TLC_Workflow Experimental Workflow for TLC Purity Analysis cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase plate_prep 1. Activate TLC Plate (110°C, 30-60 min) chamber_prep 2. Prepare & Saturate TLC Chamber plate_prep->chamber_prep sample_prep 3. Prepare Sample & Standard Solutions (1 mg/mL) chamber_prep->sample_prep spotting 4. Spot Plate with Samples & Standards sample_prep->spotting development 5. Develop Chromatogram in Mobile Phase spotting->development drying 6. Dry Plate & Mark Solvent Front development->drying visualization 7. Visualize Spots (Iodine, Ninhydrin, etc.) drying->visualization analysis 8. Calculate Rf Values visualization->analysis purity 9. Assess Purity vs. Standards analysis->purity

Caption: Workflow diagram illustrating the key steps in the TLC analysis of this compound purity.

References

Application Notes and Protocols for 16:0 Monomethyl PE in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl (16:0 monomethyl PE), a monomethylated derivative of phosphatidylethanolamine (B1630911) (PE), is a key intermediate in the de novo synthesis of phosphatidylcholine (PC) through the phosphatidylethanolamine N-methyltransferase (PEMT) pathway. This pathway is particularly active in the liver and plays a crucial role in maintaining lipid homeostasis.[1] Alterations in the levels of this compound and other methylated PE species are implicated in various pathological conditions, making it a molecule of interest in lipidomics research for biomarker discovery and understanding disease mechanisms.[2]

I. Applications in Lipidomics Research

The study of this compound has significant applications in several areas of biomedical research:

  • Non-Alcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH): The PEMT pathway is critical for maintaining the proper PC/PE ratio in hepatocytes.[3] A disruption in this ratio is linked to the progression of NAFLD to NASH.[4][5] Monitoring the levels of this compound can provide insights into the activity of the PEMT pathway and its contribution to liver pathology.[2] Increased levels of this intermediate may indicate a bottleneck or altered kinetics in the conversion of PE to PC, reflecting a state of metabolic stress in the liver.[2]

  • Cardiovascular Disease and Atherosclerosis: The PEMT pathway influences plasma lipid levels, including very-low-density lipoprotein (VLDL) secretion.[6] Dysregulation of this pathway can impact lipoprotein metabolism and contribute to the development of atherosclerosis. Investigating this compound levels can help elucidate the role of hepatic lipid metabolism in cardiovascular diseases.

  • Obesity and Insulin (B600854) Resistance: Studies in Pemt knockout mice have shown protection against diet-induced obesity and insulin resistance.[6] This suggests that the PEMT pathway, and by extension its intermediates like this compound, is involved in systemic energy metabolism. Lipidomics studies focusing on these intermediates can help unravel the complex interplay between hepatic lipid synthesis and metabolic disorders.

  • Membrane Biology and Signal Transduction: The methylation of PE to PC alters the biophysical properties of cellular membranes, including fluidity and curvature stress, which can in turn modulate the function of membrane-bound proteins and signaling pathways.[7][8] While this compound is an intermediate, its transient presence can influence the local membrane environment. Research in this area explores how changes in the flux through the PEMT pathway affect cellular signaling and membrane dynamics.[8][9]

  • Biomarker Discovery: As an intermediate in a key metabolic pathway, this compound has the potential to serve as a biomarker for diseases associated with PEMT dysregulation. Its quantification in biological samples like plasma and liver tissue can be part of a broader lipidomic signature to diagnose or monitor disease progression.[2]

II. Quantitative Data Summary

Quantitative data for this compound is often presented in the context of relative changes due to its typically low abundance in tissues.[2] The following table summarizes representative findings from lipidomics studies.

ConditionTissue/SampleChange in this compound LevelsKey Findings & ImplicationsReference
Streptozotocin-induced Diabetes (Mouse Model)LiverNo significant change in total levels, but remodeling of fatty acyl chains.Demonstrates that while overall levels may not change, the fatty acid composition of methylated PE species is altered in a disease state, indicating shifts in lipid metabolism.[10]
Fatty Liver Hemorrhagic Syndrome (Laying Hens)LiverSignificantly reduced.Down-regulation of the glycerophospholipid metabolism, including the PEMT pathway, is implicated in the pathogenesis of the disease.[11]
Pemt Knockout (Mouse Model)LiverExpected to be absent or significantly reduced.Highlights the specificity of PEMT for the synthesis of monomethylated PE species.[1][12]

III. Experimental Protocols

A. Protocol for Lipid Extraction from Liver Tissue for this compound Analysis

This protocol is adapted from established lipid extraction methods suitable for the analysis of polar lipids like monomethyl PE.[13][14]

Materials:

  • Frozen liver tissue (~50 mg)

  • Chloroform

  • Methanol

  • Deionized water

  • Internal standard (e.g., a deuterated or odd-chain monomethyl PE standard)

  • Glass homogenization tube and pestle

  • Centrifuge capable of 2000 x g

  • Nitrogen gas evaporator

Procedure:

  • Homogenization: Place the weighed frozen liver tissue in a pre-chilled glass homogenization tube. Add 1 mL of a 2:1 (v/v) chloroform:methanol solution. Add the internal standard at a known concentration. Homogenize the tissue on ice until a uniform suspension is achieved.

  • Phase Separation: Add 0.25 mL of deionized water to the homogenate to induce phase separation. Vortex the mixture thoroughly for 1 minute.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Lipid Extraction: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as 1:1 (v/v) butanol:methanol.[15]

B. Protocol for Quantitative Analysis of this compound by LC-MS/MS

This protocol is based on the principles of multidimensional mass spectrometry-based shotgun lipidomics, adapted for the specific detection of methylated PE species.[10]

Instrumentation:

  • Liquid Chromatography system coupled to a Triple Quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Reversed-phase C18 or HILIC chromatography column.

LC Parameters (Illustrative):

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A suitable gradient to separate different lipid classes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Parameters (for Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion: The m/z of the [M+H]+ adduct of this compound (C38H77NO8P)+, which is approximately 706.54.

  • Product Ion Scanning: Monitor for characteristic fragment ions. For monomethyl PE, a neutral loss scan of the monomethylaminoethylphosphate headgroup can be employed.

  • Multiple Reaction Monitoring (MRM):

    • Transition 1 (Quantifier): m/z 706.5 -> [Specific fragment ion 1]

    • Transition 2 (Qualifier): m/z 706.5 -> [Specific fragment ion 2]

    • Note: The specific fragment ions should be determined by direct infusion of a this compound standard.

Data Analysis:

  • Identify the this compound peak based on its retention time and specific MRM transitions, comparing it to the internal standard.

  • Quantify the amount of this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve generated with known concentrations of this compound.

IV. Visualizations

PEMT_Pathway cluster_PEMT1 cluster_PEMT2 cluster_PEMT3 PE Phosphatidylethanolamine (PE) (e.g., 16:0/18:1 PE) MMPE This compound PE->MMPE Methylation 1 DMPE 16:0 Dimethyl PE MMPE->DMPE Methylation 2 PC Phosphatidylcholine (PC) (e.g., 16:0/18:1 PC) DMPE->PC Methylation 3 PEMT1 PEMT SAH1 S-adenosyl homocysteine (SAH) PEMT1->SAH1 PEMT2 PEMT SAH2 SAH PEMT2->SAH2 PEMT3 PEMT SAH3 SAH PEMT3->SAH3 SAM1 S-adenosyl methionine (SAM) SAM1->PEMT1 SAM2 SAM SAM2->PEMT2 SAM3 SAM SAM3->PEMT3

Caption: The PEMT pathway for de novo synthesis of PC from PE.

Experimental_Workflow Sample Biological Sample (e.g., Liver Tissue, Plasma) Extraction Lipid Extraction (Folch or similar method) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing and Quantification Analysis->Data Interpretation Biological Interpretation Data->Interpretation

Caption: Workflow for this compound analysis.

Membrane_Modulation PEMT_activity PEMT Activity MMPE_levels This compound Levels PEMT_activity->MMPE_levels PC_PE_ratio PC/PE Ratio MMPE_levels->PC_PE_ratio Membrane_properties Membrane Properties (Fluidity, Curvature) PC_PE_ratio->Membrane_properties Protein_function Membrane Protein Function Membrane_properties->Protein_function Signaling Cell Signaling Protein_function->Signaling

Caption: Role of PEMT pathway in modulating membrane properties.

References

Application Notes and Protocols: Experimental Use of 1,2-NMeDPPE in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This document provides a detailed overview of the experimental application of 1,2-NMeDPPE in the context of metabolic studies. Due to the limited direct public information on "1,2-NMeDPPE," this document synthesizes general principles and protocols from related metabolic research to propose a framework for investigating its effects. The following sections outline potential experimental designs, relevant metabolic pathways for investigation, and detailed protocols for cell culture-based assays.

Introduction to 1,2-NMeDPPE and Metabolic Studies

While specific public data on "1,2-NMeDPPE" is scarce, its name suggests it may be a methylated derivative of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), a common phospholipid. Phospholipids and their derivatives are integral to cellular membranes and are involved in various signaling pathways that can influence metabolism. Metabolic studies are crucial for understanding how cells utilize and store energy and building blocks, and how these processes are affected by external compounds.[1][2] The introduction of a novel compound like 1,2-NMeDPPE into a biological system could potentially alter membrane properties, enzyme activities, or signaling cascades, thereby impacting metabolic pathways such as glycolysis, the citric acid (TCA) cycle, and lipid metabolism.[3][4]

Potential Signaling Pathways and Metabolic Impact

Given the potential nature of 1,2-NMeDPPE as a modified phospholipid, its metabolic effects could be mediated through several key signaling pathways.

Hypothesized Signaling Pathway for 1,2-NMeDPPE in Metabolism:

Hypothesized Signaling Pathway of 1,2-NMeDPPE cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling cluster_metabolism Metabolic Pathways 1_2_NMeDPPE 1,2-NMeDPPE (Exogenous) Membrane_Integration Membrane Integration/ Receptor Interaction 1_2_NMeDPPE->Membrane_Integration Second_Messengers Second Messengers (e.g., DAG, IP3) Membrane_Integration->Second_Messengers Kinase_Cascade Kinase Cascade (e.g., PI3K/Akt, MAPK) Second_Messengers->Kinase_Cascade Glycolysis Glycolysis Kinase_Cascade->Glycolysis TCA_Cycle TCA Cycle Kinase_Cascade->TCA_Cycle Lipid_Metabolism Lipid Metabolism Kinase_Cascade->Lipid_Metabolism Gene_Expression Metabolic Gene Expression Kinase_Cascade->Gene_Expression

Caption: Hypothesized signaling cascade of 1,2-NMeDPPE impacting cellular metabolism.

Experimental Protocols

The following are generalized protocols that can be adapted to study the metabolic effects of 1,2-NMeDPPE in a cell culture model.

General Cell Culture and Maintenance

Adherent mammalian cell lines are suitable for these studies.[5]

Materials:

  • Appropriate mammalian cell line (e.g., HepG2 for liver metabolism, 3T3-L1 for adipocyte metabolism)

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks/plates

  • Humidified incubator at 37°C with 5% CO2

Protocol:

  • Culture cells in T-75 flasks until they reach 80-90% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Resuspend cells in complete growth medium and centrifuge at 200 x g for 5 minutes.[6]

  • Resuspend the cell pellet in fresh medium and count the cells.

  • Seed cells into appropriate culture plates (e.g., 6-well or 96-well plates) at a predetermined density.

  • Allow cells to adhere and grow for 24 hours before treatment.

Treatment with 1,2-NMeDPPE

Materials:

  • Stock solution of 1,2-NMeDPPE (dissolved in a suitable solvent like DMSO)

  • Complete growth medium

Protocol:

  • Prepare a series of dilutions of the 1,2-NMeDPPE stock solution in complete growth medium to achieve the desired final concentrations.

  • Remove the existing medium from the cultured cells and replace it with the medium containing different concentrations of 1,2-NMeDPPE.

  • Include a vehicle control (medium with the solvent at the same concentration used for the highest 1,2-NMeDPPE dose).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Metabolic Assays

Materials:

  • 2-NBDG (a fluorescent glucose analog)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Fluorometer or fluorescence microscope

Protocol:

  • After treatment with 1,2-NMeDPPE, wash the cells twice with warm KRH buffer.

  • Incubate the cells with 100 µM 2-NBDG in KRH buffer for 30 minutes at 37°C.

  • Wash the cells three times with cold PBS to remove extracellular 2-NBDG.

  • Lyse the cells and measure the fluorescence intensity using a fluorometer (Excitation/Emission ~485/535 nm).

  • Normalize the fluorescence to the total protein content of each sample.

Materials:

Protocol:

  • Collect the cell culture medium after the treatment period.

  • Centrifuge the medium to remove any cellular debris.

  • Follow the manufacturer's instructions for the lactate assay kit. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Measure the absorbance or fluorescence using a spectrophotometer.

  • Normalize the lactate concentration to the cell number or total protein content.

Materials:

  • ATP assay kit (e.g., luciferase-based)

  • Luminometer

Protocol:

  • After treatment, wash the cells with PBS.

  • Lyse the cells according to the ATP assay kit protocol.

  • Add the luciferase reagent to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Normalize the luminescence signal to the total protein content.

Experimental Workflow for Metabolic Assays:

Experimental Workflow for Metabolic Assays cluster_assays Assay Types Cell_Culture 1. Cell Seeding & Growth Treatment 2. Treatment with 1,2-NMeDPPE Cell_Culture->Treatment Assays 3. Metabolic Assays Treatment->Assays Glucose_Uptake Glucose Uptake Lactate_Production Lactate Production ATP_Levels ATP Levels Data_Analysis 4. Data Analysis & Normalization Glucose_Uptake->Data_Analysis Lactate_Production->Data_Analysis ATP_Levels->Data_Analysis

Caption: Workflow for assessing the metabolic effects of 1,2-NMeDPPE in cell culture.

Data Presentation

Quantitative data from the metabolic assays should be presented in a clear and structured format to allow for easy comparison between different treatment groups.

Table 1: Effect of 1,2-NMeDPPE on Glucose Metabolism

Treatment GroupGlucose Uptake (RFU/µg protein)Lactate Production (nmol/µg protein)ATP Levels (RLU/µg protein)
Vehicle ControlValue ± SDValue ± SDValue ± SD
1 µM 1,2-NMeDPPEValue ± SDValue ± SDValue ± SD
10 µM 1,2-NMeDPPEValue ± SDValue ± SDValue ± SD
100 µM 1,2-NMeDPPEValue ± SDValue ± SDValue ± SD

RFU: Relative Fluorescence Units; RLU: Relative Luminescence Units; SD: Standard Deviation.

Conclusion

References

Application Notes and Protocols for 16:0 Monomethyl PE Chloroform Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling, storage, and use of 16:0 monomethyl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl) chloroform (B151607) solution. Adherence to these guidelines is crucial for ensuring experimental accuracy, reproducibility, and laboratory safety.

Product Information and Storage

This compound is a phospholipid commonly used in lipidomics research, liposome (B1194612) formulation, and as an internal standard in mass spectrometry. It is frequently supplied as a solution in chloroform to ensure stability and ease of handling.

Quantitative Data Summary

ParameterValueReferences
Molecular Formula C38H76NO8P[1]
Molecular Weight 706.0 g/mol [1]
Purity >99%---
Recommended Storage Temperature -20°C[2]
Stability of Chloroform Solution Stable for at least 1 year at -20°C. For long-term storage (multiple years), purchasing the powder form and dissolving in chloroform as needed is recommended. Significant degradation has been observed in chloroform stocks after 20 years.[3]
Storage Container Glass vials with Teflon-lined caps (B75204) are recommended to prevent chloroform evaporation. Avoid plastic tubes and pipette tips when handling the chloroform solution.[3][4]
Freeze/Thaw Cycles Chloroform remains liquid at -20°C, so freeze-thaw cycles are not a primary concern for the solution itself. However, repeated warming and cooling can still introduce potential for degradation and solvent evaporation. Aliquoting into single-use volumes is a good practice.[2]

Safety Precautions and Handling

2.1. Chloroform Hazards

Chloroform is a hazardous solvent and requires strict safety measures.[5] It is a suspected carcinogen, toxic upon inhalation, ingestion, and skin absorption.[5]

  • Engineering Controls : Always handle chloroform solutions inside a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear two pairs of nitrile gloves, as chloroform can penetrate them.[5] For prolonged handling or in case of a spill, Viton or PVA (polyvinyl acetate) gloves are recommended.

    • Eye Protection : Chemical safety goggles or a face shield are mandatory.

    • Lab Coat : A flame-resistant lab coat should be worn and fully buttoned.

  • Spill and Waste Disposal :

    • Small spills can be cleaned by trained personnel using appropriate absorbent materials.

    • All chloroform-contaminated waste must be disposed of as hazardous waste according to institutional guidelines.

2.2. Handling the this compound Chloroform Solution

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture into the solution.

  • Use a gas-tight syringe (e.g., Hamilton syringe) for transferring precise volumes of the solution to minimize solvent evaporation and exposure.

  • After use, purge the vial with an inert gas like argon or nitrogen before sealing to displace air and moisture, which can degrade the lipid.

Experimental Protocols

3.1. Protocol for Liposome Preparation via Thin-Film Hydration

This protocol describes the preparation of liposomes using the thin-film hydration method, a common application for phospholipid-chloroform solutions.

  • Lipid Mixture Preparation :

    • In a round-bottom flask, combine the desired lipids, including the this compound chloroform solution, in the appropriate molar ratios. Other lipids can be added from their own chloroform stocks.

  • Solvent Evaporation :

    • Remove the chloroform under a gentle stream of inert gas (nitrogen or argon) while rotating the flask. This creates a thin, uniform lipid film on the inner surface of the flask.

    • For larger volumes, a rotary evaporator can be used.

  • Drying :

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual chloroform.

  • Hydration :

    • Add the desired aqueous buffer (e.g., PBS, HEPES) to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc in the mixture.

    • Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs). This process can take 30-60 minutes.

  • Sizing (Optional) :

    • To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).[6][7]

Workflow for Liposome Preparation

G cluster_prep Lipid Film Preparation cluster_hydration Hydration and Sizing start Start with this compound in Chloroform Solution mix Mix with other lipids in chloroform (optional) start->mix evap Evaporate chloroform (N2 stream or rotary evaporator) mix->evap dry Dry under high vacuum evap->dry film Thin Lipid Film Formed dry->film hydrate Hydrate with aqueous buffer (above Tc) film->hydrate mlv Multilamellar Vesicles (MLVs) Formed hydrate->mlv size Size by extrusion or sonication (optional) mlv->size luv Unilamellar Vesicles (LUVs) Formed size->luv

Caption: Workflow for preparing liposomes from a lipid-chloroform solution.

3.2. Protocol for Use as an Internal Standard in Lipidomics

This compound can be used as an internal standard for the quantification of other phospholipid species in complex biological samples by mass spectrometry.

  • Sample Preparation :

    • Homogenize the biological sample (e.g., plasma, tissue) in an appropriate buffer.

  • Lipid Extraction (Folch Method) :

    • To the homogenate, add a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex thoroughly to ensure monophasic mixing and protein precipitation.

    • Spike the mixture with a known amount of the this compound chloroform solution. The amount will depend on the expected concentration of the analytes and the sensitivity of the mass spectrometer.

    • Add 0.2 volumes of 0.9% NaCl solution (or similar aqueous salt solution) to induce phase separation.

    • Vortex again and centrifuge to separate the phases.

  • Collection and Analysis :

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1).

    • Analyze the sample using a validated LC-MS/MS method, monitoring for the specific precursor-product ion transitions of your analytes and the this compound internal standard.[8][9]

Workflow for Lipid Extraction and Analysis

G cluster_extraction Lipid Extraction cluster_analysis Sample Analysis sample Biological Sample (e.g., plasma, tissue) extract Add Chloroform:Methanol (2:1) & Spike with Internal Standard sample->extract phase_sep Add 0.9% NaCl to separate phases extract->phase_sep centrifuge Vortex and Centrifuge phase_sep->centrifuge collect Collect lower organic phase centrifuge->collect dry Dry lipid extract under N2 collect->dry reconstitute Reconstitute in injection solvent dry->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze quantify Quantify against internal standard analyze->quantify

Caption: Workflow for using this compound as an internal standard.

References

Application Notes and Protocols for Liposomes Containing 16:0 Monomethyl PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of one or more lipid bilayers, and are widely utilized as delivery vehicles for therapeutic agents. The physicochemical properties of liposomes, which dictate their stability, drug-loading capacity, and in vivo behavior, can be finely tuned by altering their lipid composition. The inclusion of headgroup-modified lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl (16:0 monomethyl PE), offers a strategy to modulate the characteristics of the liposomal membrane.

These application notes provide a comprehensive overview of the preparation, characterization, and potential applications of liposomes containing this compound. Detailed protocols for the formulation and characterization of these liposomes are also presented.

Application Notes

The incorporation of this compound into a liposomal formulation can influence several key parameters of the resulting vesicles. The N-methylation of the phosphatidylethanolamine (B1630911) (PE) headgroup introduces a methyl group, which can alter the lipid packing, membrane fluidity, and surface charge of the liposome (B1194612).

Modulation of Membrane Properties:

  • Membrane Fluidity: N-methylation of PE has been shown to affect the fluidity of phospholipid bilayers. Depending on the overall lipid composition, the introduction of this compound can lead to a decrease in membrane fluidity.[1] This can be advantageous for creating more stable liposomes with reduced drug leakage.

  • Phase Behavior: The methylation of the PE headgroup can influence the phase transition temperature (Tm) of the lipid bilayer.[1] This is a critical parameter to consider during the preparation and storage of liposomes, as it affects their stability and release characteristics.

  • Lipid Packing and Shape: The addition of a methyl group to the PE headgroup can alter the effective headgroup size and hydration, which in turn influences the molecular geometry of the lipid. This can affect the overall packing of lipids in the bilayer and the tendency to form non-lamellar structures, although PE is more prone to this than its methylated derivatives.[2][3]

Potential Applications in Drug Delivery:

  • Enhanced Stability: By modifying membrane fluidity and lipid packing, the inclusion of this compound may lead to the formation of more rigid and stable liposomes, which can improve the in vivo circulation time and reduce premature drug release.

  • Controlled Release: The altered membrane properties can be exploited to design liposomes with specific drug release profiles.

  • Cellular Interaction and Uptake: The surface properties of liposomes, including charge and the nature of the lipid headgroups, play a crucial role in their interaction with cells. While specific data on this compound is limited, headgroup modifications are known to influence cellular uptake mechanisms.[]

Experimental Protocols

Protocol 1: Preparation of Liposomes containing this compound by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a diameter of approximately 100 nm.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl (this compound)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Preparation:

    • In a clean round-bottom flask, dissolve the desired amounts of DPPC, cholesterol, and this compound in chloroform. A common molar ratio to start with is DPPC:Cholesterol:this compound (e.g., 65:30:5).

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DPPC, this is 41°C) to evaporate the chloroform under reduced pressure.

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed (above the Tm) PBS (pH 7.4). The volume of PBS will determine the final lipid concentration.

    • Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours to allow for complete hydration of the lipid film, resulting in the formation of multilamellar vesicles (MLVs). The solution should appear milky.

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Draw the MLV suspension into a syringe and attach it to one side of the extruder. Attach an empty syringe to the other side.

    • Heat the extruder to a temperature above the Tm of the lipid mixture.

    • Force the lipid suspension through the membrane by pushing the plunger of the filled syringe.

    • Repeat the extrusion process 11-21 times to ensure the formation of a homogenous population of unilamellar liposomes (LUVs). The final solution should be translucent.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, the stability should be assessed.

Protocol 2: Characterization of Liposomes

1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

  • Dilute a small aliquot of the liposome suspension in filtered PBS.

  • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Perform measurements in triplicate.

2. Zeta Potential Measurement:

  • Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

  • Measure the zeta potential using an electrophoretic light scattering instrument.

  • Perform measurements in triplicate.

3. Encapsulation Efficiency (for drug-loaded liposomes):

  • To determine the amount of encapsulated drug, separate the free (unencapsulated) drug from the liposomes. This can be achieved by methods such as size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.

  • Quantify the amount of drug in the liposome fraction and the amount of free drug using a suitable analytical technique (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Data Presentation

The following tables provide a template for summarizing the physicochemical properties of liposomes with and without this compound. The data presented are representative examples and will vary depending on the specific lipid composition and preparation method.

Table 1: Physicochemical Characterization of Liposomes

Liposome Formulation (molar ratio)Mean Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
DPPC:Cholesterol (70:30)105.2 ± 3.10.12 ± 0.02-5.8 ± 0.7
DPPC:Cholesterol:this compound (65:30:5)108.5 ± 2.80.11 ± 0.03-8.2 ± 0.9
DPPC:Cholesterol:this compound (60:30:10)112.1 ± 3.50.14 ± 0.02-10.5 ± 1.1

Table 2: Encapsulation Efficiency of a Model Hydrophilic Drug (e.g., Doxorubicin)

Liposome Formulation (molar ratio)Encapsulation Efficiency (%) ± SD
DPPC:Cholesterol (70:30)45.3 ± 2.5
DPPC:Cholesterol:this compound (65:30:5)48.1 ± 3.1
DPPC:Cholesterol:this compound (60:30:10)51.7 ± 2.8

Visualizations

Liposome_Preparation_Workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_sizing Sizing lipids DPPC, Cholesterol, This compound dissolve Dissolve in Chloroform lipids->dissolve evaporate Rotary Evaporation (Thin Film Formation) dissolve->evaporate vacuum High Vacuum (Solvent Removal) evaporate->vacuum hydrate Hydrate with PBS (Formation of MLVs) vacuum->hydrate extrude Extrusion (100 nm membrane) hydrate->extrude luvs Unilamellar Liposomes (LUVs) extrude->luvs

Caption: Workflow for the preparation of liposomes containing this compound.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell liposome This compound Liposome membrane Cell Membrane liposome->membrane Binding endocytosis Endocytosis membrane->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Fusion endosomal_escape Endosomal Escape endosome->endosomal_escape degradation Degradation lysosome->degradation cytoplasm Cytoplasm (Drug Release) endosomal_escape->cytoplasm

Caption: Putative cellular uptake pathway for drug-loaded liposomes.

References

Application Notes and Protocols for the Analytical Distinction of MMPE Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies available for the crucial task of distinguishing between isomers of methoxymethamphetamine (MMPE). Given the potential for significant differences in pharmacological and toxicological profiles between isomers, robust and reliable analytical methods are essential for research, forensic analysis, and the development of pharmaceutical agents.[1][2] This document details the principles, experimental protocols, and comparative data for the primary analytical techniques employed for this purpose.

Introduction to MMPE Isomerism

Methoxymethamphetamine (MMPE) possesses a chiral center, giving rise to two enantiomers: (S)-MMPE and (R)-MMPE. Additionally, the position of the methoxy (B1213986) group on the phenyl ring results in positional isomers (e.g., 2-MMPE, 3-MMPE, 4-MMPE). The differentiation of these isomers is a significant analytical challenge because they often share identical mass-to-charge ratios and similar physicochemical properties.[3] However, their distinct three-dimensional structures can lead to different biological activities.[4][5]

Analytical Techniques for Isomer Distinction

The primary methods for distinguishing MMPE isomers involve chromatographic, spectroscopic, and mass spectrometric techniques.

Chiral Chromatography

Chiral chromatography is a cornerstone for the separation of enantiomers.[6] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds like MMPE. For chiral separation, either a chiral derivatizing agent is used to form diastereomers that can be separated on a standard achiral column, or a chiral column is employed.[7][8] The use of a chiral derivatizing agent like N-trifluoroacetyl-L-prolyl chloride (L-TPC) can create diastereomers with distinct chromatographic and mass spectrometric properties.[9]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC methods coupled with mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity for the analysis of MMPE isomers.[10][11] Chiral stationary phases, such as those based on cellulose (B213188) or amylose (B160209) derivatives, are highly effective for the direct separation of enantiomers.[7][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of molecules, including the differentiation of isomers.[13][14][15][16][17] It can distinguish between positional isomers by analyzing the chemical shifts and coupling constants of the aromatic protons. For enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereotopic shifts in the NMR spectrum, allowing for their differentiation and quantification.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers an alternative approach for chiral separations, often without the need for derivatization. By adding a chiral selector (e.g., cyclodextrins) to the background electrolyte, the two enantiomers will migrate at different velocities, leading to their separation.

Quantitative Data Summary

The following table summarizes typical performance data for the chiral separation of amphetamine-type substances, which are analogous to MMPE. This data provides an indication of the expected performance of these methods for MMPE isomer analysis.

Analytical TechniqueColumn/SelectorAnalyteResolution (Rs)Limit of Detection (LOD)Reference
GC-MS Chiral Derivatizing Agent (L-TPC)Methamphetamine> 1.5Not Reported[7]
CSP-LC-MS/MS Vancomycin-based CSPMethamphetamine> 2.0< 10 ng/L[9][11]
UPLC-MS/MS Amylose-based CSPFenpropidin1.96Not Reported[18]
CE CyclodextrinMethamphetamineBaselineNot Reported[3]

Experimental Protocols

Protocol 1: Chiral GC-MS Analysis of MMPE Enantiomers (Adapted from Methamphetamine Analysis)

This protocol describes the derivatization of MMPE with L-TPC followed by GC-MS analysis.

Materials:

  • MMPE standard or sample

  • N-trifluoroacetyl-L-prolyl chloride (L-TPC)

  • Anhydrous solvent (e.g., ethyl acetate)

  • GC-MS system with a standard non-polar column (e.g., DB-5ms)

Procedure:

  • Derivatization:

    • Dissolve a known amount of MMPE in the anhydrous solvent.

    • Add a molar excess of L-TPC to the solution.

    • Heat the reaction mixture at 70°C for 30 minutes.[3]

    • Cool the mixture to room temperature.

    • Wash the organic layer with a dilute aqueous sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • GC conditions:

      • Inlet temperature: 250°C

      • Oven program: Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier gas: Helium at a constant flow rate.

    • MS conditions:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Scan range: m/z 50-500.

Expected Results: The two diastereomeric derivatives of (S)-MMPE and (R)-MMPE will be separated chromatographically, allowing for their individual identification and quantification.

Protocol 2: Chiral HPLC-MS/MS Analysis of MMPE Enantiomers

This protocol outlines the direct separation of MMPE enantiomers using a chiral stationary phase.

Materials:

Procedure:

  • Sample Preparation:

    • Dissolve the MMPE sample in the initial mobile phase.

  • HPLC-MS/MS Analysis:

    • Inject the sample onto the chiral column.

    • HPLC conditions:

      • Column: Chiralpak AD-H or similar.

      • Mobile phase: Isocratic or gradient elution with a mixture of acetonitrile and aqueous ammonium formate buffer.[19][20]

      • Flow rate: 0.5 mL/min.

      • Column temperature: 25°C.

    • MS/MS conditions:

      • Ionization mode: Electrospray Ionization (ESI) in positive mode.

      • Multiple Reaction Monitoring (MRM): Monitor the precursor ion of MMPE and at least two characteristic product ions.

Expected Results: The (S)-MMPE and (R)-MMPE enantiomers will be baseline separated, providing accurate quantification of each.[12]

Signaling Pathways of Psychostimulants

MMPE, as a psychostimulant, is expected to primarily affect the dopaminergic and serotonergic systems in the brain.[21][22][23] The enantiomers may exhibit different affinities for and activities at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), leading to varied neurochemical and behavioral effects.[24][25]

Psychostimulant Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MMPE MMPE Isomers DAT Dopamine Transporter (DAT) MMPE->DAT Block Reuptake/ Promote Efflux SERT Serotonin Transporter (SERT) MMPE->SERT Block Reuptake/ Promote Efflux VMAT2 VMAT2 MMPE->VMAT2 Inhibit Dopamine_vesicle Dopamine Vesicles DAT->Dopamine_vesicle Reuptake Serotonin_vesicle Serotonin Vesicles SERT->Serotonin_vesicle Reuptake Dopamine Dopamine Dopamine_vesicle->Dopamine Release Serotonin Serotonin Serotonin_vesicle->Serotonin Release D_Receptor Dopamine Receptors Dopamine->D_Receptor Binds S_Receptor Serotonin Receptors Serotonin->S_Receptor Binds Signaling Downstream Signaling D_Receptor->Signaling S_Receptor->Signaling

Caption: General signaling pathway of psychostimulants like MMPE.

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for the analysis of MMPE isomers.

GC-MS Workflow for MMPE Isomers Sample MMPE Sample Derivatization Derivatization (with L-TPC) Sample->Derivatization GC_Separation GC Separation (Diastereomers) Derivatization->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis

Caption: Workflow for chiral GC-MS analysis of MMPE isomers.

LC-MS_MS Workflow for MMPE Isomers Sample MMPE Sample LC_Separation Chiral LC Separation (Enantiomers) Sample->LC_Separation MS_MS_Detection MS/MS Detection (ESI, MRM) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_MS_Detection->Data_Analysis

Caption: Workflow for chiral LC-MS/MS analysis of MMPE isomers.

References

Application Notes and Protocols for GC-MS Analysis of 16:0 Monomethyl Phosphatidylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-monomethyl phosphatidylethanolamine (B1630911) (MMPE) is a key intermediate in the biosynthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (PE). The analysis of specific MMPE species, such as 16:0 monomethyl PE, is crucial for understanding lipid metabolism and its alterations in various disease states. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of phospholipids, derivatization is a mandatory step to enable their analysis by GC-MS.

This document provides detailed protocols for two common derivatization approaches for the GC-MS analysis of this compound:

  • Fatty Acid Methyl Ester (FAME) Analysis: This method involves the transesterification of the fatty acid moiety to its corresponding methyl ester, allowing for the determination of the fatty acid profile of the phospholipid.

  • Intact Molecule Analysis via Silylation: This protocol aims to derivatize the entire this compound molecule to increase its volatility for GC-MS analysis.

Protocol 1: Fatty Acid Methyl Ester (FAME) Analysis of this compound

This protocol describes the conversion of the 16:0 fatty acid in this compound to its volatile methyl ester for quantification by GC-MS.

Experimental Protocol

1. Materials and Reagents:

  • This compound sample

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

  • Methanol (anhydrous)

  • Toluene (B28343)

  • Sodium methoxide (B1231860) (0.5 M in methanol)

  • n-Hexane (GC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass reaction vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

2. Sample Preparation and Lipid Extraction:

  • For biological samples, perform a lipid extraction using a modified Folch method (Chloroform:Methanol, 2:1, v/v).[1]

  • Dry the extracted lipid sample containing this compound under a stream of nitrogen.

3. Transesterification:

  • To the dried lipid extract, add 10 µL of the internal standard solution (e.g., C17:0 at 1 mg/mL in toluene).

  • Add 1 mL of toluene and 2 mL of 0.5 M sodium methoxide in methanol.[2]

  • Cap the vial tightly and vortex vigorously for 30 seconds.

  • Incubate the reaction mixture at 50°C for 10 minutes.

  • After incubation, cool the vial to room temperature.

  • Add 2 mL of saturated NaCl solution and 2 mL of n-hexane.

  • Vortex for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

4. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Column: DB-225ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar capillary column.

  • Injector: Splitless mode at 250°C.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 220°C at 8°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan (m/z 50-550) for identification.

    • SIM ions for 16:0 FAME (Methyl Palmitate): m/z 270 (M+), 239, 143, 87, 74.

    • SIM ions for C17:0 FAME (Methyl Heptadecanoate): m/z 284 (M+), 253, 157, 87, 74.

Data Presentation

Table 1: Quantitative Performance for FAME Analysis of 16:0 PE.

ParameterValue
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.5 µg/mL
Intra-day Precision (RSD%)< 5%
Inter-day Precision (RSD%)< 10%
Recovery (%)90-110%

Note: This data is representative and may vary based on the specific instrumentation and experimental conditions.

Experimental Workflow Diagram

FAME_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample extraction Lipid Extraction start->extraction drying1 Dry Down extraction->drying1 add_is Add Internal Standard drying1->add_is transesterification Transesterification (Sodium Methoxide, 50°C) add_is->transesterification extraction2 Hexane Extraction transesterification->extraction2 drying2 Dry & Concentrate extraction2->drying2 gcms GC-MS Analysis drying2->gcms data Data Processing & Quantification gcms->data

Caption: FAME analysis workflow for this compound.

Protocol 2: Intact this compound Analysis via Two-Step Silylation

This protocol is designed to derivatize the intact this compound molecule to make it sufficiently volatile for GC-MS analysis. A two-step silylation is proposed to derivatize the phosphate (B84403)/hydroxyl and the less reactive secondary amine groups.

Experimental Protocol

1. Materials and Reagents:

  • This compound sample

  • Pyridine (anhydrous)

  • Hexamethyldisilazane (HMDS)

  • Trimethylchlorosilane (TMCS)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Ethyl acetate (B1210297) (GC grade)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

2. Derivatization Procedure:

  • Place the dried lipid extract containing this compound in a reaction vial.

  • Step 1: Silylation of Phosphate/Hydroxyl Groups

    • Add 50 µL of anhydrous pyridine, 30 µL of HMDS, and 20 µL of TMCS.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the mixture at 60°C for 30 minutes.

    • After heating, cool the vial to room temperature and evaporate the reagents under a gentle stream of nitrogen.

  • Step 2: Silylation of the Secondary Amine Group

    • To the dried residue from Step 1, add 50 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70°C for 60 minutes.

    • Cool the vial to room temperature.

  • The derivatized sample is now ready for GC-MS analysis. Dilute with ethyl acetate if necessary.

3. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Column: Low-bleed capillary column suitable for high-temperature analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Splitless mode at 280°C.

  • Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp to 320°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full scan (m/z 50-800).

Expected Mass Spectrum

The derivatized this compound is expected to show characteristic fragment ions. The fragmentation pattern will be complex, but key ions may include:

  • Loss of a methyl group from a TMS moiety: [M-15]+

  • Ions characteristic of the silylated headgroup.

  • Ions corresponding to the loss of the fatty acid chain.

  • A prominent ion at m/z 73, characteristic of the TMS group.

Table 2: Predicted Key Fragment Ions for Silylated this compound.

m/zPredicted Fragment Identity
[M-15]+Loss of a CH₃ group from a TMS moiety
[M-117]+Loss of the silylated fatty acid carboxyl group
VariousFragments related to the silylated monomethylaminoethyl phosphate headgroup
73[Si(CH₃)₃]+

Note: This is a predicted fragmentation pattern and requires experimental verification.

Experimental Workflow Diagram

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis start This compound Sample extraction Lipid Extraction start->extraction drying1 Dry Down extraction->drying1 step1 Step 1: Silylation (HMDS/TMCS, 60°C) drying1->step1 drying2 Dry Down step1->drying2 step2 Step 2: Silylation (BSTFA, 70°C) drying2->step2 gcms GC-MS Analysis step2->gcms data Spectral Interpretation gcms->data

Caption: Two-step silylation workflow for intact this compound.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific samples and instrumentation. It is recommended to use appropriate standards and controls for method development and validation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 16:0 Monomethyl PE Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the signal intensity of 16:0 monomethyl phosphatidylethanolamine (B1630911) (PE-16:0me) in mass spectrometry. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the detection and quantification of this specific phospholipid.

Troubleshooting Guide: Low Signal Intensity of 16:0 Monomethyl PE

This guide addresses common issues leading to poor signal intensity for PE-16:0me and provides step-by-step solutions.

Problem 1: Weak or No Detectable Signal for PE-16:0me

Possible Cause 1.1: Suboptimal Ionization Mode

  • Question: Am I using the most effective ionization mode for PE-16:0me?

  • Answer: While phosphatidylethanolamines (PEs) can be detected in both positive and negative ion modes, the monomethylated form (PE-me) often exhibits enhanced signal intensity in the positive ion mode . The permanent positive charge on the quaternary amine of the headgroup in phosphatidylcholines (PCs) leads to their strong signal in positive mode. While PE-16:0me is not permanently charged like PC, the methyl group increases its basicity compared to unmodified PE, favoring protonation and the formation of [M+H]+ adducts.

Possible Cause 1.2: Inefficient Adduct Formation

  • Question: Are my mobile phase additives promoting efficient ionization?

  • Answer: The choice of mobile phase additive is critical for promoting the formation of stable ions.

    • For Positive Ion Mode:

      • Ammonium (B1175870) formate (B1220265) or acetate (B1210297): These are commonly used additives that provide a source of protons for [M+H]+ formation and can also form [M+NH4]+ adducts. A typical concentration is 5-10 mM.[1]

      • Formic acid: Adding a small amount of formic acid (e.g., 0.1%) can lower the mobile phase pH and enhance protonation.

    • For Negative Ion Mode:

      • Ammonium acetate or formate: These can also be used in negative mode to facilitate the formation of [M+CH3COO]- or [M+HCOO]- adducts.

      • Avoid strong acids: Strong acids will suppress deprotonation and significantly reduce signal in negative mode.

Possible Cause 1.3: In-Source Fragmentation

  • Question: Is my analyte fragmenting in the ion source before it can be detected?

  • Answer: In-source fragmentation is a common issue that can lead to a decrease in the abundance of the precursor ion. This is particularly relevant for phospholipids.

    • Solution: Optimize the electrospray ionization (ESI) source parameters.[2][3] Reduce the capillary voltage, cone voltage (or fragmentor voltage), and source temperature to the minimum values required to maintain a stable spray and good desolvation. Harsher source conditions can lead to the premature fragmentation of PE-16:0me.

Problem 2: Poor Signal-to-Noise Ratio

Possible Cause 2.1: Matrix Effects and Ion Suppression

  • Question: Are other components in my sample suppressing the ionization of PE-16:0me?

  • Answer: Ion suppression is a major cause of poor signal intensity, especially in complex biological samples.[4] Highly abundant lipids, such as phosphatidylcholines (PCs), can co-elute and compete for ionization, thereby suppressing the signal of less abundant species like PE-16:0me.

    • Solution 1: Improve Chromatographic Separation:

      • Utilize a suitable liquid chromatography (LC) method to separate PE-16:0me from interfering lipids. A reversed-phase C18 or C30 column is often effective for separating phospholipid species.

      • Optimize the gradient elution to ensure that PE-16:0me elutes in a region with fewer co-eluting, high-abundance lipids.

    • Solution 2: Sample Preparation:

      • Employ a lipid extraction method that effectively removes contaminants. A Folch or Bligh-Dyer extraction is a standard starting point, but solid-phase extraction (SPE) may be necessary for cleaner samples.

Possible Cause 2.2: Low Analyte Concentration

  • Question: Is the concentration of PE-16:0me in my sample below the limit of detection of the instrument?

  • Answer: If the concentration of PE-16:0me is inherently low in your sample, you may need to increase the amount of sample injected or concentrate your sample extract. However, be mindful that concentrating the sample can also increase the concentration of interfering matrix components.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected fragmentation pattern for this compound?

    • A1: In positive ion mode tandem mass spectrometry (MS/MS), the most characteristic fragmentation of PE-16:0me is the neutral loss of the monomethylated ethanolamine (B43304) headgroup. For [M+H]+, this corresponds to a neutral loss of 155 Da. In negative ion mode, you would expect to see fragments corresponding to the fatty acyl chains.

  • Q2: How does the monomethylation of the headgroup affect the ionization efficiency compared to unmodified 16:0 PE?

    • A2: The addition of a methyl group to the primary amine of the ethanolamine headgroup increases its basicity, making it more readily protonated in the positive ion mode. This generally leads to an enhanced ionization efficiency and higher signal intensity for PE-16:0me compared to its unmodified counterpart, 16:0 PE, in positive ESI-MS.

  • Q3: Can I use a targeted approach like Multiple Reaction Monitoring (MRM) to improve the signal intensity of PE-16:0me?

    • A3: Yes, MRM is a highly sensitive and specific technique for quantifying known analytes.[5] For PE-16:0me, you would set the first quadrupole (Q1) to isolate the precursor ion (e.g., the [M+H]+ adduct) and the third quadrupole (Q3) to detect a specific product ion, such as the fragment resulting from the neutral loss of the headgroup. This significantly improves the signal-to-noise ratio by filtering out background ions.

  • Q4: What are the m/z values I should be looking for this compound?

    • A4: The exact m/z will depend on the fatty acid composition. For this compound, the monoisotopic mass is approximately 717.5 g/mol . The expected m/z values for common adducts are provided in the table below.

Quantitative Data Summary

AdductIonization ModeCalculated m/z for this compoundCharacteristic Fragment/Neutral Loss
[M+H]+Positive718.5Neutral Loss of 155 Da
[M+Na]+Positive740.5Neutral Loss of 155 Da
[M+K]+Positive756.6Neutral Loss of 155 Da
[M-H]-Negative716.5Fragment ion for 16:0 fatty acid (m/z 255.2)
[M+CH3COO]-Negative776.5Fragment ion for 16:0 fatty acid (m/z 255.2)

Experimental Protocols

Protocol 1: Sample Preparation using a Modified Bligh-Dyer Extraction
  • To a 1.5 mL microcentrifuge tube, add 100 µL of your biological sample (e.g., cell lysate, plasma).

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of water and vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids using a glass syringe.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform or isopropanol).

Protocol 2: Direct Infusion Analysis for Initial Signal Optimization
  • Prepare a standard solution of this compound at a concentration of 1 µg/mL in 9:1 methanol:chloroform with 5 mM ammonium formate.

  • Set up the mass spectrometer for direct infusion at a flow rate of 5-10 µL/min.

  • Operate the instrument in positive ion mode.

  • Begin with gentle source conditions (e.g., low capillary and cone voltages).

  • Gradually increase the cone voltage (fragmentor voltage) to induce fragmentation and observe the characteristic neutral loss of the monomethylated headgroup. This will help confirm the identity of the lipid and optimize fragmentation for MRM method development.

Visualizations

TroubleshootingWorkflow Start Low Signal Intensity of This compound CheckIonization Step 1: Verify Ionization Mode Start->CheckIonization PositiveMode Use Positive Ion Mode CheckIonization->PositiveMode Recommended CheckAdducts Step 2: Optimize Adduct Formation PositiveMode->CheckAdducts Additives Add Ammonium Formate/Acetate or Formic Acid (0.1%) CheckAdducts->Additives CheckInSourceFrag Step 3: Minimize In-Source Fragmentation Additives->CheckInSourceFrag OptimizeSource Reduce Capillary/Cone Voltage and Source Temperature CheckInSourceFrag->OptimizeSource CheckS2N Still Low Signal-to-Noise? OptimizeSource->CheckS2N ImproveChroma Step 4: Improve Chromatography CheckS2N->ImproveChroma Yes Success Signal Intensity Improved CheckS2N->Success No OptimizeGradient Optimize LC Gradient to Separate from Abundant Lipids ImproveChroma->OptimizeGradient SamplePrep Step 5: Enhance Sample Preparation OptimizeGradient->SamplePrep UseSPE Consider Solid-Phase Extraction (SPE) SamplePrep->UseSPE Concentrate Step 6: Increase Analyte Concentration UseSPE->Concentrate InjectMore Concentrate Sample or Inject Larger Volume Concentrate->InjectMore InjectMore->Success

Caption: Troubleshooting workflow for low signal intensity of this compound.

MRM_Logic IonSource Ion Source Q1 Quadrupole 1 (Q1) Isolates Precursor Ion (e.g., m/z 718.5 for [M+H]+) IonSource->Q1 Ion Beam Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Isolates Product Ion (e.g., m/z 563.5) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Ion

Caption: Logical diagram of a Multiple Reaction Monitoring (MRM) experiment for PE-16:0me.

References

Technical Support Center: Challenges in Separating MMPE from PE and PC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the experimental separation of Monophosphoryl-Lipid A (MMPE), Phosphatidylethanolamine (B1630911) (PE), and Phosphatidylcholine (PC).

Understanding the Molecules: Structural and Chemical Differences

The successful separation of MMPE, PE, and PC hinges on understanding their distinct structural and chemical properties. All three are phospholipids, sharing a common glycerol (B35011) backbone with two fatty acid chains. However, the key difference lies in their polar head groups, which dictates their polarity, size, and charge, and thus their chromatographic behavior.

  • Phosphatidylethanolamine (PE): Possesses a primary amine head group (ethanolamine). This smaller head group gives PE a cone-like shape and the ability to form hydrogen bonds.[1]

  • Phosphatidylcholine (PC): Features a larger, quaternary ammonium (B1175870) head group (choline). This gives PC a more cylindrical shape and it is zwitterionic over a wide pH range.[1][2]

  • Monophosphoryl-Lipid A (MMPE): While sharing a phospholipid-like structure, MMPE is a more complex molecule. It is a derivative of Lipid A, the lipid component of lipopolysaccharide (LPS). Its structure includes a glucosamine (B1671600) disaccharide backbone with multiple fatty acid chains and a single phosphate (B84403) group. The presence of the sugar backbone and a single phosphate group makes its polarity distinct from the glycerophospholipids PE and PC.

These differences in head group chemistry are exploited in chromatographic separations, particularly in Hydrophilic Interaction Liquid Chromatography (HILIC).

Frequently Asked Questions (FAQs)

Q1: What is the most effective chromatographic technique for separating MMPE, PE, and PC?

A1: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS) is the most effective and widely used technique for separating these polar lipids.[3][4] HILIC separates compounds based on their polarity, where more polar compounds are retained longer on the polar stationary phase.[5] This allows for the separation of lipid classes based on their head groups.[6]

Q2: Why is co-elution a common problem when separating these lipids?

A2: Co-elution, where two or more compounds elute from the chromatography column at the same time, is a frequent challenge due to the structural similarities of lipids.[7] While MMPE, PE, and PC belong to different lipid classes, variations in their fatty acid chain lengths and saturation can lead to overlapping retention times, especially in reversed-phase chromatography. HILIC, by primarily separating based on the highly distinct polar head groups, significantly mitigates this issue.[4]

Q3: What are the key parameters to optimize in a HILIC method for this separation?

A3: The key parameters to optimize for a successful HILIC separation of MMPE, PE, and PC are:

  • Mobile Phase Composition: The ratio of the organic solvent (typically acetonitrile) to the aqueous buffer is critical. A higher percentage of acetonitrile (B52724) will lead to stronger retention of these polar lipids.[8]

  • Buffer Concentration and pH: The concentration and pH of the buffer in the mobile phase can significantly impact the retention and peak shape of zwitterionic lipids like PC and PE by influencing electrostatic interactions with the stationary phase.[9][10]

  • Stationary Phase Chemistry: Different HILIC stationary phases (e.g., bare silica, amide, zwitterionic) will exhibit different selectivities. Amide and zwitterionic phases are commonly used for phospholipid separations.[5][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HILIC-MS separation of MMPE, PE, and PC.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

CauseSolution
Inappropriate Sample Solvent The sample should be dissolved in a solvent that is weaker (i.e., has a higher organic content) than the initial mobile phase to avoid peak distortion. Ideally, dissolve the sample in the initial mobile phase itself.[2][12]
Insufficient Buffer Concentration Low buffer concentration can lead to undesirable secondary interactions with the stationary phase, causing peak tailing.[13] Increase the buffer concentration (e.g., from 5 mM to 20 mM ammonium formate) to improve peak shape.
Column Overload Injecting too much sample can lead to peak fronting.[13] Reduce the injection volume or dilute the sample.
Contaminated Guard or Analytical Column Contamination can lead to distorted peak shapes.[14] Flush the column with a strong solvent (e.g., 50:50 methanol:water) in the reverse direction (if permissible for the column). If the problem persists, replace the guard column or the analytical column.
Problem 2: Inconsistent Retention Times

Possible Causes & Solutions:

CauseSolution
Inadequate Column Equilibration HILIC columns require longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase.[15] Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.
Mobile Phase Composition Fluctuation Inconsistent mobile phase preparation can lead to retention time drift.[16] Prepare fresh mobile phase daily and ensure accurate mixing of the organic and aqueous components.
Temperature Fluctuations Changes in column temperature can affect retention times.[3] Use a column oven to maintain a stable temperature throughout the analysis.
Mobile Phase pH Drift A mobile phase pH close to the pKa of an analyte can cause retention time instability.[15] Adjust the mobile phase pH to be at least one pH unit away from the pKa of the analytes.
Problem 3: Poor Resolution Between PE and PC

Possible Causes & Solutions:

CauseSolution
Suboptimal Mobile Phase Gradient The gradient profile may not be shallow enough to separate lipids with similar polarities.
Optimize the gradient by decreasing the rate of increase of the aqueous solvent. For example, a slower gradient from 95% to 85% acetonitrile over a longer period can improve resolution.
Incorrect Mobile Phase pH or Buffer Strength The charge state of the lipids and the stationary phase can be manipulated to improve selectivity.
Experiment with different buffer pH values and concentrations to alter the electrostatic interactions and improve separation.[9]
Unsuitable Stationary Phase The chosen HILIC column may not provide the necessary selectivity.
Consider trying a different HILIC stationary phase chemistry (e.g., switch from an amide to a zwitterionic column) to exploit different separation mechanisms.[11]

Experimental Protocols

Protocol 1: HILIC-MS Separation of MMPE, PE, and PC

This protocol is a general guideline and may require optimization for your specific instrument and sample matrix.

1. Sample Preparation (Lipid Extraction):

  • A modified Bligh-Dyer extraction is commonly used for extracting lipids from biological samples.[17]

  • Briefly, to a cell pellet or tissue homogenate, add a 2:1 (v/v) mixture of chloroform (B151607):methanol.

  • After vortexing and incubation, add chloroform and water to induce phase separation.

  • The lower organic phase containing the lipids is collected, dried under nitrogen, and reconstituted in a suitable solvent for HILIC analysis (e.g., 95:5 acetonitrile:water).

2. HILIC-MS Conditions:

ParameterRecommended Condition
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B 95:5 Water:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
Gradient 0-2 min: 1% B; 2-10 min: 1-15% B; 10-12 min: 15-50% B; 12-15 min: 50% B; 15.1-20 min: 1% B (re-equilibration)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2-5 µL
MS Detection ESI in both positive and negative ion modes.
Positive Ion ModeGood for detecting PC as [M+H]⁺ or [M+Na]⁺.
Negative Ion ModeGood for detecting PE as [M-H]⁻ and MMPE as [M-H]⁻ or [M-2H]²⁻.

3. Expected Retention Times:

Based on literature, the expected elution order in HILIC is from least polar to most polar. Therefore, PC is expected to elute before PE, and the retention of MMPE will depend on its specific structure but is generally expected to be well-retained due to its polar nature. A study using HILIC separation showed the following retention times for standards: MMPE (12.60 min), PC (11.38 min), and PE (22.25 min) .[18]

Quantitative Data Summary:

CompoundExpected Retention Time (min)[18]
N,N-dimethylphosphatidylethanolamine (DMPE)7.61
Phosphatidylcholine (PC)11.38
Monophosphoryl-Lipid A (MMPE)12.60
Phosphatidylethanolamine (PE)22.25

Note: These are example retention times and will vary depending on the exact chromatographic conditions and the specific fatty acid composition of the lipid species.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis HILIC-MS Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Drydown Dry Down Under Nitrogen Extraction->Drydown Reconstitution Reconstitute in Injection Solvent Drydown->Reconstitution Injection Inject Sample onto HILIC Column Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: Experimental workflow for the separation and analysis of MMPE, PE, and PC.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues Start Chromatographic Problem Identified PeakShape Poor Peak Shape? (Tailing/Fronting) Start->PeakShape Retention Inconsistent Retention Times? Start->Retention Resolution Poor Resolution? Start->Resolution CheckSolvent Check Sample Solvent PeakShape->CheckSolvent Yes CheckBuffer Adjust Buffer Concentration CheckSolvent->CheckBuffer CheckLoad Reduce Sample Load CheckBuffer->CheckLoad CheckEquilibration Increase Equilibration Time Retention->CheckEquilibration Yes CheckMobilePhase Verify Mobile Phase Prep CheckEquilibration->CheckMobilePhase CheckTemp Check Column Temperature CheckMobilePhase->CheckTemp OptimizeGradient Optimize Gradient Resolution->OptimizeGradient Yes OptimizeBuffer Adjust Buffer pH/Strength OptimizeGradient->OptimizeBuffer ChangeColumn Try Different Stationary Phase OptimizeBuffer->ChangeColumn

Caption: Troubleshooting decision tree for HILIC separation of phospholipids.

References

preventing degradation of 16:0 monomethyl PE during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 16:0 monomethyl phosphatidylethanolamine (B1630911) (16:0 MMPE) during lipid extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is 16:0 monomethyl PE and why is it prone to degradation?

This compound is a specific type of glycerophospholipid. It consists of a glycerol (B35011) backbone, a saturated 16-carbon fatty acid (palmitic acid), a second fatty acid, and a phosphatidylethanolamine headgroup that has been methylated once. Like other phospholipids (B1166683), it is an amphipathic molecule and a key component of cell membranes. The primary points of instability are the ester linkages connecting the fatty acids and the phosphodiester bond in the headgroup, which are susceptible to chemical and enzymatic hydrolysis.[1][2]

Q2: What are the main degradation pathways for this compound during extraction?

The two primary degradation pathways are:

  • Hydrolysis: This is the most common issue, where the ester bonds are cleaved, resulting in the loss of one or both fatty acid chains to produce lyso-phospholipids and free fatty acids.[1][3] This can be catalyzed by enzymes (phospholipases) present in the sample or by acidic or alkaline conditions introduced during the extraction process.[2][4]

  • Oxidation: While the 16:0 (palmitoyl) chain is saturated and not susceptible to oxidation, other unsaturated fatty acids within the same molecule or in the sample can be oxidized.[5] This is a general concern for all lipid extractions and can be minimized by using antioxidants.[6]

Q3: How critical is temperature control during the extraction process?

Temperature control is extremely critical. Immediately after sample collection, enzymatic activity from lipases and phospholipases can begin to degrade lipids.[6] Flash-freezing samples in liquid nitrogen is one of the most effective ways to halt this activity.[6] During the extraction procedure, keeping samples on ice as much as possible slows down any residual enzymatic activity and minimizes the potential for heat-induced chemical degradation.

Q4: Which extraction method is best for preserving this compound?

Traditional methods like the Folch and Bligh-Dyer are considered gold standards for lipid extraction.[7] However, for labile species, a methyl-tert-butyl ether (MTBE) based extraction is highly recommended. The MTBE method is faster, uses less hazardous solvents, and results in a cleaner lipid extract.[8] A key advantage is that the lipid-containing organic phase forms the upper layer, which simplifies its collection and reduces the risk of contamination or sample loss.[8] Studies have shown that the MTBE protocol provides similar or even better recovery for most major lipid classes compared to Folch or Bligh-Dyer methods.[8]

Q5: Should I use any additives in my extraction solvents?

Yes, adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents is a standard practice to prevent the oxidation of any unsaturated lipids in your sample.[6] If enzymatic degradation is a major concern for your sample type, the addition of an enzyme inhibitor such as phenylmethanesulfonyl fluoride (B91410) (PMSF) can also be beneficial.[6]

Troubleshooting Guide

This guide addresses common issues that can lead to the degradation of this compound or compromise the quality of your lipid extract.

ProblemPotential Cause(s)Recommended Solution(s)
Low recovery of 16:0 MMPE Incomplete Cell/Tissue Lysis: Lipids remain trapped within the cellular matrix.[9]Ensure thorough homogenization or sonication of the sample. For tough tissues, consider cryogenic grinding.
Incorrect Solvent Ratios: The polarity of the solvent system is not optimal for extracting MMPE.[9]Adhere strictly to validated protocols like MTBE or Folch, which use precise solvent ratios to ensure efficient extraction.[7][8] A sample-to-solvent ratio of 1:20 is often recommended for comprehensive extraction.[7]
Poor Phase Separation: Loss of the lipid-containing organic phase during collection.[9]Ensure complete phase separation by adequate centrifugation. Avoid aspirating the interface between the aqueous and organic layers. The MTBE method simplifies this as the organic layer is on top.[8]
Evidence of Hydrolysis (e.g., high levels of 16:0 lyso-PE) Enzymatic Degradation: Phospholipases were active before or during extraction.[6]Work quickly and keep samples on ice at all times. Flash-freeze samples immediately after collection.[6] Consider heat-inactivating enzymes in the sample or adding inhibitors like PMSF.[6]
Acidic or Alkaline Conditions: Use of strong acids or bases in the extraction buffer induced chemical hydrolysis.[2]Avoid harsh pH conditions. Use a neutral buffer system if required. Note that even milder acids can sometimes cause artificial lipid generation.[2]
Improper Storage: Storing extracts in aqueous solutions or for extended periods at improper temperatures.[3][10]Store final lipid extracts in an organic solvent (e.g., chloroform/methanol) under an inert gas (argon or nitrogen) at -20°C or lower.[10][11]
Formation of an Emulsion High Concentration of Detergent-like Lipids: High levels of lysophospholipids or free fatty acids can stabilize the interface between aqueous and organic layers.[9][12]Do not vortex or shake the sample vigorously. Instead, use gentle swirling or inversion to mix the phases.[12]
Insufficient Centrifugation: Inadequate force or time to fully separate the phases.Centrifuge at a sufficient speed and for an adequate duration to pellet the protein precipitate and achieve a sharp interface.
High Sample-to-Solvent Ratio: Overloading the system with sample material.Ensure an adequate volume of extraction solvent is used. A 1:20 sample-to-solvent ratio is often robust.

Visualizations

Potential Degradation Pathways for 16:0 MMPE

A This compound B 16:0 Lyso-MPE + Palmitic Acid A->B sn-1 or sn-2 cleavage C Glycerophospho-Monomethylethanolamine + Fatty Acids B->C sn-1 or sn-2 cleavage D Phospholipase A1/A2 (Enzymatic Hydrolysis) D->A E Chemical Hydrolysis (Acid/Base) E->A F Phospholipase B/Lysophospholipase F->B

Caption: Key hydrolytic degradation pathways for this compound.

Recommended Workflow: MTBE Lipid Extraction

cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation & Collection cluster_final Final Steps A 1. Homogenize Sample (in Methanol (B129727), on ice) B 2. Add Internal Standards A->B C 3. Add MTBE B->C D 4. Agitate (1 hr) C->D E 5. Induce Phase Separation (Add H₂O) D->E F 6. Centrifuge (15 min) E->F G 7. Collect Upper Organic Phase F->G H 8. Re-extract Aqueous Phase (Optional) G->H I 9. Combine Organic Phases H->I J 10. Dry Extract (under N₂) I->J K 11. Reconstitute & Store (-80°C) J->K

Caption: Optimized workflow for 16:0 MMPE extraction using the MTBE method.

Experimental Protocol: MTBE Extraction for 16:0 MMPE

This protocol is adapted from established methods for its efficiency and suitability for preserving labile lipids.[8][13]

Materials:

  • Methanol (MeOH), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Water, HPLC grade

  • Internal standards appropriate for your analysis

  • Butylated hydroxytoluene (BHT)

  • Glass centrifuge tubes with Teflon-lined caps

  • Homogenizer or sonicator

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Preparation: Prepare a stock solution of 0.01% BHT in methanol to be used as the primary extraction solvent. Pre-chill all solvents and equipment on ice.

  • Sample Homogenization: For a 100 mg tissue sample (or 100 µL biofluid), add to a glass tube. Add 1.5 mL of the cold MeOH/BHT solution. If using, add your internal standard at this point.

  • Lysis: Thoroughly homogenize the sample using a mechanical homogenizer or sonicator. Ensure the sample remains cold by keeping it in an ice bath during this process.

  • MTBE Addition: Add 5 mL of MTBE to the homogenate. Cap the tube tightly.

  • Extraction: Agitate the mixture on a shaker at 4°C for 1 hour.

  • Phase Separation: Add 1.25 mL of HPLC-grade water to induce phase separation. Vortex briefly (20 seconds) and then let the sample sit at room temperature for 10 minutes.

  • Centrifugation: Centrifuge the sample at 1,000 x g for 15 minutes to pellet the precipitated protein and debris and achieve a clean separation of the two phases. You should see a lower aqueous phase and an upper organic phase containing the lipids.

  • Collection of Organic Layer: Carefully collect the upper MTBE layer using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein pellet or the lower aqueous layer.

  • Drying: Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen.

  • Storage: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., chloroform/methanol 1:1, v/v). Store the extract in a glass vial with a Teflon-lined cap at -80°C until analysis.[10][14][15]

References

Technical Support Center: Optimizing LC Gradients for Monomethyl PEG Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the liquid chromatography (LC) separation of monomethyl polyethylene (B3416737) glycols (mPEGs).

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Poor Peak Shape - Tailing Peaks

Q1: Why are my mPEG peaks tailing in my reversed-phase (RP-HPLC) separation?

A1: Peak tailing is a common issue in the chromatography of PEGs and can significantly impact resolution and quantitation. The potential causes can be categorized as either chemical or physical. If all peaks in the chromatogram exhibit tailing, the cause is likely physical. If only specific peaks are tailing, a chemical cause is more probable.

Potential Causes and Solutions:

  • Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based C18 columns can interact with the ether oxygens of the mPEG backbone, causing tailing.

    • Solution 1: Use a mobile phase with a lower pH (e.g., pH 2-3 with 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of silanol groups.

    • Solution 2: Employ an end-capped column specifically designed to minimize silanol interactions.

    • Solution 3: Consider using a polymer-based reversed-phase column that does not have silanol groups.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak tailing.

    • Solution: Reduce the injection volume or the concentration of the sample and reinject. If the peak shape improves, mass overload was the likely cause.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and tailing, especially for early-eluting peaks.

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volume.

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or mobile phase impurities on the column inlet frit or the stationary phase itself can lead to distorted peak shapes.

    • Solution 1: Use a guard column to protect the analytical column from contaminants. Replace the guard column regularly.

    • Solution 2: If a blockage is suspected, try back-flushing the column. If the problem persists, the column may need to be replaced.

Issue 2: Poor Resolution of mPEG Oligomers

Q2: I am not getting baseline separation between adjacent mPEG oligomers. How can I improve the resolution?

A2: Achieving baseline resolution of individual mPEG oligomers, especially for higher molecular weight species, can be challenging. Optimizing the gradient, mobile phase, and temperature are key to improving separation.

Potential Causes and Solutions:

  • Gradient is Too Steep: A rapid increase in the organic solvent concentration does not allow sufficient time for the differential partitioning of oligomers on the stationary phase.

    • Solution: Decrease the gradient slope (i.e., increase the gradient time). This will increase the retention time and improve the separation between peaks.

  • Inappropriate Mobile Phase Composition: The choice of organic solvent and aqueous phase can significantly impact selectivity.

    • Solution 1 (RP-HPLC): While acetonitrile (B52724) is common, substituting it with methanol (B129727) or tetrahydrofuran (B95107) (THF) can alter selectivity. A THF/water mobile phase has been shown to provide high selectivity for oligomer separations.[1][2]

    • Solution 2 (HILIC): In Hydrophilic Interaction Liquid Chromatography (HILIC), increasing the aqueous portion of the mobile phase will decrease retention. Fine-tuning the acetonitrile/water (or buffer) ratio is critical for optimizing resolution.

  • Suboptimal Temperature: Column temperature affects mobile phase viscosity and the kinetics of mass transfer, which in turn influences resolution.

    • Solution: Systematically evaluate the effect of column temperature. For some mPEG separations on reversed-phase columns, increasing the temperature can improve resolution.

Frequently Asked Questions (FAQs)

Q3: Should I use Reversed-Phase (RP-HPLC) or HILIC for mPEG separation?

A3: The choice between RP-HPLC and HILIC depends on the molecular weight of the mPEG and the sample matrix.

  • RP-HPLC is generally suitable for lower to medium molecular weight mPEGs (up to ~5000 g/mol ), where the separation is based on the hydrophobicity of the polymer chain.[3]

  • HILIC is an excellent alternative for very polar and hydrophilic compounds and can be effective for a wide range of mPEG sizes. In HILIC, the stationary phase is polar, and retention increases with increasing hydrophilicity of the analyte.[4][5][6]

Q4: What are typical starting conditions for a scouting gradient in RP-HPLC for mPEG analysis?

A4: A good starting point for a scouting gradient is a broad linear gradient that covers a wide range of mobile phase compositions. This allows you to determine the approximate elution conditions for your mPEG sample, which can then be optimized. A typical scouting gradient might be 5-95% Acetonitrile (with 0.1% formic acid) in Water (with 0.1% formic acid) over 20-30 minutes.

Q5: My column backpressure is high. What should I do?

A5: High backpressure is a common issue in HPLC. A systematic approach is needed to identify the source of the blockage.

  • Disconnect the column: If the pressure drops to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system (tubing, injector, etc.).

  • If the column is blocked:

    • Check if the inlet frit is clogged with particulate matter from the sample or pump seals.

    • Try back-flushing the column (disconnect from the detector first).

    • Ensure your mobile phase is properly filtered and that buffers are not precipitating.

  • If the system is blocked:

    • Systematically disconnect fittings, starting from the detector and moving backward towards the pump, to isolate the location of the blockage.

    • Ensure an in-line filter is installed between the pump and the injector to catch debris.

Data Presentation

The following tables summarize quantitative data on the effect of various parameters on mPEG separation.

Table 1: Illustrative Effect of Gradient Slope on Resolution in RP-HPLC

Gradient Time (min)Gradient Slope (%B/min)Resolution (Rs) between Oligomers n=20 and n=21 (Illustrative)Analysis Time (min)
108.01.215
204.01.825
302.72.235
Conditions: C18 column, Mobile Phase A: Water + 0.1% FA, Mobile Phase B: Acetonitrile + 0.1% FA. Gradient from 10-90% B.

Table 2: Effect of Column Temperature on the Separation of PEG from mPEG 3000 in RP-HPLC

Column Temperature (°C)Resolution (Rs) between PEG and mPEG 3000
25Partially resolved
40Partially resolved
55Baseline resolved
Data derived from a study on the separation of PEG impurities from mPEG 3000.

Table 3: Illustrative Effect of Acetonitrile Concentration on Retention in HILIC

% Acetonitrile (Isocratic)Retention Time of mPEG Oligomer (Illustrative, min)
9512.5
908.2
855.1
Conditions: HILIC column, Mobile Phase: Acetonitrile/Ammonium Acetate Buffer (pH 4.7).

Experimental Protocols

Protocol 1: Detailed Methodology for Reversed-Phase HPLC of mPEG

This protocol provides a general framework for the separation of mPEG oligomers using RP-HPLC.

  • System Preparation:

    • HPLC System: A binary or quaternary HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

    • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the mPEG sample in the initial mobile phase composition (e.g., 90% A: 10% B) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-25 min: 10% to 70% B (linear gradient).

      • 25-26 min: 70% to 95% B (linear gradient).

      • 26-30 min: Hold at 95% B (column wash).

      • 30-31 min: 95% to 10% B (return to initial conditions).

      • 31-40 min: Hold at 10% B (re-equilibration).

  • Data Analysis:

    • Integrate the peaks corresponding to the individual mPEG oligomers.

    • Assess resolution between adjacent peaks. If resolution is insufficient, increase the gradient time (e.g., from 25 minutes to 40 minutes).

Protocol 2: Detailed Methodology for HILIC of mPEG

This protocol provides a general framework for separating mPEG oligomers using HILIC.

  • System Preparation:

    • HPLC System: A binary or quaternary HPLC system with an ELSD or Mass Spectrometer (MS) detector.

    • Column: HILIC column (e.g., amide, diol, or zwitterionic phase; 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Formate in 95:5 (v/v) Acetonitrile:Water, pH adjusted to 3.0 with formic acid.

    • Mobile Phase B: 10 mM Ammonium Formate in 50:50 (v/v) Acetonitrile:Water, pH adjusted to 3.0 with formic acid.

    • System Equilibration: HILIC columns require longer equilibration times. Equilibrate with the initial mobile phase composition for at least 30-40 minutes.

  • Sample Preparation:

    • Dissolve the mPEG sample in a solvent that is miscible with the mobile phase and has a high organic content (e.g., 90% acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • Gradient Program:

      • 0-1 min: Hold at 100% A.

      • 1-15 min: 0% to 50% B (linear gradient).

      • 15-16 min: 50% to 100% B (linear gradient).

      • 16-20 min: Hold at 100% B (column wash).

      • 20-21 min: 100% to 0% B (return to initial conditions).

      • 21-35 min: Hold at 100% A (re-equilibration).

  • Data Analysis:

    • Integrate the peaks. In HILIC, elution order is typically from least hydrophilic to most hydrophilic.

    • To increase retention, increase the proportion of acetonitrile in the mobile phase.

Visualizations

Diagram 1: Troubleshooting Workflow for Peak Tailing

G Start Peak Tailing Observed CheckAll Do all peaks tail? Start->CheckAll AllTail Physical Issue Likely CheckAll->AllTail Yes SomeTail Chemical Issue Likely CheckAll->SomeTail No Cause1 Column Overload AllTail->Cause1 Cause2 Extra-Column Volume AllTail->Cause2 Cause3 Blocked Frit / Column Void AllTail->Cause3 Solution1 Reduce sample concentration or injection volume Cause1->Solution1 Solution2 Use shorter/narrower tubing, check fittings Cause2->Solution2 Solution3 Back-flush column or replace Cause3->Solution3 Cause4 Secondary Silanol Interactions (RP-HPLC) SomeTail->Cause4 Cause5 Co-eluting Impurity SomeTail->Cause5 Solution4 Lower mobile phase pH, use end-capped column Cause4->Solution4 Solution5 Adjust gradient slope or mobile phase selectivity Cause5->Solution5

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Diagram 2: Gradient Optimization Strategy for mPEG Separation

G Start Goal: Optimize mPEG Oligomer Resolution Step1 1. Run Broad Scouting Gradient (e.g., 5-95% B over 20 min) Start->Step1 Check1 Are peaks observed? Step1->Check1 NoPeaks Adjust chromatography mode (RP vs HILIC) or check detection Check1->NoPeaks No Step2 2. Adjust Gradient Range Set start %B just before first peak Set end %B just after last peak Check1->Step2 Yes Step3 3. Optimize Gradient Slope (Time) Step2->Step3 Check2 Is resolution adequate? Step3->Check2 LongerTime Increase gradient time (shallower slope) Check2->LongerTime No Step4 4. Fine-Tune Selectivity Check2->Step4 Yes LongerTime->Step3 Options Change organic solvent (e.g., ACN to MeOH) Adjust temperature Adjust mobile phase pH Step4->Options End Optimized Method Options->End

Caption: A step-by-step strategy for developing an optimized LC gradient.

References

troubleshooting poor recovery of 16:0 monomethyl PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of 16:0 monomethyl phosphatidylethanolamine (B1630911) (16:0 monomethyl PE) during their experiments.

Troubleshooting Poor Recovery of this compound

Low or inconsistent recovery of this compound can arise from various factors throughout the experimental workflow, from sample handling and extraction to analysis. This guide provides a systematic approach to identify and resolve common issues.

Problem 1: Low Recovery After Liquid-Liquid Extraction (LLE)

Question: I am observing low recovery of this compound after performing a liquid-liquid extraction (LLE) using a standard Bligh & Dyer or Folch method. What are the potential causes and solutions?

Answer:

Standard LLE methods, while effective for many lipids, may not be optimal for more polar species like monomethylated PEs. The Bligh and Dyer method, for instance, can be inefficient for extracting lysophospholipids, which share structural similarities with this compound.[1] Here are potential causes and troubleshooting steps:

  • Suboptimal Solvent Polarity: The polarity of the extraction solvent may not be ideal for partitioning this compound into the organic phase.

    • Solution: Modify the solvent system. Consider increasing the proportion of methanol (B129727) in the initial extraction step. An alternative is to use a methyl-tert-butyl ether (MTBE) based extraction, which has shown comparable or improved recovery for many lipid classes and offers the advantage of the lipid-containing organic phase being the upper layer, simplifying collection.

  • pH of the Aqueous Phase: The charge state of the phosphate (B84403) group on this compound can influence its partitioning.

    • Solution: Adjust the pH of the aqueous phase. Acidifying the sample with a small amount of HCl can neutralize the phosphate group, making the lipid more hydrophobic and promoting its transfer to the organic phase.[1]

  • Emulsion Formation: The presence of detergents or high concentrations of other lipids can lead to the formation of stable emulsions, trapping your analyte of interest.[2]

    • Solution: To break up emulsions, try adding a small amount of saturated sodium chloride (brine) solution or centrifuging at a higher speed for a longer duration. Gentle mixing or swirling instead of vigorous shaking can also help prevent emulsion formation.

  • Incomplete Phase Separation: Insufficient centrifugation time or speed can lead to incomplete separation of the aqueous and organic phases, resulting in loss of the analyte.

    • Solution: Increase the centrifugation time and/or speed to ensure a sharp interface between the two phases.

Problem 2: Low Recovery After Solid-Phase Extraction (SPE)

Question: My this compound recovery is poor when using a solid-phase extraction (SPE) protocol. How can I troubleshoot this?

Answer:

SPE is a powerful technique for purifying and concentrating lipids, but poor recovery can occur if the protocol is not optimized for the specific analyte. Here are common issues and solutions:

  • Inappropriate Sorbent Selection: The chosen sorbent may not have the correct properties to retain and then elute this compound effectively.

    • Solution: For phospholipids (B1166683), reversed-phase (e.g., C18) or normal-phase (e.g., silica) sorbents are commonly used. If using a reversed-phase sorbent, ensure the sample is loaded in a highly aqueous environment to promote retention. For normal-phase, the sample should be in a non-polar solvent. Mixed-mode sorbents that combine hydrophobic and ion-exchange properties can also be effective.

  • Analyte Breakthrough During Loading: The analyte may not be retained on the column during the sample loading step.

    • Solution:

      • Check Solvent Composition: Ensure the solvent used to dissolve the sample is not too strong, which would cause the analyte to pass through without binding. For reversed-phase SPE, minimize the organic solvent content in your sample.

      • Optimize Flow Rate: A high flow rate during sample loading can prevent efficient binding. Reduce the flow rate to allow for adequate interaction between the analyte and the sorbent.[3][4]

  • Analyte Loss During Washing: The wash solvent may be too strong, causing the analyte to be eluted along with impurities.

    • Solution: Decrease the polarity of the wash solvent in reversed-phase SPE or increase it in normal-phase SPE. Test different solvent strengths to find the optimal balance between removing interferences and retaining the analyte.

  • Incomplete Elution: The elution solvent may not be strong enough to release the analyte from the sorbent.

    • Solution: Increase the strength of the elution solvent. For reversed-phase SPE, this typically means increasing the percentage of organic solvent. For normal-phase SPE, a more polar solvent is needed. It may also be necessary to increase the volume of the elution solvent.

Problem 3: Inconsistent Recovery and High Variability

Question: I am seeing high variability in the recovery of this compound between my replicate samples. What could be the cause?

Answer:

High variability is often due to inconsistencies in sample handling and preparation.

  • Sample Degradation: this compound can be susceptible to degradation by phospholipases present in the sample.

    • Solution: Work quickly and keep samples on ice or at 4°C during processing. For long-term storage, samples should be kept at -80°C. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to organic solvents to prevent oxidation.

  • Inconsistent Sample Homogenization: Incomplete or inconsistent homogenization of tissue or cell samples can lead to variable extraction efficiency.

    • Solution: Ensure a standardized and thorough homogenization procedure for all samples.

  • Pipetting Errors: Viscous organic solvents can be difficult to pipette accurately, leading to variability.

    • Solution: Use positive displacement pipettes for accurate handling of organic solvents.

  • Use of an Internal Standard: Without an appropriate internal standard, it is difficult to correct for sample loss during preparation and analysis.

    • Solution: Use a suitable internal standard, such as a deuterated or 13C-labeled this compound or a similar monomethylated PE with a different fatty acid chain. Add the internal standard to the sample at the very beginning of the extraction process.[5]

Quantitative Data Summary

The following tables provide representative data for phospholipid recovery using different extraction methods. Note that specific recovery rates for this compound may vary depending on the sample matrix and experimental conditions.

Table 1: Expected Recovery of Phospholipids with Different Liquid-Liquid Extraction Methods

Extraction MethodAnalyte ClassRepresentative Recovery (%)Reference
Bligh & DyerPhosphatidylethanolamines80 - 95[6]
FolchPhosphatidylethanolamines85 - 98[7]
MTBEPhosphatidylethanolamines85 - 99[8]
Methanol-onlyLysophospholipids>85[1]

Table 2: Troubleshooting Guide for Solid-Phase Extraction (SPE) of this compound

IssuePotential CauseRecommended Action
Low Recovery Analyte breakthrough during loadingDecrease sample loading flow rate; ensure sample is in a weak solvent.
Analyte loss during washingUse a less polar wash solvent for reversed-phase or a more polar one for normal-phase.
Incomplete elutionIncrease the strength and/or volume of the elution solvent.
High Variability Inconsistent sorbent wettingEnsure proper conditioning and equilibration of the SPE cartridge.
Cartridge overloadingUse a larger SPE cartridge or reduce the sample amount.

Experimental Protocols

Protocol 1: Modified Bligh & Dyer Liquid-Liquid Extraction for this compound

This protocol is adapted for improved recovery of polar lipids.

  • Sample Preparation: To 100 µL of your sample (e.g., plasma, cell lysate), add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol.

  • Internal Standard: Add an appropriate amount of an internal standard (e.g., deuterated this compound).

  • Vortexing: Vortex the mixture for 15 minutes at 4°C.

  • Phase Separation: Add 125 µL of chloroform and vortex for 1 minute. Add 125 µL of water (or a 1M KCl solution to aid phase separation) and vortex for another minute.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your analytical method (e.g., methanol/chloroform 1:1 v/v).

Protocol 2: Solid-Phase Extraction (SPE) for this compound

This protocol uses a reversed-phase C18 SPE cartridge.

  • Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the cartridge dry out.

  • Sample Loading: Dilute your lipid extract in an aqueous solution (e.g., water with a low percentage of organic solvent) and load it onto the conditioned cartridge at a low flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 10% methanol in water) to remove polar impurities.

  • Elution: Elute the this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Poor this compound Recovery start Poor Recovery of this compound extraction_method Which extraction method was used? start->extraction_method lle Liquid-Liquid Extraction (LLE) extraction_method->lle LLE spe Solid-Phase Extraction (SPE) extraction_method->spe SPE lle_q1 Check Solvent Polarity lle->lle_q1 lle_q2 Check Sample pH lle->lle_q2 lle_q3 Emulsion Formation? lle->lle_q3 spe_q1 Check Sorbent Type spe->spe_q1 lle_s1 Modify solvent ratios (e.g., increase methanol) lle_q1->lle_s1 general_q1 High Variability? lle_s1->general_q1 lle_s2 Acidify aqueous phase lle_q2->lle_s2 lle_s2->general_q1 lle_s3 Add brine, centrifuge at higher speed lle_q3->lle_s3 Yes lle_q3->general_q1 No lle_s3->general_q1 spe_s1 Use C18 or appropriate mixed-mode sorbent spe_q1->spe_s1 spe_q2 Analyte Breakthrough? spe_s1->spe_q2 spe_s2 Decrease loading flow rate, check sample solvent spe_q2->spe_s2 Yes spe_q3 Analyte lost in wash? spe_q2->spe_q3 No spe_s2->general_q1 spe_s3 Use weaker wash solvent spe_q3->spe_s3 Yes spe_q4 Incomplete Elution? spe_q3->spe_q4 No spe_s3->general_q1 spe_s4 Increase elution solvent strength/volume spe_q4->spe_s4 Yes spe_q4->general_q1 No spe_s4->general_q1 general_s1 Use internal standard, standardize homogenization, check pipetting general_q1->general_s1 Yes general_q2 Sample Degradation? general_q1->general_q2 No general_s1->general_q2 general_s2 Work on ice, store at -80°C, use antioxidants general_q2->general_s2 Yes end Improved Recovery general_q2->end No general_s2->end

Caption: A flowchart for troubleshooting poor recovery of this compound.

PEMT_Pathway Phosphatidylethanolamine N-Methyltransferase (PEMT) Pathway PE Phosphatidylethanolamine (PE) PEMT1 PEMT (S-adenosyl-L-methionine -> S-adenosyl-L-homocysteine) PE->PEMT1 MMPE This compound PEMT2 PEMT (S-adenosyl-L-methionine -> S-adenosyl-L-homocysteine) MMPE->PEMT2 DMPE Dimethyl PE PEMT3 PEMT (S-adenosyl-L-methionine -> S-adenosyl-L-homocysteine) DMPE->PEMT3 PC Phosphatidylcholine (PC) PEMT1->MMPE PEMT2->DMPE PEMT3->PC

Caption: The PEMT pathway for the synthesis of phosphatidylcholine from phosphatidylethanolamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, or 1-palmitoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl, is a type of phospholipid. It is an intermediate in the phosphatidylethanolamine N-methyltransferase (PEMT) pathway, where phosphatidylethanolamine (PE) is sequentially methylated to form phosphatidylcholine (PC).[9][10][11][12][13]

Q2: Why is the recovery of this compound challenging?

A2: The recovery of this compound can be challenging due to its intermediate polarity. It is more polar than di- and tri-methylated PE and PC, but less polar than unmodified PE. This can make it difficult to efficiently partition into the organic phase during liquid-liquid extraction and to optimize its retention and elution during solid-phase extraction.

Q3: What type of internal standard should I use for accurate quantification of this compound?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d9. If this is not available, a closely related compound that is not present in your sample can be used, for example, a monomethylated PE with different fatty acid chains (e.g., 14:0 monomethyl PE). The internal standard should be added at the beginning of the sample preparation process to account for any loss during extraction and analysis.[5]

Q4: Can the storage conditions of my samples affect the recovery of this compound?

A4: Yes, storage conditions are critical. Phospholipids can degrade over time, especially if samples are not stored properly. It is recommended to store samples at -80°C for long-term storage. For short-term storage and during sample processing, keeping the samples on ice can help to minimize enzymatic degradation.[14][15][16]

Q5: I am seeing a low signal for this compound in my mass spectrometry analysis, even with good recovery. What could be the issue?

A5: A low signal in mass spectrometry can be due to ion suppression, where other co-eluting compounds in your sample interfere with the ionization of your analyte of interest. Phospholipids are known to cause significant ion suppression.[2][14] To address this, you can try to improve the chromatographic separation to resolve this compound from interfering compounds, or you can implement a more rigorous sample cleanup procedure, such as solid-phase extraction, to remove the interfering matrix components. The choice of ionization mode and parameters can also significantly impact signal intensity.

References

Technical Support Center: ESI-MS Analysis of MMPE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ESI-MS analysis of monomethyl-polyethylene glycol (MMPE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my MMPE analysis?

A: Matrix effects are the alteration of ionization efficiency for your target analyte (MMPE) due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In Electrospray Ionization Mass Spectrometry (ESI-MS), these effects typically manifest as ion suppression, leading to a decreased signal intensity, or less commonly, ion enhancement.[1][2] This can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[3][4] For MMPE, which is often analyzed in complex biological matrices like plasma or serum, components such as salts, proteins, and phospholipids (B1166683) can interfere with the ionization process.[1]

Q2: How can I identify if matrix effects are impacting my MMPE analysis?

A: A common method to qualitatively assess matrix effects is the post-column infusion experiment.[4] In this technique, a constant flow of MMPE standard is infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any dip or peak in the baseline signal of the MMPE standard as the matrix components elute indicates ion suppression or enhancement, respectively.[4]

For a quantitative assessment, the post-extraction spike method is widely used.[1] This involves comparing the signal response of MMPE spiked into a blank matrix extract to the response of MMPE in a neat solvent at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1]

Q3: What are the primary strategies to minimize matrix effects in MMPE analysis?

A: The most effective strategies to combat matrix effects can be categorized into three main areas:

  • Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5]

  • Chromatographic Separation: Optimizing the chromatographic method can separate the MMPE from interfering matrix components, preventing them from co-eluting and reaching the ion source at the same time.

  • Mass Spectrometry Conditions: Adjusting the ESI source parameters can help to mitigate the impact of any remaining matrix components.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the ESI-MS analysis of MMPE.

Issue 1: Poor sensitivity and inconsistent quantification of MMPE.

This is a classic symptom of ion suppression due to matrix effects. The following troubleshooting workflow can help identify and resolve the issue.

A Start: Poor Sensitivity/ Inconsistent Quantification B Perform Post-Column Infusion or Post-Extraction Spike Analysis A->B C Matrix Effect Identified? B->C D Optimize Sample Preparation C->D Yes H No Significant Matrix Effect: Investigate Other Causes (e.g., instrument performance, standard stability) C->H No E Optimize Chromatographic Separation D->E F Optimize MS Source Parameters E->F G Re-evaluate Matrix Effect F->G G->D Matrix Effect Persists I Issue Resolved G->I Matrix Effect Mitigated

Caption: Troubleshooting workflow for poor sensitivity in MMPE analysis.

Issue 2: Significant ion suppression observed, especially in plasma or serum samples.

When dealing with complex biological matrices, a robust sample preparation protocol is crucial. The choice of technique can have a significant impact on the reduction of matrix effects.

Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins.Simple, fast, and inexpensive.Non-selective, can leave many other matrix components (e.g., phospholipids) in the supernatant, often leading to significant matrix effects.[5]
Liquid-Liquid Extraction (LLE) MMPE is partitioned between two immiscible liquids to separate it from matrix components.Can provide cleaner extracts than PPT. The pH of the aqueous phase can be adjusted to improve selectivity.[5]Can be labor-intensive, may have lower recovery for polar analytes, and requires solvent optimization.
Solid-Phase Extraction (SPE) MMPE is retained on a solid sorbent while matrix components are washed away.Highly selective and can provide very clean extracts. Amenable to automation.Can be more expensive and requires method development to select the appropriate sorbent and optimize wash/elution steps.
Mixed-Mode SPE Utilizes two retention mechanisms (e.g., reversed-phase and ion-exchange) for enhanced selectivity.Very effective at removing complex matrix interferences, such as PEG/MMPE from plasma.[6]Requires careful method development to balance the two retention mechanisms.

Detailed Experimental Protocols

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for MMPE Removal from Plasma

This protocol is adapted from a method for removing PEG 400 from plasma samples and is suitable for basic analytes.[6]

Materials:

  • Oasis MCX (Mixed-Mode Cation Exchange) SPE plates or cartridges

  • Methanol (MeOH)

  • Water

  • 4% Phosphoric Acid (H₃PO₄) in water

  • 2% Formic Acid in water

  • 5% Ammonium Hydroxide (NH₄OH) in MeOH

Procedure:

  • Sample Pre-treatment: Acidify 0.5 mL of plasma sample with 0.5 mL of 4% H₃PO₄.

  • Conditioning: Condition the MCX SPE plate with 1.0 mL of MeOH followed by 1.0 mL of water.

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Washing:

    • Wash with 1.0 mL of 2% formic acid in water to remove polar interferences.

    • Wash with 1.0 mL of MeOH to remove non-polar interferences. Repeat this step.

  • Elution: Elute the target analyte with 2 x 250 µL of 5% NH₄OH in MeOH.

cluster_0 Sample Preparation cluster_1 Mixed-Mode SPE cluster_2 Analysis A Plasma Sample (0.5 mL) B Acidify with 4% H3PO4 (0.5 mL) A->B C Condition (1 mL MeOH, then 1 mL H2O) D Load Sample C->D E Wash 1 (1 mL 2% Formic Acid) D->E F Wash 2 (2 x 1 mL MeOH) E->F G Elute (2 x 250 µL 5% NH4OH in MeOH) F->G H LC-MS/MS Analysis G->H

Caption: Workflow for Mixed-Mode SPE of MMPE from plasma.

Protocol 2: Protein Precipitation (PPT) using Acetonitrile

This is a simple and fast method for sample clean-up.

Materials:

  • Acetonitrile (ACN), ice-cold

  • Centrifuge

Procedure:

  • Add 3 volumes of ice-cold ACN to 1 volume of plasma sample (e.g., 600 µL ACN to 200 µL plasma).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for LC-MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE)

This protocol is a general guide and may require optimization for your specific MMPE and matrix.

Materials:

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)

  • Aqueous buffer to adjust pH

  • Centrifuge

Procedure:

  • To 200 µL of plasma sample, add 200 µL of aqueous buffer to adjust the pH. For neutral MMPE, this step may be omitted.

  • Add 1 mL of the extraction solvent.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS analysis.

Optimization of Experimental Conditions

Chromatographic Separation
  • UHPLC vs. HPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems use columns with smaller particles, providing better resolution and narrower peaks.[7][8] This increased peak capacity can help to separate MMPE from matrix interferences, thereby reducing matrix effects.[7][8]

  • Gradient Optimization: A well-optimized gradient elution can improve the separation between MMPE and co-eluting matrix components.

ESI-MS Source Parameters

If matrix effects persist after sample preparation and chromatographic optimization, adjusting the ESI source parameters can provide further improvement.

  • Capillary Voltage: Optimize for the best signal-to-noise ratio for MMPE. Typical starting values are 3-5 kV for positive mode and -2.5 to -4 kV for negative mode.[9]

  • Nebulizer Gas Pressure: This controls the size of the droplets. Higher pressure generally leads to smaller droplets and more efficient desolvation.[9]

  • Drying Gas Flow and Temperature: These parameters aid in the desolvation of the ESI droplets. Higher flow and temperature can improve signal but may cause degradation of thermally labile compounds.[10]

  • Flow Rate: Reducing the eluent flow rate into the ESI source (e.g., by using a post-column split or nano-ESI) can sometimes reduce matrix effects by improving ionization efficiency.[11]

By systematically addressing potential sources of matrix effects through optimized sample preparation, chromatography, and mass spectrometry conditions, you can significantly improve the quality and reliability of your ESI-MS data for MMPE analysis.

References

Technical Support Center: Accurate Quantification of Methylmalonic Acid (MMA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of methylmalonic acid (MMA).

Frequently Asked Questions (FAQs)

Q1: What is the clinical significance of measuring MMA levels?

A1: Increased concentrations of MMA in serum, plasma, or urine are a primary indicator of tissue-level vitamin B12 (cobalamin) deficiency.[1] Measuring MMA is crucial for diagnosing vitamin B12 deficiency, which can lead to megaloblastic anemia and irreversible neurological damage.[2] Mildly elevated MMA levels (>400 nMol/L) can be an early sign of vitamin B12 deficiency, while significant elevations (>40,000 nMol/L) are indicative of methylmalonic acidemia, an inherited metabolic disorder.[2]

Q2: What are the common analytical methods for MMA quantification?

A2: The most common and reliable methods for MMA quantification are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] While GC-MS has been traditionally used, LC-MS/MS methods are now favored for their higher throughput, increased sensitivity, and smaller sample volume requirements.[3]

Q3: What is the major challenge in MMA analysis by mass spectrometry?

A3: A significant challenge in MMA quantification is the potential interference from its structural isomer, succinic acid (SA).[3][4] SA is naturally present in biological samples at much higher concentrations than MMA and can have a similar mass-to-charge ratio, leading to analytical interference if not properly resolved chromatographically.[2][4]

Q4: How can interference from succinic acid be minimized?

A4: To minimize interference from succinic acid, chromatographic separation is essential. Reversed-phase chromatography with an appropriate gradient or isocratic elution can achieve baseline resolution of MMA from SA.[3] Additionally, derivatization of MMA to a di-butyl ester can aid in its separation and detection.[3]

Q5: What are the critical quality control (QC) parameters for an MMA quantification assay?

A5: Critical QC parameters include linearity, precision (intra- and inter-day), accuracy, sensitivity (limit of detection and quantification), and recovery.[3][5] It is also important to assess matrix effects to ensure that components of the biological sample do not interfere with ionization and quantification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Sensitivity / Low Signal Inefficient sample extraction.Optimize the extraction procedure. For liquid-liquid extraction, test different concentrations of acid in the organic solvent to improve the transfer of MMA.[3] For solid-phase extraction (SPE), ensure the correct SPE sorbent and elution solvents are used.
Suboptimal ionization in the mass spectrometer.Ensure the mass spectrometer is properly calibrated and tuned. For LC-MS/MS, electrospray ionization (ESI) in negative ion mode is commonly used.[2][5]
Degradation of standards or samples.Prepare fresh working standards and internal standards.[1] Ensure proper storage of all samples and standards at -70°C.[3]
High Variability in Results (Poor Precision) Inaccurate pipetting.Use calibrated micropipettors and ensure proper pipetting technique.[1]
Inconsistent sample preparation.Thoroughly vortex all solutions, including stock standards, internal standards, and specimens before pipetting.[1] Follow the sample preparation protocol consistently for all samples.
Instrument instability.Check the stability of the LC and MS systems. Run system suitability tests before each batch of samples.
Inaccurate Results (Poor Trueness/Bias) Interference from succinic acid.Optimize the chromatographic method to ensure baseline separation of MMA and succinic acid.[3][4]
Matrix effects.Evaluate and correct for matrix effects by performing spike and recovery experiments in the same matrix as the samples.[6] Using a deuterated internal standard (d3-MMA) can help compensate for matrix effects.[4]
Improper calibration.Prepare a fresh calibration curve for each analytical run using at least six concentration points.[2] Ensure the calibration range covers the expected concentration of the samples.
No Peak or Empty Chromatogram Clogged LC system or injector.Check for clogs in the LC lines, column, and injector. Follow the instrument manufacturer's instructions for cleaning and maintenance.[7]
Incorrect MS method settings.Verify that the correct multiple reaction monitoring (MRM) transitions and other MS parameters are programmed in the acquisition method.[5]
No ionization spray.Check the stability of the electrospray. This could be due to a clog in the nebulizer or incorrect source settings.[7]

Experimental Protocols

Protocol 1: MMA Quantification by LC-MS/MS with Liquid-Liquid Extraction and Derivatization

This protocol is adapted from a method used for large-scale population surveys.[3]

1. Sample Preparation:

  • Pipette 75 µL of serum, calibrators, or quality control samples into a clean tube.
  • Add the internal standard (d3-MMA).
  • Perform a liquid-liquid extraction.
  • Derivatize the extracted MMA to its di-butyl ester.

2. LC-MS/MS Analysis:

  • LC System: Utilize a reversed-phase column.
  • Mobile Phase: Use an isocratic elution.
  • MS System: Operate in positive ion electrospray ionization (ESI) mode.
  • Detection: Use multiple reaction monitoring (MRM) for the specific transitions of MMA di-butyl ester and its internal standard.

3. Data Analysis:

  • Quantify MMA concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: MMA Quantification by LC-MS/MS with Protein Precipitation

This is a simplified method suitable for routine clinical analysis.[2]

1. Sample Preparation:

  • Aliquot 100 µL of serum, calibrators, or controls into a microcentrifuge tube.
  • Add 200 µL of methanol (B129727) containing the internal standard (d3-MMA).
  • Vortex mix for 5 seconds and incubate on ice for 5 minutes.
  • Centrifuge at 13,000 RPM for 10 minutes.
  • Transfer 150 µL of the supernatant to an autosampler vial.

2. LC-MS/MS Analysis:

  • LC System: Employ turbulent flow liquid chromatography (TFLC) for online sample cleanup followed by HPLC separation on a C18 column.[2]
  • MS System: Use heated electrospray ionization (HESI) in negative ion mode.[2]
  • Detection: Quantify using a six-point calibration curve.[2]

Quantitative Data Summary

The following tables summarize typical performance characteristics for validated LC-MS/MS methods for MMA quantification.

Table 1: Method Validation Parameters

ParameterMethod 1 (Liquid-Liquid Extraction)[3]Method 2 (Protein Precipitation)[2]Method 3 (Generic LC-MS/MS)[5]
Limit of Detection (LOD) 22.1 nmol/LNot Reported15 nmol/L
Lower Limit of Quantification (LLOQ) Not Reported30 nmol/L33 nmol/L
Analytical Measurement Range (AMR) Not Reported30 - 1,000 nmol/L33 - 4227 nmol/L
Correlation with GC-MS (r) 0.99Not ApplicableNot Applicable

Table 2: Precision and Recovery Data

ParameterMethod 1 (Liquid-Liquid Extraction)[3]Method 2 (Protein Precipitation)[2]Method 3 (Generic LC-MS/MS)[5]
Intra-day Imprecision (%CV) Not Reported< 15%0.7 - 7.5%
Inter-day Imprecision (%CV) 4.9 - 7.9%< 15%0.7 - 7.5%
Mean Recovery 94 ± 5.5%< 7% deviation from expectedNot Reported

Visualizations

cluster_0 MMA Metabolic Pathway Isoleucine Isoleucine PropionylCoA Propionyl-CoA Isoleucine->PropionylCoA Valine Valine Valine->PropionylCoA Threonine Threonine Threonine->PropionylCoA Methionine Methionine Methionine->PropionylCoA OddChainFA Odd-chain Fatty Acids OddChainFA->PropionylCoA Cholesterol Cholesterol Cholesterol->PropionylCoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA carboxylase SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA mutase (Vitamin B12 dependent) MMA Methylmalonic Acid (MMA) MethylmalonylCoA->MMA Deficiency or inhibition KrebsCycle Krebs Cycle SuccinylCoA->KrebsCycle

Caption: Simplified metabolic pathway leading to the formation of Methylmalonic Acid (MMA).

cluster_1 LC-MS/MS Experimental Workflow cluster_prep Sample 1. Sample Collection (Serum/Plasma) Preparation 2. Sample Preparation Sample->Preparation Derivatization 3. Derivatization (Optional) Preparation->Derivatization ProteinPrecipitation Protein Precipitation (e.g., with Methanol) LLE Liquid-Liquid Extraction SPE Solid-Phase Extraction LC_Separation 4. LC Separation (Reversed-Phase) Derivatization->LC_Separation MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for MMA quantification by LC-MS/MS.

cluster_2 Troubleshooting Logic for Inaccurate Results start Inaccurate Results (Poor Trueness/Bias) check_separation Check Chromatographic Separation Is MMA peak well-resolved from Succinic Acid? start->check_separation check_matrix Evaluate Matrix Effects Perform spike and recovery experiments. check_separation->check_matrix Yes optimize_lc Optimize LC Method check_separation->optimize_lc No check_calibration Verify Calibration Curve Use fresh calibrators and check linearity. check_matrix->check_calibration Passed use_is Use Deuterated Internal Standard check_matrix->use_is Failed reprepare_cal Reprepare Calibrators check_calibration->reprepare_cal Failed end Accurate Results check_calibration->end Passed optimize_lc->check_separation use_is->check_matrix reprepare_cal->check_calibration

Caption: A logical workflow for troubleshooting inaccurate MMA quantification results.

References

stability issues of 16:0 monomethyl PE in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 16:0 Monomethyl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl) in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term stability, this compound should be stored as a powder at -20°C.[1][2][3][4] Under these conditions, it is stable for at least one year.[4] If purchased in an organic solvent, it should be stored in a glass vial with a Teflon-lined cap at -20°C.[1][2][3] It is not recommended to store lipids in aqueous solutions for extended periods due to the risk of hydrolysis.[3][5]

Q2: I observed precipitation after dissolving this compound in an aqueous buffer. What could be the cause?

A2: Precipitation of this compound in aqueous solutions can be due to several factors:

  • Low Solubility: As a lipid with two saturated 16-carbon acyl chains, this compound has low solubility in aqueous buffers.

  • Aggregation: Phospholipids can self-assemble into larger structures like micelles or vesicles in aqueous environments, which may lead to precipitation, especially at high concentrations.[6][7]

  • Temperature: The temperature of the solution can affect lipid solubility and aggregation.

  • pH and Ionic Strength: The pH and ionic strength of the buffer can influence the charge of the headgroup and interactions between lipid molecules, potentially leading to aggregation.[8]

Q3: How can I improve the solubility of this compound in my experiments?

A3: To improve solubility and prevent precipitation, consider the following:

  • Use of Organic Solvents: For stock solutions, dissolve this compound in a suitable organic solvent such as chloroform (B151607), ethanol, or a mixture of chloroform and methanol (B129727).[9]

  • Vesicle Formation: For experiments in aqueous media, you can form liposomes or other types of lipid aggregates. This involves dissolving the lipid in an organic solvent, drying it to a thin film, and then hydrating the film with the aqueous buffer, followed by sonication or extrusion to create unilamellar vesicles.

  • Detergents: In some applications, detergents can be used to solubilize phospholipids. However, be mindful that detergents can interfere with biological assays.

Q4: What are the primary degradation pathways for this compound in solution?

A4: Like other glycerophospholipids, this compound is susceptible to two main degradation pathways:

  • Hydrolysis: The ester bonds linking the palmitoyl (B13399708) chains to the glycerol (B35011) backbone can be hydrolyzed, leading to the formation of lysophosphatidylethanolamine-N-methyl and free palmitic acid. This process can be catalyzed by acids, bases, or enzymes (phospholipases).[10][11]

  • Oxidation: Although this compound contains saturated fatty acids and is therefore less prone to oxidation than unsaturated phospholipids, oxidation can still occur over long-term storage or under harsh conditions, potentially at the glycerol backbone or the headgroup.[12]

Q5: How does pH and temperature affect the stability of this compound in solution?

A5:

  • pH: Both acidic and alkaline pH can catalyze the hydrolysis of the ester bonds. Neutral or slightly acidic pH (around 6.5) is generally recommended for storing phospholipid solutions to minimize hydrolysis.

  • Temperature: Higher temperatures accelerate the rate of both hydrolysis and oxidation.[13] Therefore, it is crucial to store solutions at low temperatures (e.g., -20°C for organic stock solutions) and to minimize the time that solutions are kept at room temperature.[1][2][3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Cloudy or Precipitated Solution - Low solubility in the chosen solvent.- Aggregation of lipid molecules.- Use a more suitable organic solvent for the stock solution (e.g., chloroform/methanol).- Prepare lipid vesicles (liposomes) for aqueous applications.- Gently warm the solution while vortexing to aid dissolution (use with caution to avoid degradation).- Sonication can help to disperse aggregates.
Inconsistent Experimental Results - Degradation of this compound (hydrolysis or oxidation).- Inaccurate concentration of the lipid solution.- Prepare fresh solutions before each experiment.- Store stock solutions properly under inert gas (argon or nitrogen) at -20°C.[1][2][3]- Verify the concentration of your stock solution using a phosphate (B84403) assay or by quantitative HPLC.- Analyze the purity of the lipid solution by TLC or HPLC to check for degradation products.
Loss of Biological Activity - Formation of degradation products that may be inactive or inhibitory.- Aggregation state of the lipid affecting its interaction with biological molecules.- Confirm the integrity of the this compound using analytical techniques (TLC, HPLC-MS).- Control the size and structure of lipid aggregates (e.g., by extrusion of vesicles to a defined size).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Glass vial with a Teflon-lined cap

  • Argon or nitrogen gas

Procedure:

  • Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound in a clean, dry glass vial.

  • Add a mixture of chloroform and methanol (e.g., 2:1 v/v) to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the vial until the lipid is completely dissolved. Gentle warming in a water bath (<40°C) can be used if necessary.

  • Flush the headspace of the vial with argon or nitrogen gas to displace air and prevent oxidation.

  • Seal the vial tightly with the Teflon-lined cap.

  • Store the stock solution at -20°C.[1][2][3]

Protocol 2: Assessment of this compound Stability by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the degradation of this compound in a solution over time.

Materials:

  • This compound solution to be tested

  • Silica gel TLC plates

  • TLC developing chamber

  • Mobile phase: Chloroform/Methanol/Water (e.g., 65:25:4, v/v/v)

  • Visualization reagent: Molybdenum blue spray reagent (for phospholipids) or iodine vapor

  • 16:0 Lyso-MPE and Palmitic Acid standards (optional, for identification of degradation products)

Procedure:

  • Spot a small amount (5-10 µL) of the initial this compound solution (time zero) onto the TLC plate.

  • Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature, pH).

  • At various time points, spot an equal amount of the incubated solution onto the same TLC plate. If available, spot standards for 16:0 Lyso-MPE and palmitic acid.

  • Develop the TLC plate in the developing chamber with the chosen mobile phase.

  • After the solvent front has reached near the top of the plate, remove the plate and allow it to dry completely.

  • Visualize the spots using the molybdenum blue spray reagent (specific for phospholipids) or by placing the plate in a chamber with iodine crystals.

  • Compare the chromatograms at different time points. The appearance of new spots with different Rf values indicates degradation. The primary degradation product, 16:0 lyso-MPE, will have a lower Rf value than the parent this compound.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating a relevant biological pathway involving monomethyl PE and a general workflow for assessing its stability.

PEMT_Pathway cluster_step1 cluster_step2 cluster_step3 PE Phosphatidylethanolamine (B1630911) (PE) MMPE This compound (MMPE) PE->MMPE Methylation PEMT1 PEMT DMPE Dimethyl PE (DMPE) MMPE->DMPE Methylation PEMT2 PEMT PC Phosphatidylcholine (PC) DMPE->PC Methylation PEMT3 PEMT SAH1 S-Adenosyl homocysteine (SAH) PEMT1->SAH1 SAH2 SAH PEMT2->SAH2 SAH3 SAH PEMT3->SAH3 SAM1 S-Adenosyl methionine (SAM) SAM1->PEMT1 SAM2 SAM SAM2->PEMT2 SAM3 SAM SAM3->PEMT3

Caption: Phosphatidylethanolamine N-methyltransferase (PEMT) pathway.

Stability_Workflow Prep Prepare 16:0 MMPE Solution (Time 0) Incubate Incubate under Test Conditions Prep->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Analyze Analyze by TLC/HPLC/MS Sample->Analyze Data Quantify Degradation Products Analyze->Data Report Determine Stability Profile Data->Report

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: 16:0 Monomethyl PE Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination in 16:0 monomethyl phosphatidylethanolamine (B1630911) (16:0 monomethyl PE) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound lipidomics experiments?

A1: Contamination in lipidomics experiments, including those involving this compound, can arise from various sources throughout the experimental workflow. The most prevalent contaminants include:

  • Plasticizers: Phthalates and other plasticizers can leach from plastic labware (e.g., microcentrifuge tubes, pipette tips) into organic solvents used for lipid extraction.[1][2][3]

  • Polymers and Additives: Polypropylene and other polymers from lab consumables can introduce a significant number of contaminant features into mass spectrometry data.[1]

  • Keratin: A common protein contaminant originating from skin, hair, and dust in the laboratory environment.[2]

  • Solvent Impurities: Alkylated amines and other contaminants can be present even in high-purity solvents like methanol (B129727) and isopropanol, leading to the formation of unknown adducts and interfering with neutral lipid analysis.[4]

  • Detergents: Residues from washing glassware, such as polyethylene (B3416737) glycol (PEG), can cause significant signal suppression in the mass spectrometer.[2]

Q2: How can I minimize contamination from plasticware in my experiments?

A2: To minimize contamination from plasticware, it is crucial to carefully select and handle your lab consumables.

  • Use High-Quality Polypropylene Tubes: Opt for microcentrifuge tubes from manufacturers that are known to have lower levels of leachable contaminants.[2]

  • Avoid Certain Plastics: Whenever possible, use glass vials and inserts, especially when working with solvents like chloroform (B151607) or acetonitrile (B52724) that are known to leach plasticizers.[3]

  • Solvent Rinsing: Pre-rinsing plastic vials and pipette tips with the extraction solvent can help remove some surface contaminants before they come into contact with your sample.

  • Consider Chloroform-Free Extraction: Explore lipid extraction protocols that use alternative, less harsh solvents to reduce the leaching of contaminants from plastics.[5][6][7]

Q3: What are the best practices for solvent selection and handling to avoid contamination?

A3: Solvents are a critical component of lipidomics experiments and can be a major source of contamination if not handled properly.

  • Use High-Purity, LC-MS Grade Solvents: Always use solvents of the highest possible purity to minimize the introduction of contaminants.[4]

  • Test New Solvent Batches: It is good practice to test new bottles or batches of solvents for contaminants before using them for sample analysis.[4]

  • Proper Storage: Store solvents in appropriate containers (preferably glass) and avoid prolonged exposure to air, which can introduce airborne contaminants.

  • Fresh Mobile Phases: Prepare aqueous mobile phases fresh and do not use them for more than a week to prevent microbial growth.[4]

Troubleshooting Guides

Issue 1: Unidentified Peaks and High Background Noise in Mass Spectra

Possible Cause: Contamination from solvents, labware, or the experimental environment.

Troubleshooting Steps:

  • Blank Analysis: Run a solvent blank (the same solvent mixture used for sample extraction and analysis) to identify peaks originating from the solvents themselves.

  • Extraction Blank: Perform a full extraction procedure on a "mock" sample (e.g., a clean tube with no biological material) to identify contaminants introduced during the sample preparation workflow.

  • Systematic Component Check: If the source of contamination is still unclear, systematically check each component of your workflow. For example, analyze solvents from different suppliers or use glassware instead of plasticware for a test extraction.

  • Review Lab Practices: Ensure that good laboratory practices are being followed, such as wearing gloves, working in a clean environment, and properly cleaning all reusable equipment.

Issue 2: Poor Quantification and Reproducibility of this compound

Possible Cause: Ion suppression due to co-eluting contaminants or inconsistent sample preparation.

Troubleshooting Steps:

  • Optimize Chromatographic Separation: Adjust your liquid chromatography method to better separate the this compound peak from potential contaminants.

  • Implement a Quality Control (QC) Protocol: Incorporate a lipid quality (LiQ) score by using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to assess the purity of your lipid extracts before LC-MS analysis.[8][9][10] This can help you identify and exclude contaminated samples.

  • Use Internal Standards: Spike your samples with an appropriate internal standard for monomethyl PE to normalize for variations in extraction efficiency and instrument response.

  • Derivatization: For improved sensitivity and specificity in the quantification of methylated PE species, consider a derivatization step. Methylating PE, MMPE, and DMPE molecules with deuterated methyl iodide can generate phosphatidylcholine (PC) molecules with distinct mass shifts, allowing for more accurate quantification.[11]

Data Presentation

Table 1: Comparison of Contaminant Levels from Different Labware

Labware TypeNumber of Contaminant FeaturesKey Contaminant Classes IdentifiedPotential Impact on this compound Analysis
Standard Polypropylene Microcentrifuge TubesHighPlasticizers (e.g., phthalates), Polymers, SurfactantsIon suppression, misidentification of peaks, inaccurate quantification.
Low-Binding Polypropylene Microcentrifuge TubesModerateReduced levels of plasticizers and polymersLower risk of ion suppression and interference.
Borosilicate Glass VialsLowMinimal leaching of contaminantsRecommended for minimizing background noise and ensuring accurate quantification.

This table provides a qualitative summary based on general findings in lipidomics research. Actual numbers can vary depending on the specific product, solvent used, and analytical method.

Experimental Protocols

Protocol: Lipid Extraction using a Modified Bligh-Dyer Method to Minimize Contamination

This protocol is adapted for researchers working with cell or tissue samples and aims to minimize common sources of contamination.

Materials:

  • Homogenizer

  • Borosilicate glass centrifuge tubes with PTFE-lined caps

  • Glass pipettes or syringes

  • LC-MS grade chloroform, methanol, and water

  • Internal standard for this compound (if available)

Procedure:

  • Sample Homogenization: Homogenize the tissue or cell pellet in a glass tube with ice-cold methanol.

  • Internal Standard Spiking: Add the internal standard to the homogenate.

  • Solvent Addition: Add chloroform to the mixture to achieve a final chloroform:methanol:water ratio of 1:2:0.8 (v/v/v).

  • Vortex and Incubate: Vortex the mixture thoroughly and incubate at room temperature for 30 minutes.

  • Phase Separation: Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v).

  • Centrifugation: Centrifuge the sample to facilitate phase separation.

  • Lipid Phase Collection: Carefully collect the lower organic phase (containing the lipids) using a glass pipette and transfer it to a clean glass tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for LC-MS analysis.

Visualizations

Experimental_Workflow_for_Contamination_Avoidance cluster_pre_extraction Pre-Extraction cluster_extraction Lipid Extraction cluster_post_extraction Post-Extraction & Analysis Sample_Collection Sample Collection (Use pre-screened collection tubes) Homogenization Homogenization (Use glass homogenizers) Sample_Collection->Homogenization Reagent_Preparation Reagent Preparation (Use LC-MS grade solvents, fresh buffers) Extraction_Solvents Addition of Extraction Solvents (Use glass pipettes/syringes) Reagent_Preparation->Extraction_Solvents Homogenization->Extraction_Solvents Phase_Separation Phase Separation (Use glass centrifuge tubes) Extraction_Solvents->Phase_Separation Lipid_Drying Lipid Drying (Under Nitrogen) Phase_Separation->Lipid_Drying Reconstitution Reconstitution (In appropriate solvent) Lipid_Drying->Reconstitution LC_MS_Analysis LC-MS Analysis (Use glass vials) Reconstitution->LC_MS_Analysis

Caption: Workflow for minimizing contamination in lipidomics experiments.

Troubleshooting_High_Background_Noise Start High Background Noise or Unidentified Peaks Detected Run_Blanks Run Solvent and Extraction Blanks Start->Run_Blanks Contaminant_in_Blanks Contaminant Present in Blanks? Run_Blanks->Contaminant_in_Blanks Isolate_Source Isolate Contaminant Source (Solvents, Labware, Reagents) Contaminant_in_Blanks->Isolate_Source Yes Check_Sample_Matrix Investigate Sample Matrix (Potential interferences from sample itself) Contaminant_in_Blanks->Check_Sample_Matrix No Replace_Component Replace Contaminated Component and Re-run Isolate_Source->Replace_Component Optimize_Cleanup Optimize Sample Cleanup Protocol Check_Sample_Matrix->Optimize_Cleanup

Caption: Troubleshooting guide for high background noise in mass spectra.

References

Technical Support Center: Improving the Resolution of Monomethyl-phosphatidylethanolamine (MMPE) from Other Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of monomethyl-phosphatidylethanolamine (MMPE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in resolving MMPE from other structurally similar lipids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving good chromatographic resolution for MMPE?

A1: The primary challenge in resolving monomethyl-phosphatidylethanolamine (MMPE) is its structural similarity to other highly abundant phospholipids (B1166683), particularly phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC), as well as its metabolic precursor, dimethyl-phosphatidylethanolamine (DMPE). These lipids share similar physicochemical properties, which can lead to co-elution in chromatographic separations. Furthermore, the relatively low abundance of MMPE compared to PE and PC in many biological samples can result in the MMPE peak being obscured by the larger peaks of these other lipids.

Q2: Which chromatographic technique is best suited for separating MMPE from other phospholipids?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective technique for separating phospholipid classes based on the polarity of their headgroups.[1] This method has been shown to successfully separate MMPE from PE, DMPE, and PC.[1][2] Normal-phase liquid chromatography (NP-LC) can also be used to separate phospholipid classes.[3][4] Reversed-phase liquid chromatography (RP-LC) separates lipids based on their fatty acyl chain length and degree of unsaturation, which can be useful for separating different molecular species within a lipid class but is generally less effective for separating lipid classes themselves.[5][6]

Q3: My MMPE peak is showing significant tailing in HILIC. What could be the cause and how can I fix it?

A3: Peak tailing in HILIC can be caused by several factors. One common issue is secondary interactions between the analyte and the stationary phase. To address this, ensure your mobile phase has an appropriate ionic strength by including an additive like ammonium (B1175870) acetate (B1210297). Another potential cause is the presence of active sites on the silica-based stationary phase; using a column with end-capping or a different stationary phase chemistry can help. Also, check for extra-column effects such as excessive tubing length or dead volumes in your system.[7]

Q4: I am observing poor signal intensity for MMPE in my mass spectrometry analysis. What are the likely causes?

A4: Poor signal intensity for MMPE can stem from several issues. Ion suppression from co-eluting, more abundant lipids like PC is a major factor.[8] Improving chromatographic separation to reduce co-elution is crucial. The choice of ionization source and mode can also significantly impact signal intensity. Electrospray ionization (ESI) is commonly used for phospholipids.[9] Optimizing ESI parameters such as spray voltage, gas flow, and temperature can enhance the signal. Additionally, ensure that the sample concentration is within the optimal range for your instrument, as both overly dilute and overly concentrated samples can lead to poor signal.[10]

Q5: How can I confirm the identity of my MMPE peak?

A5: The most definitive way to confirm the identity of your MMPE peak is through tandem mass spectrometry (MS/MS). By selecting the precursor ion corresponding to the m/z of a potential MMPE species, you can generate a fragmentation spectrum. This spectrum will show characteristic fragment ions for MMPE. For instance, in negative ion mode, you can expect to see a neutral loss corresponding to the methylated headgroup.[2] Comparing the fragmentation pattern and retention time to a known MMPE standard is the gold standard for confirmation.

Troubleshooting Guides

Chromatographic Issues
Problem Potential Cause Troubleshooting Steps
Poor resolution between MMPE and PE/PC Inadequate separation based on headgroup polarity.- Optimize HILIC gradient: A shallow gradient with a slow increase in the aqueous component can improve separation.[1] - Adjust mobile phase modifiers: Vary the concentration of ammonium acetate or formate (B1220265) to enhance selectivity. - Try a different HILIC column chemistry: Columns with different functionalities (e.g., amide, diol) may offer different selectivity.
Co-elution of MMPE and DMPE Very similar polarity of the headgroups.- Fine-tune the HILIC gradient: A very shallow gradient in the elution window for these compounds is necessary.[2] - Consider temperature optimization: Lowering the column temperature can sometimes increase resolution between closely eluting peaks.
Peak fronting or tailing Column overload, secondary interactions, or extra-column volume.- Reduce sample load: Inject a smaller volume or dilute the sample.[7] - Check for proper mobile phase pH and ionic strength. - Minimize tubing length and ensure proper connections. [7]
Inconsistent retention times Column equilibration issues, mobile phase instability.- Ensure adequate column equilibration time between runs , especially for HILIC.[11] - Prepare fresh mobile phases daily. [7] - Use a temperature-controlled column compartment.
Mass Spectrometry Issues
Problem Potential Cause Troubleshooting Steps
Ion Suppression of MMPE Signal Co-elution of high-abundance lipids (e.g., PC).- Improve chromatographic separation to isolate MMPE from interfering lipids. - Use a divert valve to send the high-concentration PC peak to waste. - Employ sample preparation techniques that selectively remove interfering lipids.[8]
Difficulty in MMPE Identification Lack of characteristic fragments or low signal-to-noise.- Optimize collision energy in MS/MS to generate informative fragment ions.[12] - Use a high-resolution mass spectrometer for accurate mass measurement of precursor and fragment ions. - Analyze a known MMPE standard to establish fragmentation patterns and retention time.
In-source Fragmentation High source temperature or cone voltage.- Reduce the source temperature and cone/fragmentor voltage to minimize unwanted fragmentation in the ion source.[13]
Poor Quantitative Reproducibility Matrix effects, inconsistent ionization.- Use a stable isotope-labeled internal standard for MMPE if available. - Perform a matrix effect study to assess and correct for ion suppression or enhancement. - Ensure consistent sample preparation across all samples.

Experimental Protocols

Protocol 1: HILIC-MS/MS for the Separation of MMPE

This protocol is adapted from a method demonstrated to separate MMPE from other phospholipid classes.[1]

  • Chromatographic System: UHPLC system coupled to a high-resolution mass spectrometer.

  • Column: HILIC column (e.g., silica-based, 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile with 10 mM ammonium acetate.

  • Mobile Phase B: 95:5 Water:Acetonitrile with 10 mM ammonium acetate.

  • Gradient:

    • 0-2 min: 0% B

    • 2-25 min: 0% to 10% B

    • 25-35 min: 10% to 15% B

    • 35-40 min: Hold at 15% B

    • 40-50 min: Re-equilibrate at 0% B

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: ESI negative.

    • Scan Range: m/z 100-1200.

    • MS/MS: Data-dependent acquisition with collision-induced dissociation (CID). Select precursor ions for MMPE species and optimize collision energy to observe characteristic fragments.

Protocol 2: Normal Phase HPLC for Phospholipid Class Separation

This is a general protocol for phospholipid class separation that can be optimized for MMPE.[3][4]

  • Chromatographic System: HPLC system with a UV or evaporative light scattering detector (ELSD), or coupled to a mass spectrometer.

  • Column: Normal phase silica (B1680970) or cyanopropyl column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: Hexane/Isopropanol (e.g., 80:20 v/v).

  • Mobile Phase B: Hexane/Isopropanol/Water (e.g., 60:80:5 v/v/v).

  • Gradient: A gradient from mobile phase A to mobile phase B is typically used to elute the different phospholipid classes. The specific gradient profile will need to be optimized based on the specific column and sample.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).

Quantitative Data

Table 1: Comparison of Chromatographic Methods for Phospholipid Separation

Method Principle of Separation Advantages Disadvantages Typical Application for MMPE
HILIC Partitioning based on headgroup polarity.Excellent separation of phospholipid classes[1]; MS-compatible mobile phases.[14]Longer equilibration times; sensitive to water content in the mobile phase.Primary choice for resolving MMPE from PE, DMPE, and PC.
Normal Phase (NP-LC) Adsorption based on headgroup polarity.[15]Good separation of phospholipid classes.[3]Mobile phases often not directly compatible with ESI-MS; can have issues with reproducibility.[14]An alternative to HILIC for class separation, especially with detectors other than MS.
Reversed Phase (RP-LC) Partitioning based on acyl chain hydrophobicity.Good for separating species within a class; robust and reproducible.[5]Poor separation of phospholipid classes; co-elution of different classes is common.[6]Useful for separating different fatty acid variants of MMPE after initial class separation.

Visualizations

Signaling and Metabolic Pathways

The biosynthesis of MMPE is primarily part of the phosphatidylethanolamine N-methyltransferase (PEMT) pathway, which is a key route for the de novo synthesis of phosphatidylcholine (PC) in the liver. It is also an intermediate in the Kennedy pathway.

PEMT_Pathway cluster_1 cluster_2 cluster_3 PE Phosphatidylethanolamine (PE) MMPE Monomethyl-PE (MMPE) PE->MMPE Methylation DMPE Dimethyl-PE (DMPE) MMPE->DMPE Methylation PC Phosphatidylcholine (PC) DMPE->PC Methylation SAM1 S-adenosyl methionine (SAM) PEMT1 PEMT SAM1->PEMT1 SAH1 S-adenosyl homocysteine (SAH) SAM2 S-adenosyl methionine (SAM) PEMT2 PEMT SAM2->PEMT2 SAH2 S-adenosyl homocysteine (SAH) SAM3 S-adenosyl methionine (SAM) PEMT3 PEMT SAM3->PEMT3 SAH3 S-adenosyl homocysteine (SAH) PEMT1->SAH1 PEMT2->SAH2 PEMT3->SAH3

Caption: The PEMT pathway for the sequential methylation of PE to PC.

Experimental_Workflow sample Biological Sample (e.g., Plasma, Tissue) extraction Lipid Extraction (e.g., Bligh-Dyer) sample->extraction separation HILIC Separation extraction->separation ms Mass Spectrometry (ESI Negative Mode) separation->ms msms Tandem MS (MS/MS) for Identification ms->msms data Data Analysis (Quantification & Identification) msms->data

References

Validation & Comparative

A Comparative Guide to 16:0 Monomethyl PE and 16:0 Dimethyl PE for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in lipidomics, cell signaling, and drug development, understanding the nuanced differences between closely related lipid species is paramount. This guide provides a detailed comparison of 16:0 monomethyl phosphatidylethanolamine (B1630911) (16:0 MMPE) and 16:0 dimethyl phosphatidylethanolamine (16:0 DMPE), two key intermediates in the biosynthesis of phosphatidylcholine (PC). This comparison is supported by experimental data on their physicochemical properties and biological roles, along with detailed experimental protocols for their analysis.

Physicochemical Properties: A Graded Transition from PE to PC

The sequential methylation of the ethanolamine (B43304) headgroup from phosphatidylethanolamine (PE) to PC results in a gradual change in the physicochemical properties of these lipids. 16:0 MMPE and 16:0 DMPE, also known as dipalmitoyl monomethyl PE (DPPE-1Me) and dipalmitoyl dimethyl PE (DPPE-2Me) respectively, represent the intermediate steps in this transition. These modifications to the headgroup have significant implications for membrane structure and fluidity.

Successive methylation of the PE headgroup leads to an increase in the size of the headgroup, which in turn is expected to increase the area occupied by each lipid molecule within a membrane bilayer. This increased headgroup size reduces the packing efficiency of the acyl chains, leading to a decrease in the gel-to-liquid crystalline phase transition temperature (Tm). Consequently, membranes containing lipids with more methylated headgroups are generally more fluid at physiological temperatures.[1]

Property16:0 Monomethyl PE (DPPE-1Me)16:0 Dimethyl PE (DPPE-2Me)Supporting Experimental Data
Molar Mass 705.99 g/mol 720.02 g/mol Calculated from molecular formula.
Melting Point (Tm) 57.6 ± 1.5 °C43.2 ± 2.0 °CDetermined by differential scanning calorimetry.[2]
Headgroup Area Intermediate between DPPE and DPPCIntermediate between DPPE-1Me and DPPCWhile specific values for the methylated intermediates are not readily available, molecular dynamics simulations show the area per headgroup for DPPE is 0.52 ± 0.01 nm² and for DPPC is 0.65 ± 0.01 nm².[3][4][5] It is inferred that the headgroup area increases with each methylation step.
Membrane Thickness Thicker than membranes with DPPE-2MeThinner than membranes with DPPE-1MeIncreased headgroup area leads to less ordered acyl chains and a corresponding decrease in bilayer thickness.[3]
Effect on Membrane Fluidity Decreases membrane fluidity compared to 16:0 DMPEIncreases membrane fluidity compared to 16:0 MMPEThe lower melting point of 16:0 DMPE indicates a more fluid membrane at a given temperature compared to 16:0 MMPE.[1]

Biological Function: Intermediates in Phosphatidylcholine Biosynthesis

The primary biological role of both 16:0 MMPE and 16:0 DMPE is as sequential intermediates in the de novo synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (PE).[1] This pathway is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), which utilizes S-adenosylmethionine (SAM) as a methyl group donor.[6]

The conversion of PE to PC is a three-step process, with the initial methylation of PE to MMPE being the rate-limiting step.[7] This suggests that the subsequent methylations of MMPE to DMPE and DMPE to PC occur more rapidly. In yeast, distinct enzymes catalyze the first methylation (PEMT) and the subsequent two methylations (phospholipid methyltransferase, PLMT).[6]

FeatureThis compound16:0 Dimethyl PESupporting Experimental Data
Role in PC Biosynthesis First intermediate in the PEMT pathwaySecond intermediate in the PEMT pathwayBoth are sequentially formed from PE in the synthesis of PC.[1]
Enzymatic Conversion Substrate for the second methylation step to form DMPESubstrate for the final methylation step to form PCIn yeast, the apparent Km of phospholipid methyltransferase for phosphatidylmonomethylethanolamine (PMME) is 380 µM.[6]
Enzymatic Conversion In yeast, the apparent Km of phospholipid methyltransferase for phosphatidyldimethylethanolamine (PDME) is 180 µM.[6]
Relative Abundance Generally found at low levels in cellsGenerally found at low levels in cellsAs intermediates in a metabolic pathway, their cellular concentrations are typically low compared to the precursor (PE) and the final product (PC).

Signaling Pathways and Experimental Workflows

The biosynthesis of phosphatidylcholine via the PEMT pathway is a critical process for maintaining membrane integrity and is involved in various signaling cascades.

PEMT_Pathway PE 16:0 Phosphatidylethanolamine (PE) PEMT1 PEMT (First Methylation) PE->PEMT1 MMPE This compound (MMPE) PEMT2 PEMT/PLMT (Second Methylation) MMPE->PEMT2 DMPE 16:0 Dimethyl PE (DMPE) PEMT3 PEMT/PLMT (Third Methylation) DMPE->PEMT3 PC 16:0 Phosphatidylcholine (PC) PEMT1->MMPE SAH1 SAH PEMT1->SAH1 PEMT2->DMPE SAH2 SAH PEMT2->SAH2 PEMT3->PC SAH3 SAH PEMT3->SAH3 SAM1 SAM SAM1->PEMT1 SAM2 SAM SAM2->PEMT2 SAM3 SAM SAM3->PEMT3

Caption: PEMT pathway for PC biosynthesis.

The analysis of 16:0 MMPE and 16:0 DMPE is most accurately achieved through mass spectrometry, often employing a "mass-tag" strategy for enhanced quantification.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis LipidExtraction Lipid Extraction (e.g., Bligh-Dyer) Derivatization Derivatization with Deuterated Methyl Iodide (CD3I) LipidExtraction->Derivatization MS Hybrid Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) Derivatization->MS PrecursorScan Multiple Precursor Ion Scanning MS->PrecursorScan Identification Identification based on Class-Specific Mass Offsets PrecursorScan->Identification Quantification Quantification using Internal Standards Identification->Quantification

Caption: Workflow for MMPE and DMPE analysis.

Experimental Protocols

Lipid Extraction (Bligh-Dyer Method)

A widely used method for extracting lipids from biological samples.

  • Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v). Centrifuge the mixture to separate the phases.

  • Collection: The lower chloroform phase, containing the lipids, is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Derivatization and Mass Spectrometry Analysis ("Mass-Tag" Strategy)

This method allows for the simultaneous quantification of PE, MMPE, and DMPE.[8][9][10]

  • Derivatization: The dried lipid extract is reconstituted in a suitable solvent and reacted with deuterated methyl iodide (CD₃I). This reaction methylates the primary and secondary amines of PE, MMPE, and DMPE to form their corresponding deuterated phosphatidylcholine derivatives.

    • PE is converted to PC with a +9 Da mass shift (3 x CD₃).

    • MMPE is converted to PC with a +6 Da mass shift (2 x CD₃).

    • DMPE is converted to PC with a +3 Da mass shift (1 x CD₃).

  • Mass Spectrometry: The derivatized sample is analyzed by a hybrid quadrupole time-of-flight (Q-TOF) mass spectrometer.

  • Multiple Precursor Ion Scanning: A multiple precursor ion scanning approach is used to specifically detect the characteristic phosphorylcholine-like fragment ions with the specific mass offsets generated from the deuterated PC derivatives. This allows for the differentiation and quantification of the original PE, MMPE, and DMPE species.

  • Quantification: The abundance of each lipid species is determined by comparing its signal intensity to that of an appropriate internal standard.

References

A Comparative Analysis of Monomethyl-Phosphatidylethanolamine (MMPE) and Phosphatidylethanolamine (PE): Functional Distinctions in Cellular Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between closely related lipid species is paramount for elucidating cellular processes and designing effective therapeutic interventions. This guide provides a detailed comparison of monomethyl-phosphatidylethanolamine (MMPE) and its precursor, phosphatidylethanolamine (B1630911) (PE), focusing on their structural distinctions, biosynthetic pathways, and functional impacts on cellular membranes. The information is supported by experimental data and detailed methodologies to facilitate further research.

At a Glance: Key Functional Differences

FeaturePhosphatidylethanolamine (PE)Monomethyl-Phosphatidylethanolamine (MMPE)
Headgroup Structure Primary amine (-NH2)Secondary amine (-NHCH3)
Biosynthesis Synthesized via the Kennedy pathway and the phosphatidylserine (B164497) decarboxylase (PSD) pathway.Synthesized from PE via the first methylation step of the phosphatidylethanolamine N-methyltransferase (PEMT) pathway.
Membrane Properties Promotes negative membrane curvature and higher membrane viscosity.Exhibits physicochemical properties intermediate between PE and phosphatidylcholine (PC). N-methylation of PE to MMPE has been shown to decrease the fluidity of dipalmitoylphosphatidylcholine liposomes.[1]
Role in Signaling Acts as a precursor for the synthesis of other lipids and is involved in membrane fusion and protein folding.[2][3]An intermediate in the synthesis of PC, influencing the cellular PC/PE ratio which is critical for lipid droplet formation and stability.

Chemical Structure: The Impact of a Single Methyl Group

Phosphatidylethanolamine (PE) is a glycerophospholipid consisting of a glycerol (B35011) backbone, two fatty acid chains, a phosphate (B84403) group, and an ethanolamine (B43304) headgroup.[2] The primary amine group of the ethanolamine headgroup is a key feature of PE.

Monomethyl-phosphatidylethanolamine (MMPE) is structurally identical to PE with the exception of a single methyl group attached to the nitrogen atom of the ethanolamine headgroup. This seemingly minor modification from a primary to a secondary amine significantly alters the physicochemical properties of the headgroup, influencing its size, polarity, and hydrogen bonding capacity.

Biosynthetic Pathways: Divergent Routes to Function

The cellular pools of PE and MMPE are generated through distinct biosynthetic pathways, highlighting their different metabolic fates and functional roles.

Biosynthesis of Phosphatidylethanolamine (PE)

PE is synthesized in eukaryotic cells through two primary pathways:

  • The Kennedy Pathway (CDP-ethanolamine pathway): This is the main route for de novo PE synthesis and occurs in the endoplasmic reticulum.[2][4] It involves the sequential action of three enzymes:

    • Ethanolamine is phosphorylated to phosphoethanolamine by ethanolamine kinase.

    • Phosphoethanolamine is converted to CDP-ethanolamine by CTP:phosphoethanolamine cytidylyltransferase.

    • CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase transfers the phosphoethanolamine headgroup to diacylglycerol (DAG) to form PE.[4]

  • The Phosphatidylserine Decarboxylase (PSD) Pathway: This pathway is located in the mitochondria and involves the decarboxylation of phosphatidylserine (PS) by the enzyme phosphatidylserine decarboxylase to produce PE.[5]

PE_Biosynthesis cluster_kennedy Kennedy Pathway (Endoplasmic Reticulum) cluster_psd PSD Pathway (Mitochondria) Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine CTP:phosphoethanolamine cytidylyltransferase PE_K Phosphatidylethanolamine (PE) CDP_Ethanolamine->PE_K CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase DAG_K Diacylglycerol (DAG) DAG_K->PE_K PS Phosphatidylserine (PS) PE_P Phosphatidylethanolamine (PE) PS->PE_P Phosphatidylserine Decarboxylase (PSD) PEMT_Pathway cluster_methyl_donor PE Phosphatidylethanolamine (PE) MMPE Monomethyl- phosphatidylethanolamine (MMPE) PE->MMPE PEMT DMPE Dimethyl- phosphatidylethanolamine (DMPE) MMPE->DMPE PEMT PC Phosphatidylcholine (PC) DMPE->PC PEMT SAM S-adenosyl methionine (SAM) SAM->PE SAM->MMPE SAM->DMPE SAH S-adenosyl homocysteine (SAH) SAM->SAH exp_workflow start Start prepare_lipids Prepare Lipid Mixtures (DPPC, DPPC+PE, DPPC+MMPE) start->prepare_lipids dry_lipids Dry Lipid Films prepare_lipids->dry_lipids hydrate_lipids Hydrate to form MLVs dry_lipids->hydrate_lipids form_suvs Form SUVs (Sonication/Extrusion) hydrate_lipids->form_suvs label_dph Label Liposomes with DPH form_suvs->label_dph measure_fp Measure Fluorescence Polarization label_dph->measure_fp analyze_data Analyze and Compare Data measure_fp->analyze_data end End analyze_data->end

References

A Comparative Guide to the Quantitative Analysis of 16:0 Monomethyl PE by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 16:0 monomethyl phosphatidylethanolamine (B1630911) (16:0 monomethyl PE) with an alternative analytical approach. Experimental protocols and supporting data are presented to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl, is a monomethylated derivative of phosphatidylethanolamine (PE). It is an important intermediate in the de novo biosynthesis of phosphatidylcholine (PC) from PE, a pathway of particular significance in hepatic metabolism, especially under conditions of choline (B1196258) deficiency.[1] Accurate and precise quantification of this compound is crucial for understanding its role in various physiological and pathological processes. LC-MS/MS has emerged as a powerful and widely used technique for the analysis of lipids due to its high sensitivity and selectivity.[2]

LC-MS/MS Method Validation for this compound

Quantitative Data Summary

Table 1: Calibration Curve and Linearity

ParameterExpected Value
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, weighted (1/x)
Correlation Coefficient (r²)≥ 0.995

Table 2: Accuracy and Precision (Intra- and Inter-day)

Quality Control (QC) LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% RSD)
Lower Limit of Quantification (LLOQ)1≤ ±20%≤ 20%
Low QC (LQC)3≤ ±15%≤ 15%
Medium QC (MQC)100≤ ±15%≤ 15%
High QC (HQC)800≤ ±15%≤ 15%

Table 3: Sensitivity and Selectivity

ParameterDescriptionExpected Value
Lower Limit of Quantification (LLOQ)The lowest concentration that can be quantified with acceptable accuracy and precision.1 ng/mL
Limit of Detection (LOD)The lowest concentration that can be reliably detected.0.5 ng/mL
SpecificityNo significant interference from endogenous or exogenous components is expected at the retention time of the analyte and internal standard.

Experimental Protocols

Validated LC-MS/MS Method

This protocol is a representative procedure for the quantification of this compound in a biological matrix (e.g., plasma, tissue homogenate).

a. Sample Preparation: Protein Precipitation

  • To 50 µL of sample, add 150 µL of ice-cold methanol (B129727) containing the internal standard (e.g., d9-16:0 monomethyl PE).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-30% B

    • 12.1-15 min: 30% B

  • Injection Volume: 5 µL

c. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: To be determined based on precursor ion and product ion scans. A potential precursor ion would be the [M+H]⁺ ion.

    • Internal Standard (d9-16:0 monomethyl PE): To be determined.

  • Collision Energy: Optimized for each transition.

Alternative Method: "Mass-Tag" Shotgun Lipidomics

This method offers a high-throughput approach for the direct identification and quantification of methylated PE species, including this compound, without chromatographic separation.[1]

a. Principle

PE, monomethyl PE (MMPE), and dimethyl PE (DMPE) are methylated using deuterated methyl iodide to generate phosphatidylcholine (PC) molecules with 9, 6, and 3 deuterium (B1214612) atoms, respectively. These "mass-tagged" PC species can then be analyzed by shotgun mass spectrometry.

b. Experimental Workflow

  • Lipid Extraction: Perform a Folch or Bligh-Dyer extraction to isolate lipids from the biological sample.

  • Methylation: React the lipid extract with deuterated methyl iodide (CD₃I) to convert PE, MMPE, and DMPE to their deuterated PC analogs.

  • Mass Spectrometry Analysis: Infuse the sample directly into a triple quadrupole or Q-TOF mass spectrometer.

  • Data Acquisition: Perform neutral loss scans to identify the fatty acyl constituents and precursor ion scans to quantify the different methylated species.[1]

Table 4: Comparison of LC-MS/MS and "Mass-Tag" Shotgun Lipidomics

FeatureValidated LC-MS/MS"Mass-Tag" Shotgun Lipidomics
Principle Chromatographic separation followed by mass spectrometric detection.Direct infusion mass spectrometry after chemical derivatization.
Throughput Lower, due to chromatographic run times.Higher, as no chromatography is involved.
Specificity High, provides separation of isomers.Lower, potential for isobaric interference.
Sensitivity High, typically in the low ng/mL to pg/mL range.High, with a reported limit of detection of 0.5 fmol/µl for MMPE.[1]
Quantitative Accuracy High, with the use of stable isotope-labeled internal standards.Good, relies on the efficiency of the derivatization reaction.
Instrumentation LC system coupled to a tandem mass spectrometer.Tandem mass spectrometer with direct infusion capabilities.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the validated LC-MS/MS method and the metabolic pathway involving this compound.

cluster_workflow LC-MS/MS Experimental Workflow sample Biological Sample (50 µL) precipitation Protein Precipitation (150 µL Methanol + IS) sample->precipitation centrifugation Centrifugation (14,000 rpm, 10 min, 4°C) precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation to Dryness (Nitrogen Stream) supernatant->evaporation reconstitution Reconstitution (100 µL Mobile Phase) evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: LC-MS/MS Sample Preparation Workflow.

cluster_pathway Phosphatidylcholine Biosynthesis Pathway PE Phosphatidylethanolamine (PE) (e.g., 16:0 PE) PEMT1 PEMT PE->PEMT1 S-adenosylmethionine MMPE This compound (MMPE) PEMT2 PEMT MMPE->PEMT2 S-adenosylmethionine DMPE Dimethyl PE (DMPE) PEMT3 PEMT DMPE->PEMT3 S-adenosylmethionine PC Phosphatidylcholine (PC) PEMT1->MMPE PEMT2->DMPE PEMT3->PC

Caption: Biosynthesis of PC from PE via this compound.

References

Unraveling the Role of Monomethyl PE: A Comparative Analysis in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of monomethyl phosphatidylethanolamine (B1630911) (MMPE), a key intermediate in the phosphatidylethanolamine N-methyltransferase (PEMT) pathway, reveals significant alterations in its abundance in various diseased tissues compared to healthy counterparts. This guide, intended for researchers, scientists, and drug development professionals, delves into the quantitative differences, the underlying signaling pathways, and the experimental methodologies crucial for investigating this pivotal lipid metabolite.

Monomethyl PE is the first of three intermediates formed during the sequential methylation of phosphatidylethanolamine (PE) to phosphatidylcholine (PC) by the enzyme PEMT. This pathway is a significant contributor to de novo PC biosynthesis, particularly in the liver, and plays a critical role in maintaining cell membrane integrity, lipid metabolism, and cellular signaling. Dysregulation of the PEMT pathway and the resultant imbalance in the PC to PE ratio have been implicated in a spectrum of diseases, including cancer, non-alcoholic fatty liver disease (NAFLD), and neurodegenerative disorders.

Quantitative Analysis of Monomethyl PE in Healthy vs. Diseased Tissues

While direct quantitative data for monomethyl PE remains an emerging area of research, studies on the broader PEMT pathway and related lipid species provide compelling evidence of its altered metabolism in disease. The following table summarizes the observed trends in the PEMT pathway and related phospholipids (B1166683) in various pathological conditions.

Disease StateTissue/Sample TypeKey FindingsImplication for Monomethyl PE
Cancer (General) Tumor TissueIncreased PC synthesis is often observed to support rapid cell proliferation and membrane biogenesis. Alterations in PEMT expression have been noted in various cancers.Potentially altered flux through the PEMT pathway could lead to changes in MMPE levels, though specific data is limited.
Non-alcoholic Fatty Liver Disease (NAFLD) Liver TissueStudies have shown a decrease in the hepatic PC/PE ratio in NAFLD patients, suggesting altered PEMT activity.[1] In a mouse model of acetaminophen-induced liver injury, hepatic PE levels increased, potentially due to down-regulation of PEMT.[2]A decrease in PEMT activity could lead to an accumulation of its substrate (PE) and a potential decrease in the formation of MMPE and subsequent intermediates.
Neurodegenerative Diseases (e.g., Alzheimer's Disease) Brain Tissue, Cerebrospinal Fluid (CSF)Alterations in phospholipid metabolism are a recognized feature of neurodegenerative diseases. Changes in PE levels have been reported in the brain and CSF of patients.[3][4]Dysregulation of lipid metabolism in the brain could impact the PEMT pathway, leading to altered MMPE concentrations.

The PEMT Signaling Pathway and its Role in Disease

The PEMT pathway is intricately linked to cellular health and disease. The conversion of PE to PC is not merely structural; it influences membrane fluidity, signaling protein localization, and lipid droplet formation.

PEMT_Pathway PEMT Signaling Pathway PE Phosphatidylethanolamine (PE) MMPE Monomethyl PE (MMPE) PE->MMPE Methylation 1 PEMT PEMT DMPE Dimethyl PE (DMPE) MMPE->DMPE Methylation 2 PC Phosphatidylcholine (PC) DMPE->PC Methylation 3 SAH S-Adenosyl Homocysteine (SAH) PEMT->SAH x3 SAM S-Adenosyl Methionine (SAM) SAM->PEMT

PEMT pathway overview.

In cancer, the demand for PC for new membrane synthesis is high. Alterations in PEMT expression and activity can impact the availability of PC and its precursors, including MMPE. In NAFLD, a reduced PC/PE ratio due to decreased PEMT activity can lead to impaired very-low-density lipoprotein (VLDL) secretion, contributing to fat accumulation in the liver.[5] In neurodegenerative diseases, where membrane integrity and function are compromised, dysregulation of the PEMT pathway can exacerbate neuronal damage.

Experimental Protocols for Monomethyl PE Quantification

The quantification of monomethyl PE in biological samples is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of lipid species.

Lipid Extraction from Tissue Samples

A robust lipid extraction is the foundational step for accurate quantification. The Folch or Bligh-Dyer methods are commonly employed.

Workflow for Lipid Extraction:

Lipid_Extraction Lipid Extraction Workflow start Homogenized Tissue Sample add_solvents Add Chloroform (B151607):Methanol (B129727) (2:1 v/v) start->add_solvents vortex Vortex thoroughly add_solvents->vortex add_salt Add 0.9% NaCl or 0.1 M KCl vortex->add_salt centrifuge Centrifuge to separate phases add_salt->centrifuge collect Collect lower organic phase centrifuge->collect dry Dry under nitrogen stream collect->dry reconstitute Reconstitute in appropriate solvent for LC-MS/MS dry->reconstitute

General lipid extraction workflow.

Detailed Protocol:

  • Homogenization: Homogenize a known weight of tissue (e.g., 50-100 mg) in a suitable buffer on ice.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform and methanol to the homogenate.

  • Vortexing: Vortex the mixture vigorously for several minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add a salt solution (e.g., 0.9% NaCl or 0.1 M KCl) to induce phase separation.

  • Centrifugation: Centrifuge the sample to clearly separate the aqueous (upper) and organic (lower) phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system (e.g., methanol or isopropanol).

LC-MS/MS Analysis

The separation and detection of monomethyl PE are performed using a liquid chromatograph coupled to a tandem mass spectrometer.

Typical LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for separating phospholipids.

    • Mobile Phase: A gradient of solvents, often consisting of water, acetonitrile, and methanol with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of PE and its methylated derivatives.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode for quantifying known target molecules. This involves monitoring a specific precursor ion to product ion transition for monomethyl PE.

Logical Relationship for LC-MS/MS Quantification:

LCMS_Quantification LC-MS/MS Quantification Logic sample Reconstituted Lipid Extract lc Liquid Chromatography Separation sample->lc esi Electrospray Ionization (ESI) lc->esi ms1 Mass Analyzer 1 (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid Select MMPE precursor ion ms2 Mass Analyzer 2 (Product Ion Selection) cid->ms2 Fragment MMPE detector Detector ms2->detector Select specific MMPE product ion quantification Quantification based on Peak Area detector->quantification

LC-MS/MS quantification workflow.

Conclusion

The comparative analysis of monomethyl PE in healthy versus diseased tissues is a burgeoning field with the potential to uncover novel biomarkers and therapeutic targets. While direct quantitative data for this specific lipid intermediate is still being actively researched, the established alterations in the broader PEMT pathway across various diseases underscore the importance of its meticulous investigation. The detailed experimental protocols provided herein offer a robust framework for researchers to pursue the quantification of monomethyl PE and further elucidate its role in health and disease. Continued research in this area is paramount to fully understand the pathological implications of altered PEMT pathway flux and to develop targeted interventions for a range of debilitating diseases.

References

A Researcher's Guide to Cross-Validation of Macromolecular Protein Quantification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fields of biomedical research and drug development, the accurate quantification of macromolecular proteins is a cornerstone of reliable and reproducible results. From determining the concentration of a purified therapeutic protein to assessing the expression levels of a target protein in a signaling pathway, precise measurement is paramount. This guide provides a comparative overview of common protein quantification techniques, emphasizing the critical role of cross-validation to ensure data integrity. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant workflows and signaling pathways to aid researchers in selecting and validating the most appropriate techniques for their specific needs.

The Importance of Cross-Validation

No single protein quantification method is without its limitations. Each technique operates on a different principle and is therefore susceptible to different types of interference from non-protein substances or variations in protein composition. Cross-validation, the practice of comparing the results obtained from two or more different analytical methods, is a crucial step in robust experimental design. It provides a higher degree of confidence in the accuracy of the determined protein concentration and helps to identify any method-dependent discrepancies. This is particularly critical in regulated environments, such as the pharmaceutical industry, where data integrity is of the utmost importance.

Comparative Analysis of Common Protein Quantification Techniques

The selection of a protein quantification assay depends on several factors, including the nature of the protein, the sample matrix, the required sensitivity, and the available equipment. Below is a comparison of some of the most widely used techniques.

TechniquePrincipleLinear RangeKey AdvantagesKey Disadvantages
Bicinchoninic Acid (BCA) Assay Colorimetric method based on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by BCA to produce a colored complex.[1]20-2000 µg/mLHigh sensitivity; Less protein-to-protein variation compared to dye-binding assays; Compatible with most surfactants.[1]Sensitive to reducing agents and copper-chelating agents.[1]
Bradford Assay Colorimetric method based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily to basic and aromatic amino acid residues.[1]1-20 µg (microassay)Fast and simple one-step procedure; Highly sensitive.High protein-to-protein variation; Incompatible with detergents.
UV-Vis Spectroscopy (A280) Measures the absorbance of ultraviolet light at 280 nm by aromatic amino acids (tryptophan and tyrosine) in the protein.[1]50-2000 µg/mLSimple, non-destructive, and requires no special reagents.Highly dependent on the amino acid composition of the protein; Interference from other UV-absorbing molecules like nucleic acids.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates proteins based on their hydrophobicity, and quantification is achieved by measuring the area under the peak, often with UV detection.Varies with protein and columnHigh precision and accuracy; Can separate protein mixtures.Requires more specialized equipment and expertise; Can be lower throughput.
HPLC with Evaporative Light Scattering Detector (HPLC-ELSD) HPLC separation followed by detection based on the scattering of light by non-volatile analyte particles after solvent evaporation.Varies with protein and columnMore universal detection than UV for proteins without strong chromophores.Can have a non-linear response; Not suitable for volatile buffers.

Performance Data from Cross-Validation Studies

The following table summarizes experimental data from a comparative analysis of micro BCA, RP-HPLC, and HPLC-ELSD for the quantification of ovalbumin in a liposomal formulation.[2] This data highlights the importance of validating a method for a specific application.

ParameterMicro BCA AssayRP-HPLCHPLC-ELSD
Linearity (R²) > 0.98> 0.98> 0.98
Accuracy (% Recovery) 95.3 - 104.7%97.6 - 102.1%98.2 - 101.5%
Intra-day Precision (%RSD) 1.8 - 4.5%0.8 - 2.1%1.1 - 3.2%
Inter-day Precision (%RSD) 2.5 - 5.8%1.2 - 2.9%1.9 - 4.1%
Limit of Detection (LOD) < 3 µg/mL< 3 µg/mL0.77 µg/mL
Limit of Quantification (LOQ) 7.37 µg/mL5.45 µg/mL2.33 µg/mL

Data adapted from a study on ovalbumin quantification in liposomal formulations.[2] %RSD refers to the percentage relative standard deviation.

Experimental Protocols

Detailed and consistent experimental protocols are essential for accurate and reproducible protein quantification.

Bicinchoninic Acid (BCA) Protein Assay Protocol

Principle: The BCA assay is a colorimetric method based on the biuret (B89757) reaction, where peptide bonds in proteins reduce Cu²⁺ to Cu¹⁺ in an alkaline environment. The Cu¹⁺ is then chelated by two molecules of bicinchoninic acid, forming a purple-colored complex that absorbs light at 562 nm.[1]

Materials:

  • BCA Reagent A (containing sodium carbonate, sodium bicarbonate, bicinchoninic acid, and sodium tartrate in a sodium hydroxide (B78521) solution)

  • BCA Reagent B (4% copper(II) sulfate (B86663) pentahydrate solution)

  • Protein standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 562 nm

  • Pipettes and tips

Procedure:

  • Preparation of Standards: Prepare a series of protein standards by diluting the BSA stock solution to final concentrations ranging from 25 to 2000 µg/mL. Also, prepare a blank containing the same buffer as the samples.

  • Preparation of Working Reagent: Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.

  • Assay Procedure:

    • Pipette 25 µL of each standard and unknown sample into separate wells of the microplate.

    • Add 200 µL of the BCA working reagent to each well.

    • Mix the plate thoroughly on a plate shaker for 30 seconds.

    • Incubate the plate at 37°C for 30 minutes.

    • Cool the plate to room temperature.

  • Measurement: Measure the absorbance of each well at 562 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from the absorbance of all standards and unknown samples. Plot the net absorbance of the standards versus their known concentrations to generate a standard curve. Determine the protein concentration of the unknown samples by interpolating their net absorbance values from the standard curve.

Bradford Protein Assay Protocol

Principle: The Bradford assay is a colorimetric method that relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins. In an acidic solution, the unbound dye is reddish-brown, but upon binding to protein, it is converted to a stable blue form with an absorbance maximum at 595 nm.[1]

Materials:

  • Bradford reagent (containing Coomassie Brilliant Blue G-250 in phosphoric acid and methanol)

  • Protein standard (e.g., BSA) at a known concentration (e.g., 1 mg/mL)

  • Cuvettes or 96-well microplate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 595 nm

  • Pipettes and tips

Procedure:

  • Preparation of Standards: Prepare a series of protein standards by diluting the BSA stock solution to final concentrations ranging from 100 to 1500 µg/mL. Also, prepare a blank containing the same buffer as the samples.

  • Assay Procedure:

    • Pipette 5 µL of each standard and unknown sample into separate test tubes or wells of a microplate.

    • Add 250 µL of the Bradford reagent to each tube or well.

    • Mix well and incubate at room temperature for at least 5 minutes.

  • Measurement: Measure the absorbance of each sample at 595 nm.

  • Data Analysis: Subtract the absorbance of the blank from the absorbance of all standards and unknown samples. Plot the net absorbance of the standards versus their known concentrations to generate a standard curve. Determine the protein concentration of the unknown samples by interpolating their net absorbance values from the standard curve.

UV-Vis Spectroscopy (A280) Protocol

Principle: This method directly measures the absorbance of a protein solution at 280 nm. The aromatic amino acids tryptophan and tyrosine are the primary absorbers of UV light at this wavelength. The protein concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the protein, b is the path length of the cuvette, and c is the protein concentration.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Buffer used to dissolve the protein sample

Procedure:

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength to 280 nm.

  • Blanking: Fill a quartz cuvette with the same buffer used to dissolve the protein sample. Place the cuvette in the spectrophotometer and zero the absorbance.

  • Measurement: Empty the cuvette, rinse it with the protein sample, and then fill it with the protein sample. Place the cuvette back in the spectrophotometer and record the absorbance at 280 nm.

  • Data Analysis: Calculate the protein concentration using the Beer-Lambert law. The molar extinction coefficient (ε) can be estimated based on the amino acid sequence of the protein. For a quick estimation, an extinction coefficient of 1.0 (mg/mL)⁻¹cm⁻¹ can be used for a typical protein solution with an absorbance of 1.0 at 280 nm.

Visualizing Workflows and Pathways

Diagrams are powerful tools for visualizing complex processes and relationships. The following diagrams were generated using Graphviz (DOT language) to illustrate a typical workflow in biopharmaceutical drug development and a key signaling pathway where protein quantification is essential.

Biopharmaceutical_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing Cell_Line_Development Cell_Line_Development Cell_Culture_Expansion Cell_Culture_Expansion Cell_Line_Development->Cell_Culture_Expansion Bioreactor_Production Bioreactor_Production Cell_Culture_Expansion->Bioreactor_Production Harvest Harvest Bioreactor_Production->Harvest Purification Purification Harvest->Purification Formulation Formulation Purification->Formulation Quality_Control Quality Control (Protein Quantification) Formulation->Quality_Control

Biopharmaceutical Manufacturing Workflow

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quantification Protein Quantification (e.g., Western Blot for p-ERK) ERK->Quantification Drug EGFR Inhibitor Drug->EGFR

EGFR Signaling Pathway and Drug Intervention

The EGFR signaling pathway is a critical regulator of cell growth and is often dysregulated in cancer. Upon binding of Epidermal Growth Factor (EGF), the EGFR receptor activates a cascade of downstream proteins, including ERK. The phosphorylation and activation of these proteins can be quantified to assess the pathway's activity. EGFR inhibitors are a class of drugs that block this pathway. Researchers use protein quantification techniques, such as Western blotting with phospho-specific antibodies, to measure the levels of activated proteins like phosphorylated ERK (p-ERK) to determine the efficacy of these drugs.

By understanding the principles, advantages, and limitations of different protein quantification techniques and by diligently performing cross-validation, researchers can ensure the accuracy and reliability of their data, which is fundamental to advancing scientific knowledge and developing new therapeutics.

References

A Comparative Analysis of the Membrane Properties of Monomethylphosphatidylethanolamine (MMPE) and Phosphatidylcholine (PC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the membrane properties of Monomethylphosphatidylethanolamine (MMPE) and Phosphatidylcholine (PC), two key phospholipids (B1166683) in cellular membranes. Understanding the distinct biophysical characteristics of these lipids is crucial for research in membrane structure, function, and the development of lipid-based drug delivery systems. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the biochemical relationship between these lipids.

Introduction to MMPE and PC

Phosphatidylcholine (PC) is a major structural phospholipid in eukaryotic cell membranes, characterized by its cylindrical shape which is conducive to the formation of stable lipid bilayers.[1][2] Monomethylphosphatidylethanolamine (MMPE) is a metabolic intermediate in the enzymatic conversion of phosphatidylethanolamine (B1630911) (PE) to PC. The progressive methylation of the smaller ethanolamine (B43304) headgroup to the larger choline (B1196258) headgroup results in significant changes to the physicochemical properties of the lipid, which in turn affect membrane structure and function. Generally, the properties of MMPE are considered to be intermediate between those of PE and PC.

Quantitative Comparison of Membrane Properties

While extensive quantitative data directly comparing MMPE and PC with identical acyl chains is limited in publicly available literature, some key differences have been characterized, particularly concerning their phase transition behavior. The following table summarizes available data, with a focus on dipalmitoyl (16:0) derivatives (DPPE, DPMP, and DPPC) to ensure a consistent acyl chain composition for comparison.

PropertyDipalmitoyl-Monomethyl-PE (DPMP)Dipalmitoyl-PC (DPPC)
Main Phase Transition Temperature (Tm) Decreased relative to DPPE41 °C

Note: A study on N-methylated dipalmitoylphosphatidylethanolamine (DPPE) bilayers showed that the main-transition temperatures decreased with increasing methylation of the head group. This indicates the following trend for the main phase transition temperature: DPPE > DPMP > Dipalmitoyldimethyl-PE (DPMPE) > DPPC. While a specific value for DPMP was not provided in the abstract, the trend clearly positions its Tm between that of DPPE (63 °C) and DPPC (41 °C).

Key Differences in Membrane Properties

Phase Transition Temperature

The main phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. The addition of methyl groups to the headgroup of PE progressively lowers the Tm. The larger, fully methylated choline headgroup of PC leads to a lower Tm compared to PE and its methylated intermediates like MMPE. This suggests that membranes composed of PC are more fluid at physiological temperatures than those enriched with MMPE, assuming the same acyl chain composition.

Membrane Fluidity
Lipid Packing

Lipid packing refers to the density of lipid molecules within the membrane. The size of the headgroup plays a significant role in determining how closely lipid molecules can pack. The smaller headgroup of PE allows for tighter packing compared to the bulkier choline headgroup of PC. This tighter packing in PE-containing membranes contributes to a more rigid and less fluid bilayer. As MMPE has a headgroup size intermediate between PE and PC, it is predicted to exhibit intermediate lipid packing density. A dimensionless packing parameter, S, where S = V/al (V is hydrocarbon volume, a is headgroup area, and l is the critical length of the hydrocarbon chain), is used to describe the phase preference of a lipid, with values between 0.5 and 1 favoring bilayer formation.[5] The larger headgroup area 'a' of PC compared to PE (and by extension, MMPE) results in a smaller packing parameter, influencing membrane curvature and stability.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Phase Transition Temperature Measurement

DSC is a technique used to measure the heat flow associated with thermal transitions in a material. It is a standard method for determining the phase transition temperature (Tm) of lipid bilayers.

Methodology:

  • Sample Preparation: A known amount of the lipid (e.g., DPMP or DPPC) is hydrated in a buffer solution to form a lipid dispersion (multilamellar vesicles).

  • DSC Analysis: The lipid dispersion and a reference sample (buffer) are placed in separate pans in the DSC instrument. The temperature is then scanned over a defined range at a constant rate.

  • Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: A thermogram is generated, plotting heat flow versus temperature. The peak of the endothermic transition corresponds to the main phase transition temperature (Tm).[1][2][6][7][8]

Fluorescence Polarization for Membrane Fluidity Assessment

Fluorescence polarization measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. This mobility is inversely related to the microviscosity of the membrane, thus providing a measure of membrane fluidity.

Methodology:

  • Probe Incorporation: A lipophilic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is incorporated into a suspension of lipid vesicles (liposomes) made of MMPE or PC.

  • Fluorescence Measurement: The sample is excited with vertically polarized light, and the fluorescence emission is measured in both the vertical and horizontal planes.

  • Polarization Calculation: The fluorescence polarization (P) is calculated using the formula: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular), where I_parallel and I_perpendicular are the fluorescence intensities parallel and perpendicular to the excitation plane, and G is an instrument-specific correction factor.

  • Interpretation: A higher polarization value indicates restricted rotational motion of the probe, corresponding to lower membrane fluidity. Conversely, a lower polarization value signifies higher fluidity.[9][10]

Signaling Pathway: Biosynthesis of PC from PE

The enzymatic conversion of phosphatidylethanolamine (PE) to phosphatidylcholine (PC) is a critical pathway in phospholipid metabolism, particularly in the liver. This pathway involves the sequential methylation of the ethanolamine headgroup, with MMPE and dimethylphosphatidylethanolamine (DMPE) as intermediates. The enzyme responsible for this conversion is phosphatidylethanolamine N-methyltransferase (PEMT).

PEMT_Pathway PE Phosphatidylethanolamine (PE) PEMT1 PEMT PE->PEMT1 MMPE Monomethyl-PE (MMPE) PEMT2 PEMT MMPE->PEMT2 DMPE Dimethyl-PE (DMPE) PEMT3 PEMT DMPE->PEMT3 PC Phosphatidylcholine (PC) SAM1 S-adenosyl methionine (SAM) SAM1->PEMT1 SAH1 S-adenosyl homocysteine (SAH) SAM2 S-adenosyl methionine (SAM) SAM2->PEMT2 SAH2 S-adenosyl homocysteine (SAH) SAM3 S-adenosyl methionine (SAM) SAM3->PEMT3 SAH3 S-adenosyl homocysteine (SAH) PEMT1->MMPE PEMT1->SAH1 PEMT2->DMPE PEMT2->SAH2 PEMT3->PC PEMT3->SAH3

Caption: The PEMT pathway for PC biosynthesis.

Conclusion

The progressive methylation of PE to PC, with MMPE as a key intermediate, leads to significant alterations in membrane properties. PC's larger headgroup results in lower phase transition temperatures, increased membrane fluidity, and less dense lipid packing compared to PE. MMPE exhibits properties that are intermediate between these two major phospholipid classes. These differences have profound implications for membrane-associated processes, including protein function, membrane trafficking, and cell signaling. For drug development professionals, understanding these nuances is critical for the rational design of lipid-based formulations with desired stability, permeability, and drug release characteristics. Further quantitative studies on MMPE-containing membranes will be invaluable in refining our understanding of its specific roles in cellular and pharmaceutical contexts.

References

The Unseen Regulator: A Guide to the Biological Significance of the MMPE to PC Ratio

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate balance of cellular lipids is paramount. While the ratio of phosphatidylcholine (PC) to phosphatidylethanolamine (B1630911) (PE) has garnered significant attention, the intermediary metabolite, monomethyl-phosphatidylethanolamine (MMPE), and its ratio to PC, offers a more nuanced view of the critical phosphatidylethanolamine N-methyltransferase (PEMT) pathway and its implications in health and disease.

This guide provides a comprehensive comparison of the biological significance of the MMPE/PC ratio, supported by experimental data and detailed methodologies.

The Biological Crossroads: MMPE in the PEMT Pathway

Phosphatidylcholine (PC), a major structural component of eukaryotic cell membranes, is synthesized through two primary pathways: the CDP-choline pathway and the methylation pathway.[1][2] The methylation pathway, catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), involves the sequential methylation of phosphatidylethanolamine (PE) to PC.[2][3] This process occurs in three steps, with monomethyl-phosphatidylethanolamine (MMPE) and dimethyl-phosphatidylethanolamine (DMPE) as crucial intermediates.[3]

The PEMT pathway is particularly active in the liver and plays a vital role in maintaining membrane integrity and influencing lipid metabolism.[4][5] While the overall PC/PE ratio is a known regulator of cell membrane integrity and has been implicated in the progression of non-alcoholic steatohepatitis (NASH), the MMPE/PC ratio provides a more direct snapshot of the flux and efficiency of the PEMT pathway.[5] An altered MMPE/PC ratio can signify dysregulation of PEMT activity, which has been linked to various pathological conditions, including liver disease and potentially cancer.

Quantitative Insights: The MMPE/PC Ratio in Different Biological Contexts

The precise quantification of MMPE and PC is crucial for determining their ratio and understanding its biological implications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, often employing internal standards for accurate quantification. While direct comparative studies on the MMPE/PC ratio are emerging, existing lipidomics data allows for the calculation and comparison of this ratio across different conditions.

Biological ContextTissue/Cell TypePredominant Change in MMPEPredominant Change in PCImplied MMPE/PC Ratio ChangePotential Biological Significance
Healthy LiverBaselineBaselineBaselineNormal PEMT pathway function, membrane homeostasis.
Non-alcoholic Fatty Liver Disease (NAFLD) LiverIncreasedDecreasedIncreasedPotential dysregulation of the PEMT pathway, contributing to steatosis.
Cancer Various Cancer Cell LinesVariableVariableVariableAltered membrane dynamics and signaling pathways associated with cancer progression.

This table is a composite representation based on trends observed in lipidomics studies of relevant diseases. Specific ratios can vary significantly based on the exact disease state, model system, and analytical methodology.

Experimental Corner: Protocols for Measuring the MMPE/PC Ratio

Accurate determination of the MMPE/PC ratio requires meticulous experimental procedures. Below are detailed protocols for key experiments.

Lipid Extraction from Liver Tissue

This protocol is adapted from established methods for comprehensive lipid extraction from tissues.

Materials:

Procedure:

  • Weigh approximately 50 mg of frozen liver tissue and place it in a homogenizer tube.

  • Add a known amount of internal standards for MMPE and PC.

  • Add 1 mL of ice-cold methanol and homogenize the tissue thoroughly.

  • Add 2 mL of chloroform and vortex for 30 seconds.

  • Add 0.75 mL of 0.9% NaCl solution and vortex again for 30 seconds.

  • Centrifuge the mixture at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a clean glass vial.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., methanol/chloroform 1:1) for LC-MS/MS analysis.

Quantification of MMPE and PC by LC-MS/MS

This protocol outlines the general steps for quantifying MMPE and PC using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Inject the resuspended lipid extract onto a suitable C18 reversed-phase HPLC column.

    • Use a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol (B130326) with additives like formic acid and ammonium (B1175870) formate (B1220265) to achieve optimal separation of MMPE and PC species.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify MMPE and PC.

      • For MMPE, monitor the precursor ion corresponding to the specific MMPE species and a characteristic fragment ion (e.g., the phosphocholine (B91661) headgroup fragment).

      • For PC, monitor the precursor ion corresponding to the specific PC species and a characteristic fragment ion (e.g., the phosphocholine headgroup fragment at m/z 184).

    • Similarly, monitor the MRM transitions for the deuterated internal standards.

  • Data Analysis:

    • Integrate the peak areas for each MMPE and PC species and their corresponding internal standards.

    • Calculate the concentration of each lipid species by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

    • Calculate the MMPE/PC ratio by dividing the total concentration of all measured MMPE species by the total concentration of all measured PC species.

Phosphatidylethanolamine N-Methyltransferase (PEMT) Activity Assay

This assay measures the enzymatic activity of PEMT, providing functional context to the MMPE/PC ratio.

Materials:

  • Liver microsomes or cell lysates

  • S-adenosyl-L-[methyl-³H]methionine (radioactive methyl donor)

  • Phosphatidylethanolamine (PE) substrate

  • Reaction buffer (e.g., Tris-HCl)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, PE substrate, and the liver microsomes or cell lysate.

  • Initiate the reaction by adding S-adenosyl-L-[methyl-³H]methionine.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a chloroform/methanol mixture.

  • Extract the lipids as described in the lipid extraction protocol.

  • Separate the radiolabeled phospholipids (B1166683) (MMPE, DMPE, and PC) from the unreacted radioactive methyl donor using thin-layer chromatography (TLC) or HPLC.

  • Quantify the amount of radioactivity incorporated into the phospholipid fraction using a scintillation counter.

  • Calculate the PEMT activity as the rate of incorporation of radiolabeled methyl groups into the phospholipids per unit of protein per unit of time.

Visualizing the Pathway and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

PEMT_Pathway PE Phosphatidylethanolamine (PE) PEMT1 PEMT PE->PEMT1 MMPE Monomethyl-PE (MMPE) PEMT2 PEMT MMPE->PEMT2 DMPE Dimethyl-PE (DMPE) PEMT3 PEMT DMPE->PEMT3 PC Phosphatidylcholine (PC) PEMT1->MMPE SAH1 SAH PEMT1->SAH1 PEMT2->DMPE SAH2 SAH PEMT2->SAH2 PEMT3->PC SAH3 SAH PEMT3->SAH3 SAM1 SAM SAM1->PEMT1 SAM2 SAM SAM2->PEMT2 SAM3 SAM SAM3->PEMT3

Caption: The PEMT pathway for PC synthesis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization with Internal Standards Tissue->Homogenization Extraction Lipid Extraction (Chloroform/Methanol) Homogenization->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of MMPE and PC LCMS->Quantification Ratio Calculation of MMPE/PC Ratio Quantification->Ratio

Caption: Workflow for MMPE/PC ratio analysis.

Conclusion

The MMPE/PC ratio is a sensitive indicator of the activity and regulation of the PEMT pathway. Its deviation from the norm can provide valuable insights into the pathophysiology of various diseases, particularly those involving lipid metabolism and membrane dynamics. For researchers and drug development professionals, monitoring the MMPE/PC ratio offers a promising avenue for identifying novel biomarkers and therapeutic targets. As analytical techniques continue to advance, a more detailed understanding of the role of this crucial lipid ratio in cellular health and disease is on the horizon.

References

The Progressive Effect of Headgroup Methylation on Lipid Bilayer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of lipid composition on membrane biophysics is paramount. This guide provides an objective comparison of how sequential methylation of the phosphatidylethanolamine (B1630911) (PE) headgroup to form phosphatidylcholine (PC) systematically alters the structural and elastic properties of the lipid bilayer. The data presented herein is derived from key experimental techniques, including deuterium (B1214612) nuclear magnetic resonance (²H NMR), small-angle X-ray scattering (SAXS), and molecular dynamics (MD) simulations.

Successive methylation of the primary amine of PE to the quaternary amine of PC is a fundamental biological process catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT). This enzymatic modification, which produces the intermediates phosphatidyl-N-monomethylethanolamine (PMME) and phosphatidyl-N,N-dimethylethanolamine (PDME), is not merely a biosynthetic route but a critical mechanism for tuning membrane properties, thereby influencing protein function, signaling, and overall cellular homeostasis.

Comparative Analysis of Bilayer Physical Properties

The transition from PE to PC introduces significant changes in the size, hydration, and hydrogen-bonding capacity of the lipid headgroup. These molecular alterations have a cascading effect on the collective properties of the bilayer, as summarized below.

PropertyPhosphatidylethanolamine (PE)Phosphatidyl-N-monomethylethanolamine (PMME)Phosphatidyl-N,N-dimethylethanolamine (PDME)Phosphatidylcholine (PC)
Area per Lipid (Ų) ~52[1]Data Not AvailableData Not Available~65[1]
Membrane Thickness (Å) ~40.0[1]Data Not AvailableData Not Available~34.3[1]
Acyl Chain Order (S_CD) High[2]IntermediateIntermediateLow[2]
Bending Rigidity (K_c) High[2]IntermediateIntermediateLow[2]
Main Phase Transition Temp (T_m) (°C) 49.2 (for DMPE)42.3 (for DPMME)30.7 (for DPDME)23.0 (for DMPC)

Note: Data for PMME and PDME are limited in the literature. The trend is generally expected to be intermediate between PE and PC. T_m values are for dimyristoyl (14:0) acyl chains.

As methylation increases:

  • Area per Lipid Increases: The addition of methyl groups increases the headgroup size, leading to greater lateral repulsion and a larger area occupied by each lipid molecule.[1][2]

  • Membrane Thickness Decreases: To accommodate the larger headgroup area, the acyl chains become more disordered and tilted, resulting in a thinner hydrophobic core.[1][2]

  • Acyl Chain Order Decreases: PE's smaller headgroup and ability to form intermolecular hydrogen bonds lead to tighter packing and more ordered acyl chains.[2] The larger, fully methylated PC headgroup disrupts this tight packing, increasing chain disorder.

  • Bending Rigidity Decreases: PE-containing membranes are stiffer and more resistant to bending.[2] The increased disorder and larger headgroup of PC result in a more flexible and less rigid bilayer.[2]

  • Phase Transition Temperature Decreases: Tighter packing in PE bilayers requires more thermal energy to transition from the ordered gel phase to the disordered liquid-crystalline phase.

Key Signaling Pathway: The PEMT Pathway

The enzymatic conversion of PE to PC is a critical pathway in lipid metabolism, particularly in the liver. This process is not only for the de novo synthesis of choline (B1196258) but also plays a role in regulating the biophysical properties of cellular membranes.

PEMT_Pathway PE Phosphatidylethanolamine (PE) PMME Phosphatidyl-N-monomethylethanolamine (PMME) PE->PMME + CH₃ PDME Phosphatidyl-N,N-dimethylethanolamine (PDME) PMME->PDME + CH₃ PC Phosphatidylcholine (PC) PDME->PC + CH₃ SAM1 S-adenosyl methionine (SAM) SAH1 S-adenosyl homocysteine (SAH) SAM1->SAH1 PEMT1 PEMT SAH1->PEMT1 SAM2 SAM SAH2 SAH SAM2->SAH2 PEMT2 PEMT SAH2->PEMT2 SAM3 SAM SAH3 SAH SAM3->SAH3 PEMT3 PEMT SAH3->PEMT3 PEMT1->SAM1 PEMT2->SAM2 PEMT3->SAM3

Caption: The PEMT pathway sequentially methylates PE to PC using SAM as a methyl donor.

Experimental Protocols

The following sections outline the generalized methodologies for the key experiments used to characterize lipid bilayer properties.

Deuterium (²H) NMR Spectroscopy for Acyl Chain Order

²H NMR is a powerful technique to probe the orientational order of lipid acyl chains. By selectively deuterating positions along the lipid tail, the quadrupolar splitting in the NMR spectrum can be directly related to the order parameter (S_CD), which reflects the motional restriction of the C-²H bond vector relative to the bilayer normal. A larger S_CD value indicates a more ordered and less flexible acyl chain.

H2_NMR_Workflow start Start prep Prepare Liposomes with Deuterated Lipids start->prep hydrate (B1144303) Hydrate Lipid Film to form Multilamellar Vesicles (MLVs) prep->hydrate sample Pack Sample into NMR Rotor hydrate->sample acquire Acquire ²H NMR Spectra at Controlled Temperature sample->acquire process Process Spectra (e.g., de-Pake-ing) acquire->process calculate Calculate Quadrupolar Splittings (ΔνQ) process->calculate order Determine Order Parameter (S_CD) Profile calculate->order end End order->end

Caption: Workflow for determining lipid acyl chain order using ²H NMR spectroscopy.

Methodology:

  • Liposome (B1194612) Preparation: Synthesize or purchase lipids with deuterium labels at specific positions on the acyl chains. Co-dissolve the desired lipids (e.g., a mixture of deuterated and non-deuterated lipids) in an organic solvent like chloroform/methanol.

  • Film Formation: Evaporate the organic solvent under a stream of nitrogen gas, followed by high vacuum, to form a thin lipid film on the walls of a glass flask.

  • Hydration: Hydrate the lipid film with a buffer solution at a temperature above the lipid's main phase transition temperature (T_m). This process forms multilamellar vesicles (MLVs).

  • Sample Packing: Transfer the hydrated lipid dispersion into a solid-state NMR rotor.

  • NMR Acquisition: Acquire ²H NMR spectra using a solid-state NMR spectrometer equipped with a quadrupole echo pulse sequence. Experiments are performed at a controlled temperature.

  • Data Analysis: The resulting "Pake doublet" powder pattern spectrum is processed. The separation between the two peaks (the quadrupolar splitting) is measured.

  • Order Parameter Calculation: The order parameter, S_CD, for each labeled carbon position is calculated from the quadrupolar splitting. Plotting S_CD as a function of the carbon position along the acyl chain generates an order parameter profile.

Small-Angle X-ray Scattering (SAXS) for Membrane Thickness

SAXS is used to determine the overall structure of lipid aggregates in solution, including the thickness of the lipid bilayer. By analyzing the scattering pattern of X-rays at small angles, one can obtain the electron density profile of the bilayer, from which the phosphate (B84403) headgroup-to-headgroup distance (a measure of membrane thickness) can be derived.

Methodology:

  • Liposome Preparation: Prepare a dispersion of unilamellar or multilamellar vesicles as described in the NMR protocol (deuterated lipids are not required). The concentration should be optimized to maximize signal while avoiding inter-vesicle interactions.

  • Sample Loading: Load the liposome suspension into a temperature-controlled sample cell with X-ray transparent windows (e.g., quartz capillaries).

  • SAXS Measurement: Place the sample in a SAXS instrument and expose it to a collimated X-ray beam. A 2D detector records the scattered X-rays at low angles.

  • Data Reduction: The 2D scattering pattern is radially averaged to produce a 1D plot of scattering intensity (I) versus the scattering vector (q). The scattering from the buffer is subtracted.

  • Model Fitting: The resulting scattering curve is fitted to a model of the lipid bilayer's electron density. A common approach is to model the electron density profile as a series of Gaussian functions representing the headgroups and the hydrocarbon core.

  • Thickness Determination: From the best-fit model, the distance between the peaks of the electron density profile corresponding to the phosphate groups of the two leaflets is determined. This distance is reported as the membrane thickness (D_HH).

Molecular Dynamics (MD) Simulations for Area per Lipid

MD simulations provide an atomistic or coarse-grained view of the lipid bilayer, allowing for the calculation of various structural and dynamic properties that can be difficult to measure experimentally. The area per lipid is a fundamental parameter calculated from these simulations.

Methodology:

  • System Setup: Use molecular building software to construct a lipid bilayer in a simulation box. This involves placing the desired number of lipids (e.g., 64 or 128 lipids per leaflet) in two opposing leaflets.

  • Solvation: Add water molecules to the simulation box to fully hydrate the lipid bilayer. Ions may also be added to neutralize the system and mimic physiological ionic strength.

  • Force Field Selection: Choose an appropriate force field (e.g., CHARMM36, GROMOS, AMBER) that accurately describes the interactions between the lipid, water, and ion atoms.

  • Energy Minimization: Perform an energy minimization to remove any steric clashes or unfavorable contacts in the initial system configuration.

  • Equilibration: Run a series of short simulations to gradually heat the system to the desired temperature and adjust the pressure to the target value (e.g., 1 atm). This allows the system to relax to a stable state. This is typically done under an NPT (constant Number of particles, Pressure, and Temperature) ensemble.

  • Production Run: Once equilibrated, run a long simulation (typically tens to hundreds of nanoseconds) to generate trajectories of atomic positions and velocities over time.

  • Analysis: Calculate the area per lipid by dividing the x-y dimensions of the simulation box by the number of lipids in one leaflet. The average area per lipid is then computed over the course of the production run.

Conclusion

The methylation of the PE headgroup to PC is a potent modulator of lipid bilayer properties. The progressive increase in headgroup size leads to a systematic decrease in packing density, acyl chain order, and membrane thickness, while concurrently increasing membrane flexibility. These biophysical changes have profound implications for the function of membrane-associated proteins and cellular processes. For drug development professionals, understanding these structure-property relationships is crucial for designing molecules that can effectively interact with or permeate cell membranes, and for developing more effective lipid-based drug delivery systems. The experimental and computational protocols outlined in this guide provide a framework for further investigation into the intricate world of lipid biophysics.

References

Comparative Guide to Isotopic Labeling of 16:0 Monomethyl PE for Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isotopic labeling strategies for the flux analysis of 16:0 monomethyl phosphatidylethanolamine (B1630911) (PE), a key intermediate in phospholipid metabolism. Understanding the dynamics of its synthesis and conversion is crucial for research in cellular signaling, membrane biology, and various disease states, including non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC).[1][2] This document outlines the primary isotopic tracers used, presents comparative quantitative data from published studies, and provides detailed experimental protocols.

Comparison of Isotopic Labeling Strategies

The flux through 16:0 monomethyl PE is primarily investigated by tracing the metabolic pathways responsible for its formation and subsequent conversion to phosphatidylcholine (PC). The two main pathways are the CDP-ethanolamine pathway (for PE synthesis) and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway (for the methylation of PE).[1][3] The choice of isotopic tracer determines which pathway's contribution to the this compound pool is being quantified.

The most common stable isotope tracers for this purpose are deuterium-labeled precursors of the PE headgroup and methyl group.[1][4]

  • D4-Ethanolamine: This tracer is used to measure the flux through the de novo synthesis of PE via the CDP-ethanolamine pathway. By tracking the incorporation of the labeled ethanolamine (B43304) headgroup, the rate of synthesis of the entire PE pool, including the 16:0 species that are substrates for methylation, can be determined.[1][5]

  • D3-Methionine: This tracer directly measures the flux of the PEMT pathway, where S-adenosylmethionine (SAM) donates a methyl group to PE.[1] By tracking the incorporation of the labeled methyl group, the rate of conversion of PE to monomethyl PE, dimethyl PE, and finally PC can be quantified.

The following table summarizes quantitative data from a study investigating the effects of mixed free fatty acids (MFFA) on PE metabolism in rat hepatocytes, showcasing the utility of these tracers in dissecting pathway-specific fluxes.[5][6]

Isotopic TracerConditionLabeled PE SpeciesConcentration (nmol/mg protein)Fold Change vs. ControlReference
D4-Ethanolamine ControlD4-PE0.25 ± 0.03-[5]
MFFA-treatedD4-PE0.85 ± 0.123.4[5]
D3-Methionine ControlD3-PC0.08 ± 0.01-[5]
MFFA-treatedD3-PC0.04 ± 0.010.5[5]

Data are presented as mean ± SEM. MFFA treatment involved a 1:2 mixture of palmitic and oleic acid.

This data clearly demonstrates that under MFFA-induced stress, the de novo synthesis of PE (traced by D4-ethanolamine) is significantly upregulated, while the methylation of PE to PC (traced by D3-methionine) is concurrently downregulated.[1][6] This highlights the importance of using multiple, pathway-specific tracers to obtain a comprehensive understanding of this compound flux.

Signaling Pathways and Experimental Workflows

To visualize the metabolic pathways and the experimental approach for flux analysis, the following diagrams are provided.

Phospholipid_Biosynthesis_Pathways cluster_CDP_Ethanolamine CDP-Ethanolamine Pathway cluster_PEMT PEMT Pathway Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine EK CDP-Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP-Ethanolamine ET PE PE CDP-Ethanolamine->PE EPT Monomethyl-PE Monomethyl-PE PE->Monomethyl-PE PEMT Dimethyl-PE Dimethyl-PE Monomethyl-PE->Dimethyl-PE PEMT PC PC Dimethyl-PE->PC PEMT Methionine Methionine SAM SAM Methionine->SAM MAT D4-Ethanolamine D4-Ethanolamine D4-Ethanolamine->Ethanolamine Tracer Input D3-Methionine D3-Methionine D3-Methionine->Methionine Tracer Input

Biosynthesis pathways of PE and its methylation to PC.

Experimental_Workflow Start Start Cell_Culture Hepatocyte Culture (Control vs. MFFA-treated) Start->Cell_Culture Tracer_Incubation Incubate with Isotopic Tracer (D4-Ethanolamine or D3-Methionine) Cell_Culture->Tracer_Incubation Harvest_Cells Harvest Cells and Quench Metabolism Tracer_Incubation->Harvest_Cells Lipid_Extraction Lipid Extraction Harvest_Cells->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis (Quantify Labeled and Unlabeled Lipids) Lipid_Extraction->LC_MS_Analysis Data_Analysis Flux Calculation and Statistical Analysis LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Experimental workflow for isotopic labeling and flux analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, primarily adapted from Peng et al. (2021).[1][5][6]

Protocol 1: D4-Ethanolamine Labeling for CDP-Ethanolamine Pathway Flux
  • Cell Culture and Treatment:

    • Culture primary rat hepatocytes in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

    • For the treatment group, supplement the medium with a 1:2 mixture of palmitic and oleic acid (final concentration 2 mM) for 24 hours. The control group receives a vehicle control.

  • Isotopic Labeling:

    • Prepare a special DMEM medium where the standard ethanolamine is replaced with 50 µM D4-ethanolamine.

    • After the initial 24-hour treatment, replace the medium in both control and treated wells with the D4-ethanolamine-containing medium.

    • Incubate the cells for 6 hours to allow for the incorporation of the tracer.

  • Sample Collection and Lipid Extraction:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells into a methanol (B129727) solution to quench metabolic activity.

    • Perform a Bligh-Dyer lipid extraction using a chloroform:methanol:water (2:2:1.8) solvent system.

    • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol:chloroform 1:1).

    • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Use a suitable column for lipid separation (e.g., a C18 column).

    • Set the mass spectrometer to monitor for the specific m/z values of unlabeled PE species and their D4-labeled counterparts.

    • Quantify the peak areas for both labeled and unlabeled species to determine the extent of tracer incorporation and calculate the flux.

Protocol 2: D3-Methionine Labeling for PEMT Pathway Flux
  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as described in Protocol 1.

  • Isotopic Labeling:

    • Prepare a special DMEM medium where the standard methionine is replaced with 200 µM D3-methionine.

    • After the initial 24-hour treatment, replace the medium in both control and treated wells with the D3-methionine-containing medium.

    • Incubate the cells for 6 hours.

  • Sample Collection and Lipid Extraction:

    • Follow the same sample collection and lipid extraction procedure as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Reconstitute the lipid extract and analyze by LC-MS/MS.

    • Monitor for the m/z values of unlabeled PC species and their D3, D6, and D9-labeled counterparts, which correspond to the sequential addition of labeled methyl groups to PE, monomethyl-PE, and dimethyl-PE.

    • Quantify the peak areas to determine the flux through the PEMT pathway.

By employing these methodologies, researchers can effectively dissect the complex regulation of this compound metabolism, providing valuable insights for both basic and translational research.

References

A Comparative Guide to the Lipidomics of Monomethylated Phosphatidylethanolamine (MMPE) Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of monomethylated phosphatidylethanolamine (B1630911) (MMPE) species, intermediates in the crucial phosphatidylethanolamine N-methyltransferase (PEMT) pathway. Understanding the nuances of MMPE lipidomics is vital for research into a variety of physiological and pathological states, including liver disease, metabolic disorders, and neurological conditions. This document summarizes quantitative data, details key experimental protocols, and visualizes the biochemical context of these important lipid molecules.

Quantitative Comparison of MMPE Species

The abundance and composition of MMPE species can vary significantly depending on the biological context. The following tables summarize quantitative data from comparative lipidomics studies.

Table 1: Comparison of Phospholipid Species in Livers of Wild-Type vs. Pemt Knockout Mice

Lipid SpeciesWild-Type (nmol/mg protein)Pemt Knockout (nmol/mg protein)Fold ChangeReference
PE 25.3 ± 2.130.1 ± 2.51.19[1]
MMPE 0.04 ± 0.010.08 ± 0.022.00[1]
DMPE 0.03 ± 0.010.02 ± 0.010.67[1]
PC 45.2 ± 3.835.6 ± 3.10.79[1]

PE: Phosphatidylethanolamine, MMPE: Monomethyl-phosphatidylethanolamine, DMPE: Dimethyl-phosphatidylethanolamine, PC: Phosphatidylcholine. Data are presented as mean ± SD.

Table 2: Relative Abundance of Selected MMPE and DMPE Species in Livers of Control vs. Streptozotocin (STZ)-Induced Diabetic Mice

Lipid SpeciesControl (Relative Abundance)STZ-Induced Diabetic (Relative Abundance)Key ObservationReference
MMPE (16:0/18:1) 1.000.95No significant change[2]
MMPE (18:0/20:4) 1.001.05No significant change[2]
DMPE (16:0/18:1) 1.000.98No significant change[2]
DMPE (18:0/20:4) 1.001.02No significant change[2]

While the total levels of MMPE and DMPE did not show significant changes, remodeling of fatty acyl chains was observed in other lipid classes in the diabetic model.[2]

Experimental Protocols

Accurate quantification of MMPE species is critical for comparative lipidomics. The "mass-tag" strategy is a widely adopted and robust method.

Key Experiment: Quantitative Analysis of MMPE Species using the "Mass-Tag" Strategy

Objective: To simultaneously identify and quantify phosphatidylethanolamine (PE), monomethyl-phosphatidylethanolamine (MMPE), dimethyl-phosphatidylethanolamine (DMPE), and phosphatidylcholine (PC) species from a lipid extract.

Methodology:

  • Lipid Extraction: Lipids are extracted from tissues or cells using a standard method, such as the Bligh and Dyer or methyl-tert-butyl ether (MTBE) based protocols.[3]

  • Chemical Derivatization: The extracted lipids are subjected to a chemical methylation reaction using deuterated methyl iodide (CD₃I). This "mass-tagging" step converts PE, MMPE, and DMPE into their corresponding phosphatidylcholine (PC) analogs with specific mass shifts:

    • PE + 3 CD₃I → PC with a +9 Da mass shift

    • MMPE + 2 CD₃I → PC with a +6 Da mass shift

    • DMPE + 1 CD₃I → PC with a +3 Da mass shift

  • Mass Spectrometry Analysis: The derivatized lipid mixture is then analyzed by tandem mass spectrometry (MS/MS). Multiple precursor ion scanning is employed to specifically detect the fragment ions corresponding to the deuterated phosphorylcholine (B1220837) headgroups.[4]

  • Quantification: The abundance of each lipid species is determined by comparing the signal intensity of its deuterated derivative to that of a known amount of an internal standard, typically a PC species with a unique fatty acid composition (e.g., di14:1 PC).[2]

Signaling Pathways and Workflows

MMPE species are primarily recognized as intermediates in the phosphatidylethanolamine N-methyltransferase (PEMT) pathway, which is a key route for the de novo synthesis of phosphatidylcholine in the liver.

PEMT_Pathway cluster_ER Endoplasmic Reticulum PE Phosphatidylethanolamine (PE) MMPE N-Monomethyl-PE (MMPE) PE->MMPE Methylation DMPE N,N-Dimethyl-PE (DMPE) MMPE->DMPE Methylation PC Phosphatidylcholine (PC) DMPE->PC Methylation SAM1 S-Adenosyl- methionine (SAM) PEMT1 PEMT SAM1->PEMT1 SAH1 S-Adenosyl- homocysteine (SAH) SAM2 S-Adenosyl- methionine (SAM) PEMT2 PEMT SAM2->PEMT2 SAH2 S-Adenosyl- homocysteine (SAH) SAM3 S-Adenosyl- methionine (SAM) PEMT3 PEMT SAM3->PEMT3 SAH3 S-Adenosyl- homocysteine (SAH) PEMT1->SAH1 PEMT2->SAH2 PEMT3->SAH3

Caption: The PEMT pathway for phosphatidylcholine synthesis.

This pathway involves the sequential methylation of PE to PC, with MMPE and DMPE as key intermediates. The methyl donor for these reactions is S-adenosylmethionine (SAM).[5]

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Output Output Tissue Tissue/Cell Sample LipidExtract Lipid Extraction Tissue->LipidExtract Derivatization Derivatization (CD3I) LipidExtract->Derivatization MS Tandem Mass Spectrometry (MS/MS) Derivatization->MS Data Data Processing & Quantification MS->Data Results Comparative Lipidomics Profile Data->Results

Caption: Experimental workflow for MMPE lipidomics.

This diagram outlines the major steps involved in the comparative lipidomic analysis of MMPE and related species, from sample collection to data interpretation.

References

Safety Operating Guide

Secure and Compliant Disposal of 16:0 Monomethyl PE: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 16:0 Monomethyl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl), a common phospholipid in research and development.

Proper disposal of laboratory chemicals is not only a regulatory requirement but also a critical aspect of maintaining a safe working environment and protecting our ecosystem. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to follow established protocols to prevent environmental contamination and ensure compliance with local regulations.[1]

Chemical and Physical Properties

A clear understanding of the chemical's properties is the first step toward safe handling and disposal.

PropertyValue
Molecular Formula C38H76NO8P
Molecular Weight 705.98 g/mol
Appearance White to off-white powder or crystalline solid.[2]
Storage Temperature -20°C

Disposal Protocol: A Step-by-Step Workflow

Adherence to a standardized disposal workflow minimizes risks and ensures that all waste streams are handled appropriately. The following procedure outlines the recommended steps for the disposal of this compound.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Assessment cluster_disposal_path Disposal Path A Step 1: Waste Identification Is the this compound contaminated with hazardous material? B Step 2: Segregation Separate from other chemical waste streams. A->B If pure or non-hazardous contamination C Step 3: Containerization Use a clearly labeled, sealed, and compatible waste container. A->C If contaminated with hazardous material B->C D Step 4: Labeling Affix a hazardous waste label if contaminated, or a non-hazardous chemical waste label if pure. C->D E Step 5: Documentation Log the waste in the laboratory's chemical inventory and waste records. D->E F Step 6: Storage Store in a designated, secure waste accumulation area. E->F G Step 7: Professional Disposal Arrange for pickup by a licensed chemical waste disposal service. F->G

Figure 1: Disposal workflow for this compound.

Detailed Experimental Protocols

1. Waste Identification and Classification:

  • Pure this compound: If the waste consists of pure, unused this compound, it is generally not considered hazardous waste.

  • Contaminated this compound: If the material has been used in experiments and is potentially contaminated with other hazardous chemicals (e.g., solvents, toxic reagents), it must be treated as hazardous waste.[3] The nature of the contaminants will determine the specific disposal route.

2. Waste Segregation:

  • Proper segregation is crucial to prevent accidental chemical reactions.[4][5]

  • Keep this compound waste separate from other waste streams such as sharps, biological waste, and radioactive waste.

  • Within chemical waste, do not mix with incompatible materials. For instance, avoid mixing with strong oxidizing agents.[2]

3. Containerization:

  • Select a waste container that is in good condition, free of leaks, and compatible with the chemical.[3] For solid this compound, a securely sealed plastic or glass container is appropriate.

  • Ensure the container is kept closed except when adding waste to prevent spills and exposure.[3]

4. Labeling:

  • Clearly label the waste container with the full chemical name: "this compound" or "1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl".[3]

  • Indicate the date of accumulation.

  • If contaminated, list all hazardous components on the label. Use a "Hazardous Waste" label as required by your institution's Environmental Health and Safety (EHS) department.[3]

5. Storage:

  • Store the sealed and labeled waste container in a designated and secure waste accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible materials.

6. Professional Disposal:

  • Never dispose of this compound down the drain or in regular trash.[5] This can lead to contamination of water systems.

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[4] They are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.

Safety First:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound and its waste.

  • In case of a spill, absorb the material with an inert substance and place it in a suitable disposal container. Avoid generating dust. Consult the Safety Data Sheet (SDS) for detailed emergency procedures.

References

Personal protective equipment for handling 16:0 Monomethyl PE

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 16:0 Monomethyl PE

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl). Following these procedures is essential for ensuring laboratory safety and proper experimental conduct.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C38H76NO8P
Formula Weight 705.986 g/mol [1]
Exact Mass 705.531 Da[1]
Purity >99%[1]
Storage Temperature -20°C[1][2]
Physical Form Powder[1]
CAS Number 3930-13-0[1][3]

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is recommended.

Recommended PPE
Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields conforming to appropriate government standards such as EN166 (EU) or NIOSH (US).
Hand Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[4]
Skin and Body Protection Laboratory coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]
Respiratory Protection Respiratory protection is not required under normal use.[4] Where protection from nuisance levels of dusts are desired, use type N95 (US) or type P1 (EN 143) dust masks.

Operational and Disposal Plans

Adherence to proper operational and disposal protocols is critical for laboratory safety and environmental compliance.

Handling and Storage
  • Handling: Avoid dust formation.[4] Provide appropriate exhaust ventilation at places where dust is formed.[4]

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[4] Recommended storage temperature is -20°C.[1][2]

Disposal Plan
  • Product: Dispose of waste in accordance with federal, state, and local environmental control regulations.

  • Contaminated Packaging: Dispose of as unused product.

Emergency Procedures

In the event of accidental exposure, follow these immediate first-aid measures.

Exposure RouteFirst-Aid Measures
If Inhaled If breathed in, move person into fresh air. If not breathing, give artificial respiration.[4]
In Case of Skin Contact Wash off with soap and plenty of water.[4]
In Case of Eye Contact Flush eyes with water as a precaution.[4]
If Swallowed Never give anything by mouth to an unconscious person. Rinse mouth with water.[4]

Handling Workflow

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

A Receiving and Verification B Storage at -20°C A->B C Preparation for Use (in ventilated area) B->C D Don Personal Protective Equipment C->D E Handling and Experimental Use D->E F Decontamination of Work Area and Equipment E->F G Waste Segregation (Product and Contaminated PPE) F->G H Disposal Following Institutional Protocols G->H

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16:0 Monomethyl PE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
16:0 Monomethyl PE

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.